Citric acid-d4
Description
Properties
IUPAC Name |
1,1,3,3-tetradeuterio-2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKNYBCHXYNGOX-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C(C(=O)O)(C([2H])([2H])C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583845 | |
| Record name | 2-Hydroxy(~2~H_4_)propane-1,2,3-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147664-83-3 | |
| Record name | 2-Hydroxy(~2~H_4_)propane-1,2,3-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 147664-83-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of Citric Acid-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the known physical properties of Citric acid-d4 (CAS 147664-83-3), a deuterated isotopologue of citric acid. This document is intended to serve as a technical resource, presenting key physical data in a clear, accessible format and detailing the experimental methodologies typically employed for their determination.
Core Physical Properties of this compound
This compound, with the molecular formula C₆H₄D₄O₇, is a stable, non-radioactive labeled compound.[1][2] The substitution of four methylene (B1212753) hydrogens with deuterium (B1214612) results in a higher molecular weight compared to its non-deuterated counterpart.[2][3] This isotopic labeling is valuable in metabolic research, pharmacokinetic studies, and as an internal standard in analytical chemistry.[4]
The physical characteristics of a compound are fundamental to its application in research and development, influencing factors such as solubility, stability, and formulation. The following table summarizes the key physical properties of this compound based on available data.
| Property | Value | Source(s) |
| Molecular Weight | 196.15 g/mol | |
| Appearance | White to off-white solid/crystals | |
| Melting Point | 153-159 °C | |
| Boiling Point | 309.6 ± 42.0 °C at 760 mmHg | |
| Density | 1.8 ± 0.1 g/cm³ | |
| Solubility | Soluble in water, DMSO, and methanol. | |
| Flash Point | 155.2 ± 24.4 °C | |
| Isotopic Purity | ≥98 atom % D |
Experimental Protocols for Physical Property Determination
The following sections detail generalized experimental protocols for determining the key physical properties of a solid organic compound like this compound. These methodologies are based on standard laboratory practices.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.
Methodology:
-
Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (e.g., a heating rate of 1-2 °C per minute) as the expected melting point is approached.
-
Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range is reported as the melting point.
Boiling Point Determination (Thiele Tube Method)
For organic solids that are stable at their boiling point, this property can be determined using a micro-scale method.
Methodology:
-
Sample Preparation: A small amount of this compound is placed in a small test tube (Durham tube). A capillary tube, sealed at one end, is inverted and placed within the sample.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a heat-stable liquid (e.g., mineral oil) within a Thiele tube.
-
Heating: The side arm of the Thiele tube is gently heated, causing the bath to circulate and heat the sample evenly.
-
Observation: As the liquid boils, a steady stream of bubbles will emerge from the inverted capillary tube. The heat is then removed. The temperature at which the liquid just begins to re-enter the capillary tube upon cooling is recorded as the boiling point.
Density Measurement (Gas Pycnometry)
Gas pycnometry is a common and accurate method for determining the true density of a solid powder by measuring the volume of displaced gas.
Methodology:
-
Sample Preparation: A known mass of this compound powder is accurately weighed and placed into the sample chamber of the gas pycnometer.
-
Analysis: The sample chamber is sealed and filled with an inert gas, typically helium, to a known pressure. The gas is then expanded into a reference chamber of a known volume.
-
Calculation: By applying the gas laws, the volume of the solid sample is determined from the pressure difference before and after expansion. The true density is then calculated by dividing the mass of the sample by its measured volume.
Solubility Assessment
A qualitative and semi-quantitative assessment of solubility is crucial for preparing solutions for various experimental applications.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, dimethyl sulfoxide) are chosen for the assessment.
-
Procedure: A small, accurately weighed amount of this compound is added to a known volume of the solvent in a test tube at a controlled temperature (e.g., room temperature).
-
Observation: The mixture is agitated (e.g., by vortexing or sonication) for a set period. The solubility is determined by visual inspection for the absence of solid particles.
-
Quantification (Optional): For quantitative analysis, the saturated solution is filtered to remove any undissolved solid, and the concentration of the dissolved solute is determined using an appropriate analytical technique, such as HPLC or UV-Vis spectroscopy.
Workflow for Physical Characterization
The following diagram illustrates a generalized workflow for the physical characterization of a deuterated organic compound like this compound.
References
Synthesis and Purification of Deuterated Citric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and purification of deuterated citric acid, a critical tool in metabolic research, pharmacokinetic studies, and as an internal standard for mass spectrometry-based analysis. While a direct, one-pot synthesis protocol is not extensively documented in publicly available literature, this guide consolidates information from related synthetic methodologies and purification techniques to propose a viable workflow for producing high-purity deuterated citric acid, specifically focusing on 2,2,4,4-tetradeuteriocitric acid (citric acid-d4).
Introduction
Citric acid is a key intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic hub in aerobic organisms.[1] The substitution of hydrogen with its heavy isotope, deuterium (B1214612) (²H or D), creates a stable, non-radioactive tracer that allows for the precise tracking of metabolic fluxes and the quantification of citric acid in complex biological matrices.[2][3] Deuterated citric acid is particularly valuable as an internal standard in quantitative analyses using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.[2]
This guide outlines a proposed synthetic pathway involving the preparation of a deuterated precursor followed by its conversion to citric acid, along with detailed purification and analytical protocols.
Proposed Synthesis of 2,2,4,4-Tetradeuteriocitric Acid
A plausible synthetic route to this compound involves a multi-step process starting from the dehydration of citric acid to an unsaturated precursor, followed by catalytic deuteration and subsequent hydration.
Overall Synthesis Workflow
The proposed synthesis can be visualized as a three-stage process:
Caption: Proposed workflow for the synthesis of deuterated citric acid.
Experimental Protocols
Step 1: Dehydration of Citric Acid to Aconitic Anhydride
This step is based on the thermal decomposition of citric acid.
-
Principle: Heating citric acid above its melting point results in the elimination of a water molecule to form aconitic acid, which can exist in equilibrium with its anhydride.[4]
-
Apparatus: A distillation apparatus is required.
-
Procedure:
-
Place anhydrous citric acid in a round-bottom flask.
-
Heat the flask under vacuum.
-
Collect the distillate, which will be a mixture of aconitic anhydride isomers.
-
-
Reaction Conditions:
Parameter Value Temperature > 175 °C | Pressure | Vacuum |
Step 2: Catalytic Deuteration of Aconitic Anhydride
This is a critical step where deuterium is introduced into the molecule.
-
Principle: The double bond in aconitic anhydride can be reduced using deuterium gas (D₂) in the presence of a suitable catalyst. This will saturate the bond and add deuterium atoms across it.
-
Apparatus: A high-pressure hydrogenation reactor (autoclave).
-
Procedure:
-
Dissolve the aconitic anhydride from Step 1 in a suitable solvent (e.g., ethyl acetate, D₂O).
-
Add a hydrogenation catalyst (e.g., Palladium on carbon, PtO₂).
-
Pressurize the reactor with deuterium gas.
-
Heat and stir the reaction mixture for a specified time.
-
After the reaction, cool the reactor, release the pressure, and filter off the catalyst.
-
Evaporate the solvent to obtain the deuterated succinic anhydride derivative.
-
-
Reaction Conditions (Estimated):
Parameter Value Catalyst 10% Pd/C Deuterium Pressure 50-100 psi Temperature 25-70 °C Solvent Ethyl Acetate or D₂O | Reaction Time | 12-24 hours |
Step 3: Hydration to Deuterated Citric Acid
This final step converts the deuterated intermediate back to the citric acid structure. A non-enzymatic chemical conversion of cis-aconitate to citrate (B86180) has been reported and can be adapted for this purpose.[5]
-
Principle: The deuterated aconitic anhydride is hydrolyzed to the corresponding deuterated aconitic acid, which is then isomerized and hydrated to deuterated citric acid under basic conditions.[5]
-
Apparatus: A reaction vessel with heating and stirring capabilities.
-
Procedure:
-
Dissolve the deuterated aconitic anhydride in water.
-
Adjust the pH to >11.6 with a suitable base (e.g., calcium hydroxide).[5]
-
Heat the solution in a sealed vessel.
-
Monitor the reaction for the formation of deuterated citric acid.
-
Cool the reaction mixture and acidify to obtain the free deuterated citric acid.
-
-
Reaction Conditions:
Parameter Value pH > 11.6 Temperature 160-200 °C | Base | Ca(OH)₂ |
Purification of Deuterated Citric Acid
Purification is crucial to remove any unreacted starting materials, byproducts, and to ensure high chemical and isotopic purity. A combination of precipitation and chromatography is recommended.
Purification Workflow
Caption: A multi-step workflow for the purification of deuterated citric acid.
Experimental Protocols
Step 1: Precipitation as Calcium Citrate
-
Principle: Citric acid forms an insoluble salt with calcium ions, which can be precipitated from the solution, leaving many impurities behind.
-
Procedure:
-
Neutralize the crude deuterated citric acid solution with calcium hydroxide (B78521) to a pH of approximately 7.0.
-
Heat the solution to decrease the solubility of calcium citrate and promote precipitation.
-
Collect the precipitated calcium citrate by filtration and wash with hot water.
-
-
Quantitative Data:
Parameter Target Value Precipitation pH ~7.0 | Temperature | 90-100 °C |
Step 2: Acidification to Free Deuterated Citric Acid
-
Principle: The purified calcium citrate salt is treated with a strong acid to regenerate the free citric acid.
-
Procedure:
-
Suspend the calcium citrate precipitate in water.
-
Add a stoichiometric amount of sulfuric acid to precipitate calcium sulfate (B86663).
-
Filter off the calcium sulfate precipitate. The filtrate is a solution of deuterated citric acid.
-
Step 3: Ion-Exchange Chromatography
-
Principle: Anion-exchange chromatography can be used to separate citric acid from other anions and neutral impurities.[6][7]
-
Procedure:
-
Load the deuterated citric acid solution onto a strong anion-exchange column.
-
Wash the column with deionized water to remove cations and neutral impurities.
-
Elute the bound deuterated citric acid with a suitable eluent, such as a dilute solution of a strong acid (e.g., HCl) or a salt gradient.[1]
-
Collect the fractions containing the deuterated citric acid.
-
-
Chromatography Parameters:
Parameter Description Resin Strong Anion-Exchanger | Eluent | e.g., 0.1 M HCl or NaCl gradient |
Step 4: Recrystallization
-
Principle: The final purification step to obtain high-purity crystalline deuterated citric acid.
-
Procedure:
-
Concentrate the eluate from the ion-exchange chromatography.
-
Dissolve the residue in a minimum amount of hot water.
-
Allow the solution to cool slowly to form crystals.
-
Collect the crystals by filtration and dry them under vacuum.
-
-
Quantitative Data:
Parameter Description Crystallization Solvent Water Purity (Target) >98% chemical purity | Isotopic Enrichment (Target) | >98 atom % D |
Quality Control and Analysis
The final product should be rigorously analyzed to confirm its chemical identity, purity, and isotopic enrichment.
Analytical Techniques
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | To confirm the structure and determine the positions and extent of deuteration. |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the isotopic enrichment.[8] |
| High-Performance Liquid Chromatography (HPLC) | To assess the chemical purity by separating the deuterated citric acid from any remaining impurities.[7] |
Data Summary
The following tables summarize the expected inputs and outputs for the synthesis and purification processes.
Table 1: Synthesis Data
| Stage | Starting Material | Key Reagents | Product | Expected Yield (mol%) |
| Dehydration | Citric Acid | Heat, Vacuum | Aconitic Anhydride | 70-80 |
| Deuteration | Aconitic Anhydride | D₂, Pd/C | Deuterated Aconitic Anhydride | >90 |
| Hydration | Deuterated Aconitic Anhydride | Ca(OH)₂, Heat | Crude Deuterated Citric Acid | 60-70 |
Table 2: Purification Data
| Stage | Input | Key Process | Output | Purity Target |
| Precipitation | Crude Deuterated Citric Acid | Precipitation with Ca(OH)₂ | Deuterated Calcium Citrate | - |
| Ion-Exchange | Deuterated Citric Acid Solution | Anion-Exchange Chromatography | Purified Deuterated Citric Acid Solution | >95% |
| Recrystallization | Purified Deuterated Citric Acid | Cooling Crystallization from Water | Crystalline Deuterated Citric Acid | >98% |
Conclusion
References
- 1. CN101747180A - Method for extracting citric acid with ion exchange resin - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Non-Enzymatic Chemical Method for Conversion of cis Aconitic acid into Citric acid and Reaction Mechanism [oddwheel.com]
- 6. Anion exchange chromatography of acids of the citric acid cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Citric Acid | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: Isotopic Enrichment and Purity of Citric Acid-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic enrichment and chemical purity of Citric acid-d4 (Deuterated Citric Acid). It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled compound in their work. This guide covers the technical specifications, analytical methodologies for quality control, and its application as an internal standard in quantitative analysis.
Introduction
This compound is a deuterated analog of citric acid, a key intermediate in the Krebs cycle (or Citric Acid Cycle). In this labeled compound, four hydrogen atoms on the methylene (B1212753) groups are replaced with deuterium (B1214612) atoms. This isotopic substitution results in a mass shift of +4 Da compared to the unlabeled citric acid.[1] Due to its chemical similarity to the endogenous analyte and its distinct mass, this compound is an ideal internal standard for quantitative analyses by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3] Its primary applications are in metabolomics, clinical mass spectrometry, and metabolic research, where it is used to ensure the accuracy and precision of analytical measurements.[4][5]
Technical Specifications
The quality of this compound is defined by its isotopic enrichment and chemical purity. These parameters are critical for its effective use as an internal standard.
Quantitative Data Summary
The following table summarizes the typical specifications for commercially available this compound.
| Parameter | Specification | Source(s) |
| Chemical Formula | HOC(COOH)(CD₂COOH)₂ | |
| Labeled CAS Number | 147664-83-3 | |
| Unlabeled CAS Number | 77-92-9 | |
| Molecular Weight | 196.15 g/mol | |
| Isotopic Enrichment | ≥98 atom % D | |
| Chemical Purity | ≥98% | |
| Appearance | White to off-white solid | |
| Melting Point | 153-159 °C |
Experimental Protocols
The determination of isotopic enrichment and chemical purity of this compound requires robust analytical methodologies. The following sections detail the common experimental protocols for these analyses.
Determination of Isotopic Enrichment by Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic enrichment of deuterated compounds.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the mobile phase.
-
-
Instrumentation (LC-HRMS):
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Mode: Full scan from m/z 100-250.
-
Resolution: ≥ 70,000.
-
-
-
Data Analysis:
-
Acquire the full scan mass spectrum of the this compound sample.
-
Extract the ion chromatograms for the unlabeled citric acid (m/z 191.0199) and the deuterated citric acid (m/z 195.0451).
-
Integrate the peak areas of the isotopic cluster.
-
Calculate the isotopic enrichment using the following formula:
-
Isotopic Enrichment (%) = (Sum of intensities of deuterated ions) / (Sum of intensities of all isotopic ions) * 100
-
-
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a standard method for assessing the chemical purity of organic acids like citric acid.
Methodology:
-
Sample and Standard Preparation:
-
Standard Solutions: Prepare a series of standard solutions of certified reference material of citric acid in high-purity water at concentrations ranging from 10 to 200 µg/mL.
-
Sample Solution: Prepare a solution of this compound in high-purity water at a known concentration within the calibration range.
-
-
Instrumentation (HPLC-UV):
-
Column: A C18 column is commonly used.
-
Mobile Phase: An isocratic mobile phase of 0.1% phosphoric acid in water is suitable.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV detection at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the citric acid standards against their known concentrations.
-
Inject the this compound sample and determine its peak area.
-
Calculate the concentration of citric acid in the sample using the calibration curve.
-
The chemical purity is expressed as the percentage of the measured concentration relative to the expected concentration.
-
Application in Quantitative Analysis
This compound is predominantly used as a stable isotope-labeled internal standard (SIL-IS) in quantitative analytical methods. The use of a SIL-IS is considered the gold standard in quantitative mass spectrometry as it compensates for variability in sample preparation and instrument response.
Workflow for Quantitative Analysis using this compound as an Internal Standard
The following diagram illustrates a typical workflow for the quantification of citric acid in a biological sample using this compound as an internal standard.
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Logical Relationship for Quality Assessment
The final assessment of the quality of this compound relies on the successful outcome of both isotopic enrichment and chemical purity analyses.
Caption: Logical workflow for the quality control assessment of this compound.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]
- 4. Quantification of organic acids using gas chromatography-mass spectrometry (GC-MS) [bio-protocol.org]
- 5. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding the Certificate of Analysis for Citric Acid-d4: A Technical Guide
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for an isotopically labeled compound like citric acid-d4 is a critical document that guarantees its identity, purity, and quality. This guide provides an in-depth explanation of the core components of a typical CoA for this compound, detailing the analytical methodologies used and presenting the data in a clear, accessible format.
Understanding the Core Components of the Certificate of Analysis
A Certificate of Analysis for this compound provides a comprehensive summary of its quality control testing. Key information presented includes:
-
Product Information: This section details the product name (this compound), catalog number, batch or lot number, chemical formula (C₆H₄D₄O₇), and molecular weight.
-
Physical Properties: Typical physical characteristics such as appearance (e.g., white crystalline powder), melting point, and solubility are reported.
-
Analytical Data: This is the most critical section, providing quantitative results for key quality attributes.
The following table summarizes the typical quantitative data found on a CoA for this compound.
| Parameter | Typical Specification | Analytical Method | Purpose |
| Chemical Purity | ≥98% | HPLC | Determines the percentage of the desired compound, this compound, relative to any non-isotopically labeled impurities. |
| Isotopic Purity (Atom % D) | ≥98 atom % D | NMR Spectroscopy, Mass Spectrometry | Quantifies the percentage of deuterium (B1214612) atoms at the labeled positions. |
| Water Content | ≤0.5% | Karl Fischer Titration | Measures the amount of water present in the material, which can affect its stability and accurate weighing. |
| Residual Solvents | Varies by solvent (e.g., ≤0.5%) | Headspace GC-MS | Identifies and quantifies any residual solvents from the synthesis and purification processes. |
| Elemental Impurities | Conforms to USP <232>/ICH Q3D | ICP-MS | Screens for the presence of heavy metals and other elemental impurities. |
| Identity Confirmation | Conforms to structure | NMR Spectroscopy, Mass Spectrometry, IR Spectroscopy | Confirms that the chemical structure of the compound is consistent with that of this compound. |
Experimental Protocols for Key Analytical Methods
Detailed and validated analytical methods are essential for ensuring the quality of this compound. The following sections outline the typical experimental protocols for the key tests cited in the CoA.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
HPLC is a cornerstone technique for assessing the chemical purity of this compound by separating it from any non-volatile impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically used.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly employed.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile) is often used.
-
Flow Rate: A typical flow rate is 0.5 mL/min.
-
Column Temperature: The column is maintained at a constant temperature, for instance, 35°C.
-
Detection: UV detection at a wavelength of 210 nm is suitable for citric acid.
-
Sample Preparation: A known concentration of this compound is accurately weighed and dissolved in the mobile phase or a compatible solvent.
-
Analysis: The sample is injected into the HPLC system. The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Identity
NMR spectroscopy is a powerful tool for confirming the chemical structure and determining the isotopic purity of this compound.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Sample Preparation: The this compound sample is dissolved in a deuterated solvent (e.g., Deuterium Oxide - D₂O).
-
¹H NMR for Isotopic Purity: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals at the 2- and 4-positions of the citric acid molecule confirms the high level of deuteration. The isotopic purity can be estimated by comparing the integration of the residual proton signals at the labeled positions to the integration of a non-deuterated internal standard or a signal from an unlabeled position in the molecule.
-
¹³C NMR for Structural Confirmation: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are compared to a reference spectrum of unlabeled citric acid to confirm the identity.
Mass Spectrometry (MS) for Isotopic Enrichment and Identity
Mass spectrometry is another primary technique for determining isotopic enrichment and confirming the molecular weight of this compound.[1]
Methodology:
-
Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS) or a direct infusion source, is utilized.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for organic acids like citric acid.
-
Analysis: The mass spectrum of the sample is acquired. The isotopic distribution of the molecular ion peak is analyzed. For this compound, the most abundant ion will be at a mass-to-charge ratio (m/z) corresponding to the deuterated molecule. The isotopic enrichment is calculated by comparing the intensities of the ion peaks corresponding to the deuterated and non-deuterated species.[2]
-
Structural Confirmation: The fragmentation pattern of the molecule can also be analyzed (MS/MS) to further confirm its structure.
Karl Fischer Titration for Water Content
Karl Fischer titration is a specific and accurate method for the determination of water content.[3]
Methodology:
-
Instrumentation: A volumetric or coulometric Karl Fischer titrator is used.
-
Reagents: Karl Fischer reagents (e.g., a one-component or two-component system) are required. For organic acids, a methanol-free solvent may be necessary to prevent esterification reactions that can produce water.[3]
-
Sample Preparation: A precisely weighed amount of the this compound sample is introduced into the titration vessel containing the Karl Fischer solvent.
-
Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is detected electrochemically. The amount of water in the sample is calculated based on the volume of titrant consumed.
Visualizing Workflows and Logical Relationships
Diagrams can effectively illustrate the processes and logic behind the generation of a Certificate of Analysis.
Certificate of Analysis Generation Workflow
The following diagram outlines the typical workflow from sample receipt to the final CoA release.
Caption: Workflow for the generation of a Certificate of Analysis.
Logical Relationship for Purity Assessment
The final purity value reported on a CoA is often a result of considering multiple analytical results. This diagram illustrates the logic.
Caption: Logic for determining the final reported purity value.
By understanding the data presented on a Certificate of Analysis and the rigorous testing methodologies behind it, researchers and drug development professionals can have high confidence in the quality and suitability of this compound for their applications.
References
- 1. benchchem.com [benchchem.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Determination of Water Content in Formic Acid Using Karl Fischer Titration [merckmillipore.com]
An In-Depth Technical Guide to the Proper Storage and Handling of Citric Acid-d4
Introduction
Citric acid-d4 (2-hydroxy-1,2,3-propanetricarboxylic-2,2,4,4-d4 acid) is a deuterated analog of citric acid, a key intermediate in the citric acid cycle (CAC). Its stable isotopic labeling makes it an invaluable tool for researchers, particularly in metabolomics, clinical mass spectrometry, and pharmacokinetic studies.[1][2] It is frequently used as an internal standard for the precise quantification of citric acid and other organic acids in biological matrices via techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3] Proper storage and handling are paramount to maintain its chemical purity, isotopic enrichment, and to ensure the safety of laboratory personnel. This guide provides a comprehensive overview of best practices for its use in a research environment.
Storage and Stability
The stability of this compound is critical for its function as a quantitative standard. Improper storage can lead to degradation or contamination, compromising experimental results. Storage conditions vary depending on whether the compound is in its solid form or in a stock solution.
Key Storage Recommendations:
-
Solid Form: As a solid, this compound is generally stable when stored at room temperature or refrigerated at 4°C.[4][5] The most critical factors are to keep it in a tightly sealed container, protected from moisture and light, in a cool, dry, and well-ventilated area.[5][6][7] To prevent caking, storage at temperatures above 40°C and relative humidity exceeding 70% should be avoided.[7] While the compound is stable, it is good practice to re-analyze its chemical purity after approximately three years to ensure its integrity.[4]
-
Stock Solutions: Once in solution, this compound is more susceptible to degradation. For short-term storage of up to one month, solutions should be kept at -20°C.[1][3] For long-term storage, up to six months, the recommended temperature is -80°C.[1][3] All solutions should be in tightly sealed containers to prevent evaporation and contamination.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Humidity | Light & Moisture | Recommended Shelf Life |
| Solid (Neat) | Room Temperature or 4°C | < 50% RH recommended[7] | Store in a tightly sealed container, away from light and moisture.[5][7] | Stable for at least 3 years; re-analyze before use thereafter.[4] |
| Stock Solution | -20°C | N/A | Store in a tightly sealed container, away from light.[1] | Up to 1 month.[1][3] |
| Stock Solution | -80°C | N/A | Store in a tightly sealed container, away from light.[1] | Up to 6 months.[1][3] |
Safe Handling and Personal Protection
While the toxicological properties of this compound are not extensively documented, they are expected to be similar to those of non-labeled citric acid. Citric acid is a known eye irritant and can cause respiratory irritation if inhaled as a dust.[8] Adherence to standard laboratory safety protocols is essential.
Engineering Controls:
-
Ventilation: Always handle the solid form of this compound in a well-ventilated area.[6][9] If user operations generate dust, a process enclosure or local exhaust ventilation should be used.[6][10]
-
Safety Equipment: An emergency eye-wash station and a safety shower must be readily available in the workspace.[6][11]
Personal Protective Equipment (PPE): Proper PPE is the primary defense against accidental exposure. The following table summarizes the recommended equipment.
Table 2: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Eye Protection | Tight-fitting chemical safety goggles.[6][12] | Protects against eye irritation from airborne dust particles.[8] |
| Hand Protection | Chemical-resistant gloves (e.g., rubber, neoprene).[6][11] | Prevents direct skin contact, which may cause mild irritation.[12] |
| Respiratory Protection | Approved dust mask or particulate filter respirator.[6][12] | Required when handling the powder outside of a ventilated hood to prevent respiratory tract irritation.[6][8] |
| Body Protection | Standard lab coat or other protective clothing.[6] | Prevents contamination of personal clothing. |
Safe Handling Workflow Diagram The following diagram outlines the standard workflow for safely handling this compound powder in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. chemscene.com [chemscene.com]
- 6. di-corp.com [di-corp.com]
- 7. Storage Guidelines for Citric Acid and Citrates - Yuyin Chemical [yuyinchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. chemos.de [chemos.de]
- 11. chemfax.com [chemfax.com]
- 12. documents.alliancenational.co.uk [documents.alliancenational.co.uk]
An In-depth Technical Guide to Citric Acid-d4 for Researchers and Drug Development Professionals
Introduction
Citric acid-d4 (2,2,4,4-tetradeutero-citric acid) is a deuterated isotopologue of citric acid, a key intermediate in the Krebs cycle (Tricarboxylic Acid Cycle). Its use as an internal standard in mass spectrometry-based applications, particularly in metabolic flux analysis and clinical diagnostics, is crucial for achieving accurate quantification of citric acid and related metabolites. This guide provides an in-depth overview of this compound, focusing on supplier information, quality assessment, and key experimental applications for researchers, scientists, and drug development professionals.
Supplier Information and Quality Specifications
Several reputable suppliers offer this compound for research and developmental purposes. The quality of the product, particularly its isotopic and chemical purity, is paramount for reliable experimental outcomes. Below is a comparative summary of typical quality specifications from leading suppliers.
Table 1: Comparative Quality Specifications of this compound from Major Suppliers
| Specification | Supplier A (e.g., Sigma-Aldrich) | Supplier B (e.g., Cambridge Isotope Laboratories) | Supplier C (e.g., Clinivex) | Supplier D (e.g., ChemScene) |
| CAS Number | 147664-83-3 | 147664-83-3 | 147664-83-3 | 147664-83-3 |
| Molecular Formula | C₆H₄D₄O₇ | C₆H₄D₄O₇ | C₆H₄D₄O₇ | C₆H₄D₄O₇ |
| Molecular Weight | 196.15 g/mol | 196.15 g/mol | 196.15 g/mol | 196.15 g/mol |
| Isotopic Purity (Atom % D) | ≥98% | ≥98% | ≥99% | Not Specified |
| Chemical Purity | ≥98% (CP) | ≥98% | Not Specified | ≥98% |
| Appearance | White to off-white solid | White solid | White crystalline powder | White to off-white solid |
| Format | Neat solid | Neat solid | Neat solid | Neat solid |
| Storage Conditions | Room temperature, protect from moisture and light | Room temperature, away from light and moisture | Room temperature | 4°C, sealed, away from moisture and light |
Note: The information in this table is a summary of publicly available data from supplier websites and should be confirmed by consulting the specific Certificate of Analysis (CoA) for a given batch.
A detailed Certificate of Analysis is a critical document that accompanies the product and provides batch-specific quality control results. A representative CoA for a deuterated standard would typically include:
-
Product Information: Product name, catalog number, batch number, CAS number, molecular formula, and molecular weight.
-
Physical Properties: Appearance, melting point.
-
Analytical Data:
-
Chemical Purity: Determined by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often with purity expressed as a percentage.
-
Isotopic Enrichment: Determined by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), expressed as Atom % Deuterium (B1214612).
-
Identity Confirmation: Data from ¹H-NMR, ¹³C-NMR, and Mass Spectrometry confirming the structure of the compound.
-
Residual Solvents: Analysis of any remaining solvents from the synthesis process.
-
Water Content: Determined by Karl Fischer titration.
-
Experimental Protocols for Quality Assessment
Verifying the quality of this compound in the laboratory is essential. Below are detailed methodologies for key experiments.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for determining the chemical purity of this compound using HPLC with UV detection.
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Zorbax sb-C18, 250 mm × 4.6 mm, 5 µm) is commonly used.[1]
-
Mobile Phase: An isocratic mobile phase consisting of a phosphate (B84403) buffer solution (pH 3.0) is effective.[1] Alternatively, a solution of 0.1% phosphoric acid in water can be used.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25°C.[1]
-
Detection Wavelength: 210 nm.[1]
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in the mobile phase to a known concentration within the calibration range.
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample solution from the calibration curve. The chemical purity is calculated as the ratio of the measured concentration to the expected concentration.
-
Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the isotopic enrichment of deuterated compounds.
-
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
-
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or D₂O).
-
¹H-NMR Acquisition: Acquire a quantitative ¹H-NMR spectrum. The residual proton signals at the deuterated positions (2 and 4) will be significantly reduced in intensity compared to the non-deuterated positions.
-
²H-NMR Acquisition: Acquire a quantitative ²H-NMR spectrum. This will show signals corresponding to the deuterium atoms at positions 2 and 4.
-
Calculation of Isotopic Enrichment:
-
The isotopic enrichment can be calculated by comparing the integral of the residual proton signal at the deuterated position to the integral of a proton signal at a non-deuterated position in the ¹H-NMR spectrum.
-
Alternatively, a more accurate method involves comparing the integrals of the deuterium signals in the ²H-NMR spectrum to the proton signals in the ¹H-NMR spectrum, using an internal standard for calibration.
-
-
Application in Metabolic Flux Analysis
This compound is widely used as an internal standard for the quantification of citric acid in metabolic flux analysis studies. This involves tracing the metabolic fate of isotopically labeled substrates, such as ¹³C-glucose, through pathways like the Krebs cycle.
Experimental Workflow: LC-MS/MS Quantification of Citric Acid in Biological Samples
Caption: Workflow for the quantification of citric acid using this compound as an internal standard.
Citrate (B86180) as a Signaling Molecule
Beyond its metabolic role, citrate has emerged as a key signaling molecule, particularly in immunity and inflammation. In activated immune cells like macrophages, metabolic reprogramming leads to an accumulation of citrate. This citrate can be exported to the cytosol and converted to acetyl-CoA, which is a substrate for histone acetylation, leading to epigenetic changes that regulate gene expression.
Signaling Pathway of Citrate in Immune Cells
Caption: Citrate's role as a signaling molecule in immune cells.
This compound is an indispensable tool for researchers in the fields of metabolomics, drug development, and clinical diagnostics. The selection of a high-quality standard from a reputable supplier, coupled with rigorous in-house quality assessment, is fundamental to generating reliable and reproducible data. Understanding its application in experimental workflows, such as metabolic flux analysis, and its emerging role in cellular signaling pathways will empower scientists to fully leverage the capabilities of this important isotopic standard.
References
An In-Depth Technical Guide to the Mass Spectrum of Citric Acid-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the mass spectrometric behavior of citric acid-d4 (2,2,4,4-tetradeutero-citric acid), a crucial internal standard for quantitative analysis in metabolomics and pharmacokinetic studies. This document outlines the fragmentation patterns observed in both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), presents detailed experimental protocols, and offers a comparative analysis with its unlabeled counterpart, citric acid.
Introduction to this compound
This compound is a stable isotope-labeled form of citric acid, a key intermediate in the tricarboxylic acid (TCA) cycle. Its increased molecular weight of 196.15 g/mol , due to the replacement of four protons with deuterium (B1214612) atoms, allows for its clear differentiation from endogenous citric acid in biological matrices. This property makes it an ideal internal standard for correcting variations in sample preparation and instrument response, ensuring accurate quantification of citric acid and other related metabolites.[1]
Mass Spectrum of Underivatized this compound (LC-MS/MS)
The analysis of underivatized this compound is commonly performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), typically in negative ionization mode. The precursor ion corresponds to the deprotonated molecule, [M-H]⁻.
Table 1: Key Ions in the ESI-MS/MS Spectrum of this compound
| Ion | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| [M-H]⁻ | 195.0 | - | - |
| Product Ion 1 | 195.0 | 177.0 | H₂O (18 Da) |
| Product Ion 2 | 195.0 | 113.0 | H₂O + CO₂ (62 Da) |
Fragmentation Pathway of Underivatized this compound
The fragmentation of deprotonated this compound in the gas phase is characterized by sequential losses of water (H₂O) and carbon dioxide (CO₂). The initial loss of a water molecule from the precursor ion at m/z 195.0 results in the product ion at m/z 177.0. A subsequent decarboxylation leads to the formation of the ion at m/z 113.0.
References
A Technical Guide to Citric Acid and Its Deuterated Analog, Citric Acid-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the fundamental differences, applications, and analytical considerations of citric acid and its stable isotope-labeled counterpart, citric acid-d4. Designed for a technical audience, this document provides detailed data, experimental protocols, and visual workflows to elucidate the distinct roles of these two compounds in research and development.
Core Chemical and Physical Differences
The primary distinction between citric acid and this compound lies in their isotopic composition. This compound is a deuterated form of citric acid where four hydrogen (H) atoms on the methylene (B1212753) groups have been replaced by deuterium (B1214612) (D), a stable isotope of hydrogen.[1][2] This substitution results in a higher molecular weight but imparts negligible changes to the compound's chemical reactivity, making it an ideal internal standard for analytical applications.[3][4]
The key physical and chemical properties of both compounds are summarized below for direct comparison.
| Property | Citric Acid (Anhydrous) | This compound | Source(s) |
| Chemical Formula | C₆H₈O₇ | C₆H₄D₄O₇ | [5] |
| Molecular Weight | 192.12 g/mol | 196.15 g/mol | |
| CAS Number | 77-92-9 | 147664-83-3 | |
| Appearance | White crystalline solid | Solid | |
| Melting Point | ~153 °C | 153-159 °C | |
| Isotopic Purity | N/A | ≥98% | |
| Solubility | Soluble in water, ethanol | N/A (Assumed similar to citric acid) |
Key Application Differences: An Analytical Tool vs. A Biological Metabolite
While chemically similar, the applications of citric acid and this compound are distinctly different.
-
Citric Acid: As a natural tricarboxylic acid, it is a central intermediate in the tricarboxylic acid (TCA) or Krebs cycle , a key metabolic pathway for cellular energy production. It is widely distributed in plant and animal tissues and is used extensively in the food, beverage, and pharmaceutical industries as an acidulant, preservative, and stabilizer.
-
This compound: The primary and most critical application of this compound is its use as an internal standard in quantitative analytical methods, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR). In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), adding a known amount of this compound to a sample allows for precise and accurate quantification of the naturally occurring (unlabeled) citric acid. This is because the deuterated standard co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and instrument response.
The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative LC-MS/MS analysis.
Involvement in Cellular Metabolism: The Krebs Cycle
Citric acid is the first molecule formed in the Krebs cycle, a series of chemical reactions used by all aerobic organisms to generate energy. The cycle begins when acetyl-CoA combines with oxaloacetate to form the six-carbon molecule, citrate (B86180). Through a series of enzymatic reactions, this citrate is oxidized, releasing energy in the form of ATP, NADH, and FADH₂.
The diagram below outlines the central role of citrate in this vital metabolic pathway.
Experimental Protocols
Quantification of Citric Acid in Human Urine via LC-MS/MS
This protocol provides a methodology for the determination of citric acid in human urine samples using this compound as an internal standard.
1. Materials and Reagents:
-
Citric Acid (analytical standard)
-
This compound (internal standard)
-
Formic Acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ultrapure Water
-
Human urine samples
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of citric acid and this compound in ultrapure water.
-
Calibration Standards: Serially dilute the citric acid stock solution to prepare calibration standards ranging from 0.1 to 500 µg/mL.
-
Internal Standard (IS) Working Solution: Prepare a 10 µg/mL working solution of this compound.
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Centrifuge samples at 13,000 x g for 5 minutes at 4°C to remove particulates.
-
In a clean microcentrifuge tube, combine 80 µL of 0.2% formic acid, 10 µL of urine supernatant, and 10 µL of the 10 µg/mL IS working solution.
-
Vortex the mixture for 30 seconds.
-
Transfer the final mixture to an HPLC vial for analysis.
-
3. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2-5 µL
-
Mass Spectrometer: Triple Quadrupole (e.g., Agilent 6490)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Citric Acid: Precursor ion (m/z) 191.0 -> Product ion (m/z) 111.1
-
This compound (IS): Precursor ion (m/z) 195.0 -> Product ion (m/z) 113.0
-
4. Data Analysis:
-
Integrate the peak areas for both the citric acid and this compound MRM transitions.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of citric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
References
- 1. 2-Hydroxy(~2~H_4_)propane-1,2,3-tricarboxylic acid | C6H8O7 | CID 16213286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Citric acid (2,2,4,4-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
Solubility Profile of Citric Acid-d4 in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of citric acid-d4, a deuterated isotopologue of citric acid, in a range of common laboratory solvents. Understanding the solubility characteristics of isotopically labeled compounds is critical for their effective use in various research applications, including metabolic flux analysis, pharmacokinetic studies, and as internal standards in mass spectrometry-based assays. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the central metabolic pathway in which citric acid is a key intermediate.
Core Solubility Data
The solubility of a compound is a fundamental physical property that dictates its handling, formulation, and application in experimental settings. For deuterated compounds like this compound, solubility is expected to be very similar to its non-deuterated counterpart, citric acid. However, minor differences can arise due to the subtle effects of deuterium (B1214612) on intermolecular interactions.
The following table summarizes the available quantitative and qualitative solubility data for this compound and non-deuterated citric acid in several common laboratory solvents.
| Solvent | This compound | Citric Acid (Non-deuterated) | Temperature (°C) |
| Water | 100 mg/mL (requires sonication)[1] | 1174 g/L[2] | 10 |
| 1809 g/L[2] | 30 | ||
| 3825 g/L[2] | 80 | ||
| Very soluble[3][4] | Ambient | ||
| Approx. 590 g/L[5][6] | 20 | ||
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (requires sonication)[1] | - | Ambient |
| Ethanol | Excellent solubility (qualitative)[7] | 76 parts per 100 parts of ethanol[2] | 15 |
| Freely soluble[3][4] | Ambient | ||
| Methanol | Excellent solubility (qualitative)[7] | 197 g/100 g solvent[4] | 19 |
| Freely soluble[3] | Ambient | ||
| Acetone | - | Freely soluble[3] | Ambient |
Note: The solubility of deuterated compounds is generally very close to their non-deuterated analogues. The data for non-deuterated citric acid can be considered a strong indicator of the solubility of this compound, though empirical verification is always recommended.
Experimental Protocol for Solubility Determination
A precise and reproducible protocol is essential for determining the solubility of a compound. The following outlines a general method for determining the solubility of this compound in a given solvent.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Nuclear Magnetic Resonance (NMR) spectrometer
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a series of vials. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that saturation is reached. The shaking or agitation ensures thorough mixing.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess undissolved solid.
-
Sample Dilution: Carefully pipette a known aliquot of the clear supernatant into a volumetric flask and dilute with the appropriate mobile phase (for HPLC) or deuterated solvent (for NMR). This step is crucial to bring the concentration within the linear range of the analytical instrument.
-
Quantification:
-
HPLC Method: Analyze the diluted samples using a validated HPLC method. A calibration curve should be prepared using standard solutions of this compound of known concentrations. The concentration of the saturated solution can be calculated from the calibration curve, taking into account the dilution factor.
-
NMR Method: Alternatively, quantify the concentration of this compound in the supernatant using quantitative NMR (qNMR) by integrating the signal of a characteristic peak of this compound against that of a known concentration of an internal standard.
-
-
Data Analysis: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or g/L) or molarity (mol/L). The experiment should be performed in triplicate to ensure the reproducibility of the results.
Key Metabolic Pathway: The Citric Acid Cycle
Citric acid is a central intermediate in the citric acid cycle (also known as the Krebs cycle or tricarboxylic acid (TCA) cycle), a fundamental metabolic pathway for cellular respiration.[8][9][10] This cycle occurs in the mitochondria of eukaryotic cells and is the final common pathway for the oxidation of carbohydrates, fats, and proteins.[10][11] Acetyl-CoA, derived from these macronutrients, enters the cycle by condensing with oxaloacetate to form citrate (B86180) (the ionized form of citric acid).[9][10] Through a series of enzymatic reactions, the citrate is oxidized, releasing energy in the form of ATP, NADH, and FADH2, and regenerating oxaloacetate to continue the cycle.[8][9]
Below is a diagram illustrating the key steps of the Citric Acid Cycle.
Caption: The Citric Acid Cycle, a central metabolic pathway.
This guide provides foundational knowledge on the solubility of this compound, empowering researchers to utilize this important isotopic tracer with greater confidence and precision in their experimental designs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. interchim.fr [interchim.fr]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. Citric Acid | C6H8O7 | CID 311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 9. Khan Academy [khanacademy.org]
- 10. microbenotes.com [microbenotes.com]
- 11. Citric Acid Cycle - USMLE Strike | 100% Best Explanation [usmlestrike.com]
Methodological & Application
Application Note: Quantification of Citric Acid in Biological Matrices using Citric Acid-d4 as an Internal Standard by LC-MS/MS
Introduction
Citric acid is a key intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for cellular energy production.[1][2] Accurate quantification of citric acid in biological matrices such as plasma, urine, and tissue is crucial for studying metabolic disorders, cancer metabolism, and other physiological and pathological states.[1][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the analysis of small molecules like citric acid.[1][4] The use of a stable isotope-labeled internal standard, such as citric acid-d4, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification.[1][5] This application note describes a robust LC-MS/MS method for the determination of citric acid in various biological samples using this compound as an internal standard.
Principle
The method involves protein precipitation to extract citric acid and the internal standard from the biological matrix, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[5][6] Quantification is achieved by calculating the ratio of the peak area of citric acid to that of the this compound internal standard.[5]
Experimental Protocols
1. Sample Preparation
-
Plasma/Serum:
-
To 10 µL of plasma or serum in a microcentrifuge tube, add 10 µL of a 5 µg/mL working solution of this compound in 0.1% formic acid.[1]
-
Add 100 µL of 5% trichloroacetic acid to precipitate proteins.[1]
-
Vortex the mixture for 1 minute.[1]
-
Centrifuge at 17,000 x g for 10 minutes at 4°C.[5]
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.[5]
-
-
Urine:
-
Tissue:
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex C18) is commonly used.[5]
-
Mobile Phase: A gradient of 0.1% to 0.2% formic acid in water and methanol (B129727) or acetonitrile (B52724) is typically employed.[5][7]
-
Flow Rate: A flow rate of 0.4 mL/minute is a common starting point.[5]
-
-
Mass Spectrometry:
Data Presentation
Table 1: LC-MS/MS Parameters for Citric Acid and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Polarity |
| Citric Acid | 191 | 111 | 10 | Negative |
| 191 | 87 | 18 | Negative | |
| This compound | 195 | 114 | 12 | Negative |
| 195 | 177 | 10 | Negative |
Data sourced from a study on TCA cycle intermediates.[5]
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | < 60 nM |
| Limit of Quantification (LOQ) | 5-10 ng/mL |
| Recovery | > 95% |
| Intra-day Imprecision | ≤ 5.55% |
| Inter-day Imprecision | ≤ 5.34% |
This table summarizes typical validation results from various studies.[5][6][8][9]
Visualizations
Caption: Experimental workflow for the quantification of citric acid using LC-MS/MS.
Caption: The Tricarboxylic Acid (TCA) or Citric Acid Cycle.
References
- 1. phenomenex.com [phenomenex.com]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Validation of a LC-MS/MS assay for citric acid, cysteine and oxalic acid determination and its application to explore pre-analytical sample storage - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of TCA Cycle Intermediates using Citric Acid-d4 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle, is a fundamental metabolic pathway essential for cellular energy production and biosynthesis.[1][2][3] It serves as the final common pathway for the oxidation of carbohydrates, fats, and proteins.[3][4] The intermediates of the TCA cycle are crucial for various cellular processes, including the synthesis of amino acids, fatty acids, and nucleotides.[2][5] Dysregulation of the TCA cycle is implicated in numerous diseases, including cancer and metabolic disorders, making the accurate quantification of its intermediates a key area of research.[1][6]
This application note describes a robust and sensitive method for the simultaneous quantification of TCA cycle intermediates in various biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with citric acid-d4 as an internal standard.[7][8] The use of a stable isotope-labeled internal standard is critical for correcting for variability in sample preparation and matrix effects, ensuring high accuracy and precision in quantitative analysis.[7][9]
Principle
The methodology involves the extraction of metabolites from biological samples, followed by chromatographic separation and detection by mass spectrometry. This compound, a deuterated analog of citric acid, is spiked into the samples at the beginning of the sample preparation process. Since this compound is chemically identical to its unlabeled counterpart, it co-elutes and experiences similar ionization efficiency and matrix effects. By calculating the peak area ratio of the endogenous analyte to the internal standard, accurate quantification can be achieved.[7]
Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid
-
Trichloroacetic acid (TCA)
-
Perchloric acid
-
Phosphate-buffered saline (PBS)
-
Analytical standards for all TCA cycle intermediates (e.g., citrate, isocitrate, α-ketoglutarate, succinate, fumarate, malate)
Protocol 1: Metabolite Extraction from Plasma
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, combine 10 µL of plasma with 80 µL of 5% trichloroacetic acid.[7]
-
Add 10 µL of the this compound internal standard solution (e.g., 0.1 mg/mL).[7]
-
Vortex the mixture for 30 seconds and incubate on ice for 5 minutes, vortexing intermittently.[7]
-
Centrifuge at 17,000 x g for 10 minutes at 4°C.[7]
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.[7]
Protocol 2: Metabolite Extraction from Cultured Cells
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol in water) to the cell culture plate.
-
Scrape the cells and collect the cell suspension in a microcentrifuge tube.
-
Add the this compound internal standard.
-
Vortex vigorously and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.[7]
-
Transfer the supernatant containing the metabolites to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 0.2% formic acid in water) for LC-MS/MS analysis.
Protocol 3: Metabolite Extraction from Tissue
-
Weigh the frozen tissue sample (typically 20-50 mg).
-
Homogenize the tissue in a pre-chilled extraction solvent containing the this compound internal standard.
-
Follow steps 5-8 from Protocol 2 for further processing.
LC-MS/MS Instrumentation and Conditions
-
LC System: Agilent 1200 series or equivalent[7]
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6490)[7]
-
Column: Reversed-phase C18 column (e.g., Phenomenex Luna C18)[7] or a mixed-mode column for better retention of polar analytes.[5][10]
-
Mobile Phase A: 0.2% Formic Acid in Water[7]
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min[7]
-
Gradient: A suitable gradient to separate the TCA cycle intermediates.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
Table 1: Linearity of TCA Cycle Intermediates
| Analyte | Concentration Range (µM) | Correlation Coefficient (r²) |
| Citric Acid | 0–520 | 0.9998 |
| cis-Aconitic Acid | 0–520 | 0.9999 |
| Isocitric Acid | 0–520 | 0.9998 |
| α-Ketoglutaric Acid | 0–520 | 0.9999 |
| Succinic Acid | 0–520 | 0.9999 |
| Fumaric Acid | 0–520 | 0.9999 |
| Malic Acid | 0–520 | 0.9998 |
Data adapted from a study on human urine samples.[7]
Table 2: Recovery of TCA Cycle Intermediates
| Analyte | Recovery from Serum (%) | Recovery from Tissue (%) |
| Citric Acid | 79-119 | 77-223 |
| α-Ketoglutaric Acid | 79-119 | 77-223 |
| Succinic Acid | 79-119 | 77-223 |
| Fumaric Acid | 79-119 | 77-223 |
| Malic Acid | 79-119 | 77-223 |
Data represents the range of recoveries observed in a validation study.[11]
Visualizations
References
- 1. Tricarboxylic Acid Cycle Metabolism Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 3. microbenotes.com [microbenotes.com]
- 4. jackwestin.com [jackwestin.com]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phenomenex.com [phenomenex.com]
- 9. Method of Analyzing TCA Cycle - Creative Proteomics [creative-proteomics.com]
- 10. lcms.cz [lcms.cz]
- 11. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography-Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Citric Acid-d4 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, is central to cellular energy metabolism and biosynthesis.[1] Its quantification and flux analysis are critical for understanding cellular physiology in various contexts, including disease states and drug development. Citric acid-d4, a stable isotope-labeled analog of citric acid where the four methylene (B1212753) hydrogens are replaced by deuterium (B1214612), serves as an invaluable tool for these investigations.[2] It is predominantly used as an internal standard for accurate quantification of citric acid and other TCA cycle intermediates by mass spectrometry.[3][4][5][6] Furthermore, it can be employed as a tracer to delineate metabolic pathways and quantify metabolic fluxes.[5]
These application notes provide detailed protocols for the use of this compound in metabolic studies, focusing on its application as an internal standard for quantitative analysis and as a tracer for metabolic flux analysis.
Data Presentation
Table 1: Quantitative Applications of this compound as an Internal Standard
| Application | Matrix | Analyte(s) | Internal Standard Concentration | Analytical Method | Reference |
| Quantification of Tricarboxylic Acids | Human Serum Albumin | Citric acid, Isocitric acid, Malic acid, Succinic acid, Lactic acid, Glutamic acid | 5 µg/mL | LC-MS/MS | [3] |
| Simultaneous Detection of TCA Cycle Intermediates | Human Plasma | TCA Cycle Intermediates | 10 µg/mL (final concentration) | LC-MS/MS | [4] |
| Simultaneous Detection of TCA Cycle Intermediates | Human Urine | TCA Cycle Intermediates | 10 µg/mL (final concentration) | LC-MS/MS | [4] |
| Quantitative Organic Acid Analysis | Human Urine | 71 Biomarkers for Inborn Errors of Metabolism | Not specified | LC-QTOF/MS | [7] |
Table 2: Example LC-MS/MS Parameters for TCA Intermediate Analysis
| Parameter | Setting | Reference |
| LC System | Agilent 1260 Infinity HPLC | [3] |
| Mass Spectrometer | SCIEX Triple Quad™ 4500 MS/MS | [3] |
| Column | Synergi Fusion-RP (polar embedded C18) | [3] |
| Mobile Phase | Water/Methanol (95:5) with 0.2% Formic acid | [3] |
| Flow Rate | 0.85 mL/min | [3] |
| Injection Volume | 10 µL | [3] |
| Column Temperature | 45 °C | [3] |
| Ionization Mode | ESI Negative and Positive | [3] |
Experimental Protocols
Protocol 1: Use of this compound as an Internal Standard for LC-MS/MS Quantification
This protocol outlines the use of this compound as an internal standard for the accurate quantification of citric acid and other TCA cycle intermediates in biological samples.
1. Materials:
-
This compound (≥98% isotopic purity)[8]
-
Biological matrix (e.g., plasma, serum, urine, tissue homogenate)
-
Trichloroacetic acid (TCA) or Perchloric acid
-
Organic solvents (e.g., Methanol, Acetonitrile)
-
Formic acid
-
Ultrapure water
-
Microcentrifuge tubes
-
Autosampler vials
2. Preparation of Internal Standard Stock Solution:
-
Prepare a stock solution of this compound in 0.1% formic acid at a concentration of 5 µg/mL.[3] Store at -20°C.
3. Sample Preparation (Example for Plasma): [4]
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, mix 10 µL of plasma with 80 µL of 5% trichloroacetic acid.
-
Add 10 µL of the this compound internal standard working solution (e.g., to a final concentration of 10 µg/mL).[4]
-
Vortex the mixture for 30 seconds and keep on ice for 5 minutes, vortexing intermittently.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Perform chromatographic separation using a suitable column, such as a C18 reversed-phase column.[9]
-
Employ a gradient elution with mobile phases typically consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a small percentage of formic acid.[3][9]
-
Detect the analytes using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[9]
-
Establish specific precursor-to-product ion transitions for both the native analytes and this compound.
5. Data Analysis:
-
Integrate the peak areas for each analyte and the this compound internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolation from the calibration curve.
Protocol 2: Conceptual Protocol for this compound in Metabolic Flux Analysis
This protocol describes the conceptual framework for using this compound as a tracer to investigate the flux through the TCA cycle.
1. Experimental Design (Pulse-Chase):
-
Culture cells or prepare an in vivo model for the experiment.
-
Introduce a "pulse" of this compound into the system (e.g., by adding it to the cell culture medium or administering it to the animal model).
-
At various time points following the introduction of the tracer (the "chase"), collect samples (cells, tissues, biofluids).
-
Quench metabolic activity immediately upon sample collection, typically by flash-freezing in liquid nitrogen.[10]
2. Metabolite Extraction:
-
Extract metabolites from the collected samples using a suitable method, such as a cold methanol/water/chloroform extraction.
3. Analytical Measurement (LC-MS/MS or GC-MS):
-
Analyze the extracted metabolites using a high-resolution mass spectrometer to determine the isotopic enrichment in downstream metabolites.
-
For GC-MS analysis, derivatization of the organic acids (e.g., to their tert-butyldimethylsilyl derivatives) is typically required.[11][12]
4. Data Analysis and Flux Calculation:
-
Determine the mass isotopologue distribution (MID) for TCA cycle intermediates. The deuterium atoms from this compound will be incorporated into subsequent metabolites of the cycle. For example, the four deuterium atoms can be tracked as they are processed through the cycle.
-
Use metabolic flux analysis software to fit the measured MIDs to a metabolic network model of the TCA cycle. This will allow for the calculation of relative and absolute flux rates through the different reactions of the cycle.
Mandatory Visualizations
Caption: Experimental workflow for metabolic analysis using this compound.
References
- 1. Citric acid - metabolite - biocrates life science ag [biocrates.com]
- 2. 2-Hydroxy(~2~H_4_)propane-1,2,3-tricarboxylic acid | C6H8O7 | CID 16213286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. phenomenex.com [phenomenex.com]
- 4. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Citric acid (2,2,4,4-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-3487-0.5 [isotope.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The complete targeted profile of the organic acid intermediates of the citric acid cycle using a single stable isotope dilution analysis, sodium borodeuteride reduction and selected ion monitoring GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application of Citric Acid-d4 in Metabolomics Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, is central to cellular metabolism, energy production, and biosynthesis. In metabolomics research, understanding the dynamics of the TCA cycle is crucial for elucidating disease mechanisms and for drug development. Citric acid-d4, a stable isotope-labeled analog of citric acid, serves as an invaluable tool in these investigations. Its distinct mass allows for precise quantification and tracing of citric acid in complex biological samples. This document provides detailed application notes and protocols for the use of this compound in metabolomics, focusing on its role as an internal standard for quantitative analysis and as a tracer for metabolic flux analysis.
Applications of this compound
This compound has two primary applications in metabolomics research:
-
Internal Standard for Accurate Quantification: Due to its chemical similarity to endogenous citric acid and its different mass, this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification. It corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision in the measurement of citric acid and other TCA cycle intermediates.[1][2][3]
-
Metabolic Tracer for Flux Analysis: By introducing this compound into a biological system, researchers can trace its incorporation into downstream metabolites of the TCA cycle. This allows for the measurement of metabolic flux, providing a dynamic view of the pathway's activity under different physiological or pathological conditions. While less common than 13C-labeled tracers, deuterium (B1214612) labeling can provide unique insights into specific enzymatic reactions and hydrogen exchange processes.
Application 1: this compound as an Internal Standard
Overview
The use of a stable isotope-labeled internal standard is the gold standard for quantitative metabolomics. This compound is added to biological samples at a known concentration at the beginning of the sample preparation process. By comparing the peak area of the endogenous analyte to that of the internal standard, precise quantification can be achieved.
Experimental Protocol: Quantification of TCA Cycle Metabolites in Human Plasma
This protocol describes the quantification of citric acid and other TCA cycle intermediates in human plasma using this compound as an internal standard with LC-MS/MS.
1. Materials and Reagents:
-
This compound (2,2,4,4-D4, 98% purity)
-
Tricarboxylic acid standards (citric acid, isocitric acid, α-ketoglutaric acid, succinic acid, fumaric acid, malic acid)
-
Human plasma (collected with anticoagulant)
-
Trichloroacetic acid (TCA), 5% (w/v) in water
-
Formic acid, 0.2% (v/v) in water
-
LC-MS grade water and acetonitrile
-
Microcentrifuge tubes
-
HPLC vials
2. Sample Preparation:
-
Thaw frozen human plasma samples on ice.
-
In a microcentrifuge tube, mix 10 µL of plasma with 80 µL of 5% TCA for protein precipitation.[1]
-
Add 10 µL of a 0.1 mg/mL this compound internal standard solution.[1]
-
Vortex the mixture for 30 seconds and incubate on ice for 5 minutes.
-
Centrifuge the samples at 17,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 reversed-phase column (e.g., Phenomenex® Luna C-18)
-
Mobile Phase A: 0.2% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/minute
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing over time to elute the analytes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6490)
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for each analyte and the internal standard need to be optimized.
4. Data Analysis:
-
Integrate the peak areas for each endogenous TCA cycle intermediate and for this compound.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Generate a calibration curve using known concentrations of the standard compounds spiked with the internal standard.
-
Determine the concentration of the analytes in the plasma samples by interpolating their peak area ratios on the calibration curve.
Quantitative Data
The following tables summarize typical performance data for the quantification of TCA cycle intermediates using this compound as an internal standard.
Table 1: Linearity of Calibration Curves for TCA Cycle Metabolites in Human Plasma
| Analyte | Concentration Range (µM) | Correlation Coefficient (r²) |
| Citric Acid | 0 - 520 | > 0.9996 |
| Isocitric Acid | 0 - 520 | > 0.9996 |
| α-Ketoglutaric Acid | 0 - 520 | > 0.9996 |
| Succinic Acid | 0 - 520 | > 0.9996 |
| Fumaric Acid | 0 - 520 | > 0.9996 |
| Malic Acid | 0 - 520 | > 0.9996 |
Table 2: Recovery of TCA Cycle Metabolites in Human Plasma
| Analyte | Spiked Concentration | Recovery (%) |
| Citric Acid | Low QC | 89.5 |
| Mid QC | 92.1 | |
| High QC | 95.3 | |
| Fumarate | Low QC | 105.2 |
| Mid QC | 110.4 | |
| High QC | 114.8 |
QC = Quality Control
Experimental Workflow Diagram
Caption: Workflow for quantifying TCA cycle metabolites using this compound.
Application 2: this compound as a Metabolic Tracer
Overview
Metabolic flux analysis using stable isotope tracers provides a quantitative measure of the rates of metabolic pathways. By introducing this compound into a cell culture or in vivo model, the deuterium atoms can be traced as they are incorporated into other TCA cycle intermediates. The rate of appearance of the labeled downstream metabolites provides a direct measure of the metabolic flux through that portion of the pathway.
Experimental Protocol: Tracing Citric Acid Metabolism in Cultured Cells
This protocol outlines a general procedure for a metabolic tracer experiment using this compound in cultured cells.
1. Materials and Reagents:
-
This compound
-
Cell culture medium (e.g., DMEM) without unlabeled citric acid
-
Cultured cells (e.g., cancer cell line)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), 80% (-80°C)
-
Cell scraper
-
Microcentrifuge tubes
2. Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard medium.
-
Remove the standard medium and wash the cells twice with pre-warmed PBS.
-
Replace the medium with the custom medium containing a known concentration of this compound.
-
Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the time-course of labeling.
3. Metabolite Extraction:
-
At each time point, rapidly remove the labeling medium and wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to the culture dish.
-
Scrape the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.
-
Vortex the lysate vigorously.
-
Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract, for example, using a vacuum concentrator.
4. LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable solvent (e.g., 0.2% formic acid in water).
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect the mass isotopologues of the TCA cycle intermediates.
-
Monitor the mass shifts corresponding to the incorporation of deuterium atoms.
5. Data Analysis:
-
Identify and quantify the different mass isotopologues for each TCA cycle metabolite (e.g., M+1, M+2, M+3, M+4).
-
Calculate the fractional isotopic enrichment for each metabolite at each time point.
-
Use metabolic flux analysis software (e.g., INCA, Metran) to model the data and calculate the metabolic flux rates.
TCA Cycle Pathway with Deuterium Tracing
Caption: Potential deuterium tracing from this compound in the TCA cycle.
Conclusion
This compound is a versatile and powerful tool for metabolomics research. Its application as an internal standard enables the accurate and precise quantification of TCA cycle intermediates, providing a static snapshot of their concentrations in biological systems. Furthermore, its use as a metabolic tracer allows for the dynamic assessment of metabolic fluxes, offering deeper insights into the regulation and dysregulation of central carbon metabolism. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies to advance our understanding of metabolism in health and disease.
References
- 1. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Citric Acid-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, is a critical analyte in various biomedical and pharmaceutical research areas. Its deuterated analog, Citric acid-d4, serves as an ideal internal standard for accurate quantification in complex biological matrices using mass spectrometry-based methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variability during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response.
These application notes provide detailed protocols for the preparation of various biological samples for the analysis of this compound. The methodologies covered include Protein Precipitation (PPT), Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and a "dilute-and-shoot" approach, primarily for LC-MS/MS analysis. Additionally, a protocol for derivatization required for GC-MS analysis is provided.
Quantitative Data Summary
The selection of a sample preparation technique is critical and often depends on the sample matrix, the required sensitivity, and the analytical method. The following tables summarize key quantitative parameters for various sample preparation methods for this compound analysis to facilitate method selection and comparison.
Table 1: Performance of Sample Preparation Techniques for LC-MS/MS Analysis of this compound
| Sample Preparation Technique | Biological Matrix | Recovery (%) | Matrix Effect (%) | Linearity Range | Limit of Quantification (LOQ) |
| Protein Precipitation (TCA) | Plasma | >95%[1] | Not explicitly stated, but use of IS corrects for it. | 0 - 520 µM[1] | Not explicitly stated |
| Protein Precipitation (Acetonitrile) | Serum/Plasma | ~80% (for similar small molecules)[2] | Can be significant, IS is critical. | Analyte dependent | Analyte dependent |
| "Dilute-and-Shoot" | Urine | >95%[1] | Minimal with sufficient dilution. | 0 - 520 µM[1] | <60 nM (for citric acid) |
| Solid-Phase Extraction (Anion Exchange) | Urine | 90 - 100% (for many organic acids) | Generally low. | Analyte dependent | <5 nmole (for many organic acids) |
| Liquid-Liquid Extraction (Ethyl Acetate) | Urine | 77.4% (mean for organic acids) | Can be present, IS is important. | Analyte dependent | Analyte dependent |
Table 2: Performance of Derivatization for GC-MS Analysis of this compound
| Derivatization Reagent | Biological Matrix | Recovery (%) | Matrix Effect (%) | Linearity Range | Limit of Quantification (LOQ) |
| BSTFA + 1% TMCS | Urine/Plasma | Not explicitly stated, method dependent. | Can be significant, especially with complex matrices. | Analyte dependent | Analyte dependent |
Experimental Protocols and Workflows
Detailed methodologies for the key sample preparation techniques are provided below. Each protocol is accompanied by a workflow diagram generated using Graphviz (DOT language) for clear visualization of the experimental steps.
Protein Precipitation (PPT) for Plasma/Serum Samples (LC-MS/MS)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma and serum samples, which can interfere with the analysis and contaminate the analytical system. Trichloroacetic acid (TCA) and acetonitrile (B52724) are common precipitating agents.
Protocol: Trichloroacetic Acid (TCA) Precipitation
-
Sample Aliquoting: Pipette 10 µL of plasma or serum into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a working solution of this compound (e.g., 0.1 mg/mL in water) to the sample.
-
Precipitation: Add 80 µL of 5% (w/v) trichloroacetic acid in water.
-
Vortexing: Vortex the mixture for 30 seconds.
-
Incubation: Place the tube on ice for 5 minutes.
-
Centrifugation: Centrifuge the sample at 17,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.
"Dilute-and-Shoot" for Urine Samples (LC-MS/MS)
For urine samples, which typically have a lower protein content than plasma or serum, a simple dilution is often sufficient for analysis, especially when using a robust LC-MS/MS system. This method is high-throughput and minimizes sample manipulation.
Protocol: Dilute-and-Shoot
-
Sample Aliquoting: Pipette 10 µL of urine into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a working solution of this compound (e.g., 0.1 mg/mL in water).
-
Dilution: Add 80 µL of 0.2% formic acid in water.
-
Vortexing: Vortex the mixture for 10 seconds.
-
Filtration (Optional but Recommended): Filter the sample using a 0.2 µm syringe filter into an HPLC vial to remove any particulates.
-
Analysis: The sample is ready for LC-MS/MS injection.
Solid-Phase Extraction (SPE) for Urine Samples
SPE provides a more thorough cleanup than PPT or dilution, which can be beneficial for reducing matrix effects and improving sensitivity. Anion exchange SPE is suitable for acidic compounds like citric acid.
Protocol: Anion Exchange SPE
-
Sample Pre-treatment: Adjust the pH of the urine sample to 8-8.5 with a suitable base (e.g., dilute ammonium (B1175870) hydroxide).
-
Internal Standard Spiking: Add a known amount of this compound internal standard to the pH-adjusted urine.
-
Column Conditioning: Condition a strong anion exchange (e.g., QMA) SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water.
-
Column Equilibration: Equilibrate the cartridge with 2 mL of 1 M acetic acid, followed by a wash with deionized water until the eluate is neutral.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water to remove neutral and basic impurities.
-
Elution: Elute the citric acid and this compound with 2 mL of a suitable acidic solution (e.g., 2% formic acid in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) for Urine Samples
LLE is a classical technique for separating compounds based on their differential solubility in two immiscible liquid phases. For citric acid, an organic solvent is used to extract it from the aqueous urine matrix.
Protocol: Ethyl Acetate Extraction
-
Sample Aliquoting: Take a urine sample volume equivalent to 1 mg of creatinine (B1669602) and place it in a glass test tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard.
-
Addition of Reagents: Add 6 mL of ethyl acetate, 1 g of NaCl, and 500 µL of 50 g/L aqueous hydroxylamine (B1172632) hydrochloride.
-
pH Adjustment (Basic): Adjust the pH of the mixture to 14 with 7.5 M NaOH and incubate for 30 minutes at 60°C.
-
Cooling and Acidification: Cool the mixture and then acidify with 6 M HCl.
-
Extraction: Extract the sample three times with ethyl acetate.
-
Evaporation and Reconstitution: Combine the organic layers, evaporate to dryness, and reconstitute the residue for analysis.
References
Citric Acid-d4 in Clinical Research: Application Notes and Protocols for Disease Biomarker Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of deuterated citric acid (citric acid-d4) in clinical research for the identification and quantification of disease biomarkers. This document includes summaries of key quantitative data, detailed experimental protocols for sample analysis, and visualizations of relevant metabolic and signaling pathways.
Introduction
Citric acid is a central metabolite in the tricarboxylic acid (TCA) cycle, a key pathway for cellular energy production.[1] Alterations in citrate (B86180) levels have been implicated in various pathological conditions, making it a valuable biomarker for a range of diseases.[2][3] this compound, a stable isotope-labeled form of citric acid, serves as an ideal internal standard for quantitative analysis by mass spectrometry (MS).[4][5] Its use allows for precise and accurate measurement of endogenous citric acid in complex biological matrices by correcting for variations in sample preparation and instrument response. This approach is critical for the reliable assessment of citric acid as a clinical biomarker in diseases such as cancer, metabolic disorders, and neurological conditions.
Applications of this compound in Biomarker Research
This compound is instrumental in a variety of clinical research applications, primarily for the accurate quantification of citric acid and other related metabolites.
-
Internal Standard in Mass Spectrometry: this compound is widely used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods for the quantification of citric acid in biological samples like plasma, urine, and tissue.
-
Metabolomics and Flux Analysis: As a stable isotope tracer, this compound can be used in metabolic flux analysis to study the dynamics of the Krebs cycle and related metabolic pathways in disease states.
-
Disease Biomarker Discovery and Validation: Accurate quantification using this compound enables the validation of citric acid as a biomarker for various diseases, including but not limited to:
-
Prostate Cancer: Altered citrate levels in prostate tissue, urine, and seminal fluid are a hallmark of prostate cancer.
-
Metabolic Disorders: Dysregulation of the Krebs cycle is a key feature of metabolic diseases like type 2 diabetes and non-alcoholic fatty liver disease.
-
Neurological Diseases: Changes in citrate metabolism in the brain have been associated with neurodegenerative disorders.
-
Inflammatory and Immune Responses: Citrate plays a signaling role in inflammation and immunity, and its levels can be indicative of inflammatory status.
-
Quantitative Data Summary
The following tables summarize quantitative data from clinical studies where citric acid levels have been investigated as a disease biomarker. The use of this compound as an internal standard in many of these or similar studies ensures the accuracy of these measurements.
Table 1: Citric Acid Levels in Prostate Cancer
| Biological Matrix | Patient Group | N | Citric Acid Concentration (Mean ± SD) | Fold Change vs. Control | Reference |
| Urine | Prostate Cancer | 45 | 485.7 ± 254.3 µg/mL | ↑ | |
| Benign Prostatic Hyperplasia (Control) | 40 | 369.8 ± 211.5 µg/mL | - | ||
| Serum | Prostate Cancer | 45 | 21.3 ± 7.9 µg/mL | ↑ | |
| Benign Prostatic Hyperplasia (Control) | 40 | 18.9 ± 6.5 µg/mL | - | ||
| Tissue | Prostate Cancer | 45 | 1.3 ± 0.8 µg/mg | ↓ | |
| Benign Prostatic Hyperplasia (Control) | 40 | 5.4 ± 2.1 µg/mg | - |
Table 2: Citric Acid Levels in Neurological Disorders
| Biological Matrix | Patient Group | N | Citric Acid Concentration (Mean ± SD) | Fold Change vs. Control | Reference |
| Cerebrospinal Fluid | Bipolar Disorder | 67 | 31.1 ± 7.8 µM | ↑ | |
| Healthy Controls | 55 | 27.5 ± 6.3 µM | - |
Table 3: Citric Acid Levels in Metabolic Disorders
| Biological Matrix | Patient Group | N | Citric Acid Concentration (Median [IQR]) | Association with Outcome | Reference |
| Plasma | Type 2 Diabetes with Cardiovascular Mortality | 119 | 134 [116-158] µmol/L | Higher levels associated with increased risk of cardiovascular mortality | |
| Type 2 Diabetes Survivors | 482 | 120 [102-140] µmol/L |
Experimental Protocols
The following are detailed protocols for the quantification of citric acid in common biological matrices using this compound as an internal standard.
Protocol 1: Quantification of Citric Acid in Human Plasma using LC-MS/MS
This protocol is adapted from a method for the analysis of tricarboxylic acid cycle intermediates.
1. Materials and Reagents:
-
Citric acid and this compound standards
-
Trichloroacetic acid (TCA), 5% (w/v) in water
-
LC-MS grade water
-
LC-MS grade methanol
-
Human plasma samples
2. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, mix 10 µL of plasma with 80 µL of 5% TCA.
-
Add 10 µL of a working solution of this compound (e.g., 10 µg/mL) to each sample to act as an internal standard.
-
Vortex the mixture for 30 seconds.
-
Incubate on ice for 5 minutes.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: Agilent 6490 Triple Quadrupole or equivalent
-
Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase: Isocratic elution with an appropriate aqueous/organic mobile phase containing a modifier like formic acid.
-
Injection Volume: 5-10 µL
-
MS Detection: Use multiple reaction monitoring (MRM) in negative ion mode. Monitor specific precursor-to-product ion transitions for both citric acid and this compound.
4. Data Analysis:
-
Quantify the concentration of citric acid by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
Generate a calibration curve using known concentrations of citric acid standards spiked with a constant concentration of this compound.
Protocol 2: Quantification of Citric Acid in Human Urine using LC-MS/MS
This protocol is based on a validated method for urinary organic acids.
1. Materials and Reagents:
-
Citric acid and this compound standards
-
Formic acid, 0.2% (v/v) in water
-
LC-MS grade water
-
Urine samples
2. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine at 2,000 x g for 5 minutes to pellet any sediment.
-
In a microcentrifuge tube, dilute 10 µL of the urine supernatant with 80 µL of 0.2% formic acid.
-
Add 10 µL of a working solution of this compound (e.g., 10 µg/mL) as an internal standard.
-
Vortex the mixture for 30 seconds.
-
Transfer the diluted sample to an HPLC vial for analysis.
3. LC-MS/MS Analysis:
-
Follow the LC-MS/MS parameters as described in Protocol 1, with potential modifications to the gradient and MRM transitions as needed for the urine matrix.
4. Data Analysis:
-
Quantify citric acid concentration using the peak area ratio to the this compound internal standard and a calibration curve prepared in a synthetic urine matrix or a similar surrogate.
Protocol 3: Extraction of Citric Acid from Tissue Samples
This protocol provides a general workflow for the extraction of polar metabolites like citric acid from tissue.
1. Materials and Reagents:
-
This compound standard
-
Methanol, pre-chilled to -80°C
-
Water, LC-MS grade, pre-chilled
-
Chloroform (B151607), pre-chilled
-
Liquid nitrogen
-
Homogenizer (e.g., bead beater)
2. Sample Preparation:
-
Flash-freeze freshly excised tissue in liquid nitrogen and store at -80°C until extraction.
-
Weigh the frozen tissue (typically 20-50 mg).
-
Transfer the frozen tissue to a pre-chilled homogenization tube.
-
Add a pre-chilled extraction solvent mixture (e.g., methanol:water, 80:20 v/v) containing a known amount of this compound.
-
Homogenize the tissue thoroughly using a bead beater or other appropriate homogenizer, keeping the sample cold throughout the process.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet proteins and cellular debris.
-
Collect the supernatant containing the polar metabolites.
-
For a more comprehensive extraction, a liquid-liquid extraction with chloroform can be performed to separate the polar and non-polar phases.
-
Dry the polar extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).
3. LC-MS/MS Analysis and Data Analysis:
-
Follow the procedures outlined in Protocol 1.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the use of this compound in biomarker research.
References
- 1. The Novel Role of Mitochondrial Citrate Synthase and Citrate in the Pathophysiology of Alzheimer’s Disease (2023) | Ronald Crandall | 20 Citations [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Portico [access.portico.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of Citric Acid in Biological Samples by GC-MS with Citric Acid-d4 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citric acid is a key intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production. Accurate quantification of citric acid in biological samples is crucial for studying metabolic disorders, drug toxicity, and cellular bioenergetics. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the low volatility and polar nature of citric acid necessitate a derivatization step to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. This application note provides a detailed protocol for the quantitative analysis of citric acid in biological matrices using a stable isotope-labeled internal standard, citric acid-d4, for accurate and reliable quantification. The use of an isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it effectively corrects for variations in sample preparation and instrument response.[1][2]
Method Overview
This method involves the extraction of citric acid from the biological matrix, followed by a derivatization step to create a volatile trimethylsilyl (B98337) (TMS) derivative. The derivatized sample is then analyzed by GC-MS. This compound is added at the beginning of the sample preparation process to serve as an internal standard, ensuring high accuracy and precision. Quantification is achieved by creating a calibration curve of the peak area ratio of citric acid to this compound versus the concentration of citric acid.
Quantitative Data Summary
The following table summarizes the typical quantitative performance of the described GC-MS method for citric acid analysis. These values are representative and may vary depending on the specific instrumentation and matrix.
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.003 - 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 0.01 - 1.0 µg/mL |
| Recovery | 90 - 110% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Note: The presented data is a synthesis from multiple sources employing similar isotope dilution GC-MS methods for organic acid analysis, as a comprehensive dataset for this compound was not available in a single reference.[3][4]
Experimental Protocols
Materials and Reagents
-
Citric Acid (analytical standard)
-
This compound (isotopic standard)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
Sample Matrix (e.g., plasma, urine, cell culture media)
-
Microcentrifuge tubes
-
Nitrogen evaporator
-
Heating block
-
GC-MS system with autosampler
Sample Preparation
A critical step in the analysis of organic acids is the effective extraction from the sample matrix.[2]
-
Thawing and Aliquoting: Thaw frozen biological samples on ice. Vortex the samples to ensure homogeneity. Aliquot 100 µL of the sample (e.g., plasma, urine) into a clean microcentrifuge tube. For cell culture studies, cells can be quenched and extracted with a cold solvent mixture.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample. The concentration of the internal standard should be chosen to be in the mid-range of the expected citric acid concentrations in the samples.
-
Protein Precipitation (for plasma/serum samples): Add 400 µL of ice-cold methanol to the sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 50-60°C. Ensure the sample is completely dry as moisture can interfere with the derivatization step.
Derivatization
Derivatization is essential to make the non-volatile citric acid amenable to GC-MS analysis. Silylation is a common and effective method for this purpose.
-
Reagent Addition: To the dried sample residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
-
Incubation: Vortex the mixture for 1 minute and then incubate at 70°C for 60 minutes in a heating block. This allows for the complete derivatization of the carboxyl and hydroxyl groups of citric acid to their trimethylsilyl (TMS) esters and ethers.
-
Cooling: After incubation, allow the samples to cool to room temperature.
-
Transfer: Transfer the derivatized sample to a GC-MS vial with an insert for analysis.
GC-MS Analysis
The following are typical GC-MS parameters. These may need to be optimized for your specific instrument and column.
-
Gas Chromatograph (GC):
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 200°C at 3°C/min.
-
Ramp to 320°C at 20°C/min, hold for 10 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (for TMS-derivatized citric acid):
-
Citric Acid (Analyte): m/z 273, 347, 465
-
This compound (Internal Standard): m/z 277, 351, 469
-
-
Scan Range (for initial method development): m/z 50-650.
-
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for the selected ions of both citric acid and this compound.
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of citric acid and a constant concentration of this compound. Process these standards in the same way as the samples. Plot the ratio of the peak area of citric acid to the peak area of this compound against the concentration of citric acid. Perform a linear regression to obtain the calibration curve.
-
Quantification: Calculate the peak area ratio for the unknown samples and determine the concentration of citric acid using the equation from the calibration curve.
Visualizations
The following diagrams illustrate the key processes in this GC-MS method development.
Caption: Experimental workflow for GC-MS analysis of citric acid.
Caption: Derivatization of citric acid for GC-MS analysis.
Conclusion
This application note provides a robust and reliable GC-MS method for the quantification of citric acid in biological samples using a deuterated internal standard. The detailed protocol and performance characteristics will aid researchers in implementing this method for their specific research needs in metabolomics and drug development. The use of a stable isotope-labeled internal standard ensures the highest level of accuracy and precision, which is critical for meaningful biological interpretation of the results.
References
Application Note: High-Throughput Quantification of Urinary Organic Acids using Isotope Dilution LC-MS/MS with Citric acid-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of organic acids in urine is a cornerstone in the diagnosis and monitoring of inherited metabolic disorders (IMDs), also known as organic acidurias. These conditions arise from defects in specific metabolic pathways, leading to the accumulation of organic acids in biological fluids.[1][2] Accurate and reliable quantification of these metabolites is crucial for early diagnosis and timely intervention to prevent severe neurological damage or death.[1] While gas chromatography-mass spectrometry (GC-MS) has been the traditional gold standard, recent advances in liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer simplified workflows, higher throughput, and improved analytical performance without the need for chemical derivatization.[1][3]
This application note details a robust and validated "dilute-and-shoot" LC-MS/MS method for the simultaneous quantification of multiple clinically relevant organic acids in human urine. The method employs isotope dilution using a panel of stable isotope-labeled internal standards, including Citric acid-d4, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.
Principle of the Method
This method is based on the principle of stable isotope dilution tandem mass spectrometry (ID-MS/MS). A known concentration of a stable isotope-labeled internal standard (in this case, a mixture including this compound) is added to the urine sample prior to analysis. The deuterated standard is chemically identical to its corresponding native analyte and behaves similarly during ionization and analysis but is distinguishable by its higher mass.
During LC-MS/MS analysis, the organic acids are separated chromatographically and then ionized, typically using electrospray ionization (ESI). The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each native analyte and its corresponding internal standard. The concentration of the native analyte is calculated by comparing the ratio of its peak area to that of the known-concentration internal standard. This approach effectively compensates for any analyte loss during sample preparation and corrects for ion suppression or enhancement caused by the urine matrix.
Materials and Reagents
-
Solvents: LC-MS grade acetonitrile (B52724) and water.
-
Additives: Formic acid (LC-MS grade).
-
Standards: Certified reference standards for all target organic acids.
-
Internal Standards (ISTD): A mixture of stable isotope-labeled organic acids, including this compound. Other standards may include D5-ethylmalonic acid, D4-glutaric acid, D3-glyceric acid, etc.
-
Urine Samples: Random urine samples collected in preservative-free containers.
-
Quality Control (QC) Samples: Pooled human urine or commercially available control materials spiked with known concentrations of target analytes.
Equipment
-
LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole or QTOF mass spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 1290 Infinity II UHPLC with a 6550 iFunnel QTOF MS).
-
Analytical Column: Reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 × 100 mm).
-
General Lab Equipment: Centrifuge, vortex mixer, precision pipettes, and autosampler vials.
Experimental Protocol
This protocol is based on a validated "dilute-and-shoot" method, which minimizes sample preparation time and potential for error.
Preparation of Standards and Solutions
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in 95% acetonitrile/5% water.
-
Internal Standard (ISTD) Stock Solution: Prepare a mixture of all stable isotope-labeled standards (including this compound) in a suitable solvent (e.g., 0.1% formic acid in water).
-
Calibration Standards: Prepare a series of calibration standards by spiking a matrix (e.g., synthetic urine or pooled normal urine) with known concentrations of the target organic acids and a constant concentration of the ISTD mixture.
Sample Preparation
-
Thaw frozen urine samples at 37 °C and homogenize by vortex mixing.
-
If the urine sample is cloudy, centrifuge to remove particulates.
-
In an autosampler vial, combine 25 µL of the urine sample with 350 µL of 0.1% (v/v) formic acid in water.
-
Add 25 µL of the ISTD mixture to the vial.
-
Cap the vial and vortex thoroughly. The sample is now ready for injection.
LC-MS/MS Instrumental Analysis
-
LC Column: Acquity UPLC HSS T3, 1.8 µm, 2.1 × 100 mm, maintained at 22 °C.
-
Injection Volume: 2 µL.
-
LC Gradient: A gradient elution is used to separate the analytes. A typical gradient might run for 35 minutes, starting with low organic content and ramping up to elute more hydrophobic compounds.
-
Mass Spectrometry:
-
Ionization Mode: ESI in negative mode is commonly used for organic acids.
-
Data Acquisition: Multiple Reaction Monitoring (MRM). Specific precursor and product ion pairs for each analyte and internal standard must be determined and optimized.
-
Workflow Diagram
Caption: Analytical workflow for urinary organic acid quantification.
Quantitative Data Summary
The following tables summarize typical performance characteristics for an LC-MS/MS method for quantifying organic acids using a stable isotope dilution approach. Data is representative of validated methods reported in the literature.
Table 1: Linearity and Range
| Analyte | Linear Range (µM) | Correlation Coefficient (r²) |
|---|---|---|
| Citric Acid | 0 - 520 | > 0.9998 |
| Succinic Acid | 0 - 520 | > 0.9998 |
| Malic Acid | 0 - 520 | > 0.9999 |
| Fumaric Acid | 0 - 520 | > 0.9999 |
| α-Ketoglutaric Acid | 0 - 520 | > 0.9998 |
Table 2: Precision and Accuracy
| Analyte | Concentration | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
|---|---|---|---|---|
| Citric Acid | Low QC | ≤ 5.5 | ≤ 5.3 | 93.1 - 104 |
| High QC | ≤ 5.5 | ≤ 5.3 | 93.1 - 104 | |
| Oxalic Acid | Low QC | ≤ 5.5 | ≤ 5.3 | 99.0 - 107 |
| | High QC | ≤ 5.5 | ≤ 5.3 | 99.0 - 107 |
Table 3: Recovery
| Analyte | Spiked Level | Recovery (%) |
|---|---|---|
| Citric Acid | Low, Med, High | 92.0 - 103 |
| Succinic Acid | Low, Med, High | > 95 |
| Malic Acid | Low, Med, High | > 95 |
| Oxalic Acid | Low, Med, High | 99.0 - 107 |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (nM) | LOQ (µM) |
|---|---|---|
| Citric Acid | < 60 | < 0.5 |
| Succinic Acid | < 60 | < 0.5 |
| Malic Acid | < 60 | < 0.5 |
| Fumaric Acid | < 60 | < 0.5 |
| α-Ketoglutaric Acid | < 60 | < 0.5 |
Signaling Pathway Visualization: The Citric Acid (Krebs) Cycle
Many of the organic acids quantified are key intermediates in the Citric Acid Cycle, a central hub of cellular metabolism. Deficiencies in enzymes within this pathway can lead to the accumulation of specific organic acids.
Caption: The Citric Acid (Krebs) Cycle metabolic pathway.
Conclusion
The described LC-MS/MS method using this compound as part of an internal standard mixture provides a rapid, sensitive, and highly accurate platform for quantifying organic acids in urine. The simple "dilute-and-shoot" sample preparation protocol is amenable to high-throughput clinical and research laboratories. The use of stable isotope dilution ensures data reliability by correcting for matrix-induced analytical variability, making this approach a powerful tool for the investigation of metabolic disorders and for broader applications in metabolomics research.
References
- 1. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ingenieria-analitica.com [ingenieria-analitica.com]
- 3. LC-MS/MS for the Diagnosis of Organic Acidemias | Encyclopedia MDPI [encyclopedia.pub]
Application Notes and Protocols for Studying Mitochondrial Metabolism with Citric Acid-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial metabolism, particularly the Tricarboxylic Acid (TCA) cycle, is a central hub in cellular bioenergetics and biosynthesis. Dysregulation of this pathway is implicated in numerous diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[1] Metabolic flux analysis using stable isotope tracers is a powerful technique to quantitatively assess the activity of metabolic pathways in vivo and in vitro.[2] Citric acid-d4, a deuterium-labeled analog of the key TCA cycle intermediate, serves as a valuable tracer for elucidating the dynamics of mitochondrial metabolism.[3]
These application notes provide a comprehensive guide for utilizing this compound to trace its incorporation into downstream metabolites, enabling the quantification of metabolic fluxes within the TCA cycle. Detailed protocols for sample preparation, cell culture, and analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are provided.
Principle of Isotope Tracing with this compound
When introduced into a biological system, this compound is taken up by cells and enters the mitochondrial matrix. There, it mixes with the endogenous citrate (B86180) pool and is further metabolized by the enzymes of the TCA cycle. The deuterium (B1214612) labels are incorporated into subsequent intermediates of the cycle, such as isocitrate, α-ketoglutarate, succinate, fumarate, and malate. By measuring the isotopic enrichment in these downstream metabolites over time, it is possible to determine the rate of citrate utilization and the overall flux through the TCA cycle. This approach provides a dynamic view of mitochondrial function that is not attainable through the measurement of static metabolite concentrations alone.
Data Presentation
The quantitative data obtained from metabolic flux analysis experiments using this compound can be effectively summarized in tables to facilitate comparison and interpretation.
Table 1: Isotopic Enrichment of TCA Cycle Intermediates in Cultured Cells
| Time Point (hours) | Citrate-d4 Enrichment (%) | α-Ketoglutarate-d2 Enrichment (%) | Succinate-d2 Enrichment (%) | Malate-d2 Enrichment (%) |
| 0 (Pre-labeling) | 0 | 0 | 0 | 0 |
| 1 | 85.2 ± 4.1 | 35.6 ± 2.8 | 20.1 ± 1.9 | 15.3 ± 1.5 |
| 4 | 92.5 ± 3.7 | 68.9 ± 5.4 | 45.8 ± 4.2 | 38.7 ± 3.9 |
| 8 | 94.1 ± 3.1 | 85.3 ± 6.1 | 65.2 ± 5.8 | 58.9 ± 5.1 |
| 24 | 95.3 ± 2.9 | 90.1 ± 5.9 | 78.4 ± 6.3 | 72.5 ± 6.0 |
Note: The data presented are hypothetical and for illustrative purposes. Actual results will vary depending on the experimental conditions, cell type, and analytical method.
Table 2: Metabolic Flux Rates Calculated from Isotopic Enrichment Data
| Metabolic Flux | Control Group (nmol/mg protein/hr) | Treated Group (nmol/mg protein/hr) |
| Citrate Consumption | 150.4 ± 12.8 | 95.7 ± 9.1 |
| α-Ketoglutarate Production | 145.2 ± 11.9 | 92.3 ± 8.7 |
| Succinate Dehydrogenase Flux | 120.1 ± 10.5 | 75.4 ± 7.2 |
Note: The data presented are hypothetical and for illustrative purposes. Fluxes are calculated using metabolic modeling software based on the isotopic enrichment data.
Experimental Protocols
I. Cell Culture and Labeling with this compound
This protocol describes the labeling of adherent cells in culture with this compound.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
This compound solution (sterile, stock solution in water or PBS)
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in culture plates at a density that will result in approximately 80% confluency on the day of the experiment.
-
Allow cells to adhere and grow overnight in a humidified incubator.
-
On the day of the experiment, prepare the labeling medium by supplementing the complete culture medium with a final concentration of this compound (e.g., 1 mM). The optimal concentration should be determined empirically.
-
Aspirate the existing medium from the cell culture wells.
-
Gently wash the cells once with sterile PBS.
-
Add the pre-warmed labeling medium to each well.
-
Incubate the cells for the desired time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of citrate metabolism.
-
At each time point, proceed immediately to metabolite extraction.
II. Metabolite Extraction from Cultured Cells
This protocol outlines the extraction of polar metabolites from cultured cells for subsequent analysis.
Materials:
-
Labeled cells in culture plates
-
Ice-cold 80% methanol (B129727)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
-
Nitrogen gas stream or vacuum concentrator
Procedure:
-
Place the cell culture plates on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold 80% methanol to each well (e.g., 500 µL for a 6-well plate).
-
Scrape the cells into the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.[2]
-
Carefully collect the supernatant, which contains the polar metabolites.
-
Dry the metabolite extracts under a stream of nitrogen gas or using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
III. Sample Preparation for LC-MS/MS Analysis
This protocol describes the preparation of dried metabolite extracts for analysis by LC-MS/MS.
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid
-
LC-MS vials with inserts
Procedure:
-
Reconstitute the dried metabolite extracts in a suitable volume of LC-MS grade water with 0.1% formic acid (e.g., 100 µL).
-
Vortex the samples for 30 seconds to ensure complete dissolution.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet any insoluble debris.
-
Transfer the supernatant to LC-MS vials with inserts for analysis.
IV. LC-MS/MS Analysis of TCA Cycle Intermediates
This section provides a general protocol for the analysis of deuterated TCA cycle intermediates. Specific parameters will need to be optimized for the instrument used.
Instrumentation:
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
LC Conditions (Example):
-
Column: Reversed-phase C18 column (e.g., Phenomenex Kinetex C18).
-
Mobile Phase A: 0.2% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient appropriate for the separation of organic acids.
-
Injection Volume: 10 µL.
MS/MS Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Set up transitions for both the unlabeled and deuterated forms of the TCA cycle intermediates.
Table 3: Example MRM Transitions for TCA Cycle Intermediates
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Citrate | 191.0 | 111.0 |
| Citrate-d4 | 195.0 | 113.0 |
| α-Ketoglutarate | 145.0 | 101.0 |
| α-Ketoglutarate-d2 | 147.0 | 103.0 |
| Succinate | 117.0 | 73.0 |
| Succinate-d2 | 119.0 | 75.0 |
| Malate | 133.0 | 115.0 |
| Malate-d2 | 135.0 | 117.0 |
V. Sample Preparation for GC-MS Analysis
This protocol details the derivatization of metabolite extracts for analysis by GC-MS. Derivatization is necessary to increase the volatility of the organic acids.[4]
Materials:
-
Dried metabolite extracts
-
Methoxyamine hydrochloride in pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Heated shaker or oven
-
GC-MS vials
Procedure:
-
To the dried metabolite extract, add 50 µL of methoxyamine hydrochloride in pyridine.
-
Incubate at 30°C for 90 minutes with shaking.
-
Add 80 µL of BSTFA with 1% TMCS.
-
Incubate at 70°C for 60 minutes.
-
Cool the samples to room temperature.
-
Transfer the derivatized sample to a GC-MS vial for analysis.
VI. GC-MS Analysis of TCA Cycle Intermediates
This section provides a general protocol for the analysis of derivatized, deuterated TCA cycle intermediates.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
GC Conditions (Example):
-
Column: DB-5ms or equivalent.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An appropriate temperature gradient to separate the derivatized organic acids.
MS Conditions (Example):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan to identify metabolites or Selected Ion Monitoring (SIM) for targeted quantification of specific isotopologues.
Visualizations
Caption: Tracing this compound through the TCA Cycle.
Caption: Experimental workflow for metabolic flux analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Experiments Using Citric Acid-d4 as a Metabolic Tracer
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Citric acid-d4 (2,2,4,4-tetradeutero-citric acid) is a stable isotope-labeled analog of citric acid, a central metabolite in cellular energy production and biosynthesis. In cell culture experiments, this compound serves as a powerful tracer to investigate the dynamics of the tricarboxylic acid (TCA) cycle, fatty acid synthesis, and related metabolic pathways. By introducing a known amount of this labeled compound into cell culture media, researchers can track the incorporation of deuterium (B1214612) into downstream metabolites using mass spectrometry (MS). This allows for the quantitative analysis of metabolic fluxes and provides insights into how cellular metabolism is altered in various physiological and pathological states, such as cancer and metabolic disorders.
Principle of a this compound Tracer Study
When cells are cultured in a medium containing this compound, they take up the labeled citrate (B86180). Inside the cell, this compound can enter the mitochondrial TCA cycle or be cleaved in the cytosol by ATP citrate lyase (ACLY) to produce acetyl-CoA-d2 and oxaloacetate-d2. The deuterium-labeled acetyl-CoA can then be used for the de novo synthesis of fatty acids and cholesterol, or for histone acetylation, an important epigenetic modification. The labeled oxaloacetate can be converted to other TCA cycle intermediates, which can then be used for amino acid synthesis or gluconeogenesis. By measuring the abundance and isotopic enrichment of these downstream metabolites, researchers can quantify the contribution of citrate to these various pathways.
Key Applications
-
Metabolic Flux Analysis of the TCA Cycle: Quantifying the rate of citrate utilization and its conversion to other TCA cycle intermediates, providing a dynamic view of mitochondrial function.
-
Investigating De Novo Fatty Acid Synthesis: Tracing the incorporation of deuterium from citrate-derived acetyl-CoA into newly synthesized fatty acids, a hallmark of many cancer cells.[1]
-
Elucidating Cancer Cell Metabolism: Cancer cells often exhibit altered citrate metabolism to support their high proliferative rate.[2] this compound can be used to study these metabolic adaptations and identify potential therapeutic targets.[3]
-
Drug Discovery and Development: Evaluating the effect of drug candidates on central carbon metabolism by monitoring changes in metabolic fluxes in response to treatment.
-
Studying Epigenetic Modifications: Tracing the contribution of citrate to the acetyl-CoA pool used for histone acetylation, linking cellular metabolism to gene regulation.
Experimental Protocols
Protocol 1: Cell Culture Labeling with this compound
This protocol provides a general procedure for labeling cultured mammalian cells with this compound to trace its metabolic fate.
Materials:
-
This compound
-
Mammalian cell line of interest (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize background levels of unlabeled citrate
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well cell culture plates
-
Ice-cold 80% methanol (B129727)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach approximately 70-80% confluency at the time of the experiment.
-
Preparation of Labeling Medium:
-
Prepare the cell culture medium containing a final concentration of 1-10 mM this compound. The optimal concentration should be determined empirically for the specific cell line and experimental goals.
-
It is highly recommended to use a medium prepared with dialyzed FBS to reduce the concentration of endogenous, unlabeled citric acid.
-
-
Labeling Experiment:
-
When cells have reached the desired confluency, aspirate the existing medium.
-
Wash the cells once with pre-warmed sterile PBS.
-
Add the pre-warmed this compound labeling medium to the cells.
-
Incubate the cells for various time points (e.g., 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation.
-
-
Metabolite Extraction:
-
At each time point, place the culture plates on ice to quench metabolic activity.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate into a microcentrifuge tube.
-
Vortex the lysate vigorously.
-
Incubate at -80°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Deuterium-Labeled Metabolites
This protocol outlines a general workflow for the analysis of deuterated metabolites from cell extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Metabolite extracts from Protocol 1
-
LC-MS/MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Sample Preparation:
-
Evaporate the methanol from the metabolite extracts to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitute the dried extracts in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC System: Use a reversed-phase C18 column for the separation of TCA cycle intermediates and fatty acids.
-
Gradient: A typical gradient would run from 5% to 95% Mobile Phase B over several minutes to elute metabolites of varying polarities.
-
Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode for the detection of organic acids.
-
MRM Transitions: Set up Multiple Reaction Monitoring (MRM) transitions for both the unlabeled (M+0) and deuterium-labeled (M+n) forms of the metabolites of interest. The specific mass shift will depend on the number of deuterium atoms incorporated.
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue of the target metabolites.
-
Calculate the fractional isotopic enrichment by dividing the peak area of the labeled isotopologue by the sum of the peak areas of all isotopologues for that metabolite.
-
The fractional enrichment data can then be used to calculate metabolic flux rates using appropriate metabolic modeling software.
-
Data Presentation
Table 1: Representative Quantitative Data of Deuterium Incorporation from this compound into Downstream Metabolites in a Cancer Cell Line
| Metabolite | Time Point | Fractional Enrichment (%) |
| TCA Cycle Intermediates | ||
| Isocitrate | 4 hours | 85.2 ± 5.1 |
| α-Ketoglutarate | 4 hours | 65.7 ± 4.3 |
| Succinate | 4 hours | 42.1 ± 3.8 |
| Fumarate | 4 hours | 35.9 ± 3.1 |
| Malate | 4 hours | 55.3 ± 4.7 |
| Fatty Acids | ||
| Palmitate (C16:0) | 24 hours | 15.6 ± 2.2 |
| Stearate (C18:0) | 24 hours | 12.8 ± 1.9 |
| Oleate (C18:1) | 24 hours | 10.5 ± 1.5 |
Note: The data presented in this table is representative and will vary depending on the cell line, experimental conditions, and the concentration of the this compound tracer used.
Mandatory Visualization
Caption: Experimental workflow for a this compound tracer study.
Caption: Metabolic fate of this compound in the cell.
References
- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating Challenges with Citric Acid-d4 as an Internal Standard: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Citric acid-d4 as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common problems encountered when using this compound as an internal standard?
A1: The primary challenges associated with using this compound as an internal standard include:
-
Isotopic Exchange (H/D Exchange): The deuterium (B1214612) atoms on this compound can exchange with hydrogen atoms from the sample matrix or solvent, leading to a decrease in the internal standard's signal and an overestimation of the analyte concentration.[1][2][3][4]
-
Chromatographic Co-elution Issues: Due to the kinetic isotope effect, this compound may exhibit a slightly different retention time than native citric acid, which can lead to differential matrix effects.
-
Matrix Effects: Components in the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound differently than the native analyte, affecting accuracy and precision.
-
Purity and Stability: The isotopic and chemical purity of the this compound standard can impact the accuracy of results. Additionally, its stability under various storage and experimental conditions is crucial.
Q2: How can I minimize isotopic exchange of this compound?
A2: Isotopic exchange is influenced by pH, temperature, and the solvent composition. To minimize this phenomenon:
-
pH Control: The rate of back-exchange is generally lowest at a pH of approximately 2.5.[1][2] Avoid highly acidic or basic conditions during sample preparation and in your mobile phase.
-
Temperature Management: Perform sample preparation and analysis at low temperatures (e.g., 4°C) to slow down the exchange rate.[1]
-
Solvent Choice: Whenever possible, use aprotic solvents (e.g., acetonitrile) for stock and working solutions. Minimize the time the standard is in aqueous or protic solvents.
-
Label Position: The deuterium labels on this compound (at the 2,2,4,4 positions) are on carbon atoms and are generally stable. However, it is always good practice to be mindful of the potential for exchange, especially under harsh conditions.
Q3: My this compound peak is separating from the native citric acid peak. How can I achieve co-elution?
A3: Achieving co-elution is critical for accurate quantification. If you observe chromatographic separation:
-
Mobile Phase Optimization: Adjust the mobile phase composition. For reversed-phase chromatography, modifying the organic solvent ratio or the pH of the aqueous phase can help merge the peaks.
-
Gradient Modification: A shallower gradient can sometimes improve the co-elution of closely related compounds.
-
Column Selection: Consider a column with a different stationary phase chemistry that may offer less selectivity for the isotopic difference.
Q4: How do I assess and mitigate matrix effects for this compound?
A4: Matrix effects can be evaluated by comparing the response of this compound in a neat solution versus its response in a post-extraction spiked matrix sample. To mitigate matrix effects:
-
Sample Preparation: Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Dilution: Diluting the sample can reduce the concentration of matrix components that cause ion suppression or enhancement.
-
Chromatographic Separation: Optimize the chromatography to separate the analyte and internal standard from the matrix interferences.
Troubleshooting Guides
Guide 1: Investigating Isotopic Exchange
This guide provides a systematic approach to determine if isotopic exchange is occurring with your this compound internal standard.
Experimental Protocol: Assessing H/D Exchange
-
Sample Preparation:
-
Set A (Control): Prepare a solution of this compound in an aprotic solvent (e.g., acetonitrile) at the working concentration.
-
Set B (Aqueous Stability): Prepare a solution of this compound in your typical sample diluent or mobile phase (aqueous) at the working concentration.
-
Set C (Matrix Stability): Spike a blank matrix sample (e.g., plasma, urine) with this compound to the working concentration.
-
-
Incubation: Incubate aliquots of Set B and Set C at different temperatures (e.g., 4°C, room temperature, 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze all samples by LC-MS/MS, monitoring the mass transitions for both this compound and unlabeled citric acid.
-
Evaluation:
-
Compare the peak area of this compound across the different conditions. A significant decrease in the signal over time or at higher temperatures indicates instability.
-
Monitor for any increase in the signal for unlabeled citric acid in the incubated samples, which would directly indicate back-exchange.
-
Data Presentation: Illustrative Stability of this compound
| Condition | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in this compound Signal (Illustrative) |
| Aqueous Solution | 24 | 4 | 4.5 | < 2% |
| 24 | 25 (Room Temp) | 4.5 | ~5% | |
| 24 | 37 | 4.5 | ~10% | |
| Plasma Matrix | 24 | 4 | 7.4 | < 5% |
| 24 | 25 (Room Temp) | 7.4 | ~15% | |
| 24 | 37 | 7.4 | > 20% | |
| Aqueous Solution | 24 | 4 | 2.5 | < 1% |
| 24 | 4 | 8.5 | ~8% |
Logical Relationship: Factors Influencing Isotopic Exchange
Guide 2: Troubleshooting Chromatographic Co-elution
This guide provides a workflow for optimizing your chromatographic method to ensure co-elution of citric acid and this compound.
Experimental Protocol: Optimizing Chromatographic Separation
-
Initial Assessment:
-
Prepare a mixed standard solution containing both unlabeled citric acid and this compound.
-
Inject the mixture onto your LC-MS/MS system using your current method.
-
Extract the ion chromatograms for both the analyte and the internal standard and overlay them to visually inspect for any separation.
-
-
Method Optimization (if separation is observed):
-
Mobile Phase pH: Prepare a series of mobile phases with slightly different pH values (e.g., increments of 0.2 pH units) around your current mobile phase pH. Analyze the mixed standard with each mobile phase to observe the effect on retention times.
-
Organic Modifier: If using a gradient, try altering the organic solvent (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa).
-
Gradient Profile: Adjust the gradient slope. A shallower gradient may help to merge the two peaks.
-
Column Temperature: Evaluate the separation at different column temperatures (e.g., 25°C, 30°C, 35°C).
-
-
Verification: Once co-elution is achieved, verify the method's performance with spiked matrix samples to ensure the co-elution holds in the presence of matrix components.
Experimental Workflow: Achieving Co-elution
Guide 3: Evaluating Matrix Effects
This guide outlines the procedure for assessing the impact of the sample matrix on the quantification of this compound.
Experimental Protocol: Matrix Effect Evaluation
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Analyte and this compound in a clean solvent.
-
Set 2 (Post-Extraction Spike): Extract a blank matrix. Spike the analyte and this compound into the extracted matrix.
-
Set 3 (Pre-Extraction Spike): Spike the analyte and this compound into a blank matrix before the extraction process.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100
-
Recovery (%) = (Peak Area in Set 3 / Peak Area in Set 2) * 100
-
A matrix effect value of 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
-
Data Presentation: Illustrative Recovery and Matrix Effect Data for this compound
| Matrix | Analyte | Internal Standard (this compound) |
| Recovery (%) | Matrix Effect (%) | |
| Human Plasma | 85.2 | 78.5 (Suppression) |
| Human Urine | 92.5 | 115.3 (Enhancement) |
| Rat Liver Homogenate | 78.9 | 70.1 (Suppression) |
By following these guidelines and protocols, researchers can effectively troubleshoot and mitigate common problems associated with the use of this compound as an internal standard, leading to more accurate and reliable experimental results.
References
Technical Support Center: Isotopic Purity of Citric Acid-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing deuterium-hydrogen (D-H) exchange in Citric acid-d4. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen (D-H) exchange and why is it a concern for this compound?
A1: Deuterium-hydrogen exchange is a chemical reaction where a deuterium (B1214612) (D) atom in a molecule is replaced by a hydrogen (H) atom (a proton) from the surrounding environment.[1][2] For this compound (HOC(COOH)(CD2COOH)2), this is a critical issue as the deuterium labels on the methylene (B1212753) groups (alpha to the carboxylic acids) are essential for its use as an internal standard in quantitative analyses by mass spectrometry (MS) or as a tracer in metabolic studies.[3][4] Loss of these deuterium labels compromises the isotopic purity of the standard, leading to inaccuracies in quantification.
Q2: Which deuterium atoms in this compound are susceptible to exchange?
A2: The deuterium atoms on the methylene carbons (the -CD2- groups), which are alpha to the carbonyl groups of the carboxylic acids, are the ones susceptible to exchange. This exchange is particularly facilitated under basic or, to a lesser extent, acidic conditions through a process called enolization.[2] The hydrogen on the hydroxyl group and the hydrogens on the carboxylic acid groups are extremely labile and will exchange very rapidly with any protic solvent, but the C-D bonds are generally more stable.
Q3: What are the primary factors that promote D-H exchange in this compound?
A3: The main factors that accelerate D-H exchange are:
-
Presence of Protic Solvents: Solvents with exchangeable protons, such as water, methanol, and ethanol, are the primary sources of hydrogen for the exchange.
-
pH: Both acidic and basic conditions can catalyze the D-H exchange. Basic conditions are particularly effective at promoting the exchange of alpha-deuterons. The rate of exchange is typically lowest at a pH between 2 and 3.
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including D-H exchange.
-
Presence of Catalysts: Certain metal ions can also catalyze the exchange process.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound.
Problem 1: Mass spectrometry results show a lower-than-expected mass for the this compound standard.
This is a strong indication of back-exchange, where deuterium atoms have been replaced by hydrogen atoms.
| Potential Cause | Recommended Solution |
| Use of Protic Solvents | Prepare and dilute the this compound standard in anhydrous, aprotic solvents like acetonitrile (B52724), dioxane, or tetrahydrofuran (B95107) (THF). |
| Incorrect Sample pH | Maintain the sample at a neutral or slightly acidic pH (ideally between 2 and 3) to minimize the exchange rate. If the experimental conditions require a different pH, minimize the time the standard is exposed to these conditions. |
| High Storage/Handling Temperatures | Store the this compound standard and any prepared solutions at low temperatures (e.g., 4°C or -20°C) to slow down the exchange process. |
| Moisture Contamination | Ensure all glassware, pipette tips, and other equipment are thoroughly dried in an oven (>100°C for several hours) and cooled in a desiccator before use. Handle the deuterated compound and solvents under an inert atmosphere (e.g., in a glove box or under a stream of dry nitrogen or argon). |
Problem 2: The isotopic purity of the this compound standard appears to decrease over time.
A gradual loss of isotopic purity suggests a slow D-H exchange is occurring during storage or with repeated use.
| Potential Cause | Recommended Solution |
| Improper Storage of Stock Solutions | Store stock solutions in an anhydrous aprotic solvent in a tightly sealed vial with a PTFE-lined cap at low temperatures. Prepare smaller aliquots for daily use to avoid repeated warming and cooling of the main stock solution. |
| Hygroscopic Nature of Solvents | Purchase high-purity, anhydrous solvents in small-volume sealed containers (e.g., ampoules or Sure/Seal™ bottles) to minimize exposure to atmospheric moisture. |
| Repeated Freeze-Thaw Cycles | Aliquoting the standard into single-use amounts can prevent issues related to repeated opening of the main container and subsequent exposure to moisture. |
Below is a logical workflow for troubleshooting D-H exchange issues.
Caption: A troubleshooting workflow for identifying and resolving issues of deuterium-hydrogen exchange.
Quantitative Data Summary
| Parameter | Condition | Effect on D-H Exchange Rate |
| Solvent | Protic (e.g., Water, Methanol) | High |
| Aprotic (e.g., Acetonitrile, THF) | Low | |
| pH | Basic (pH > 7) | Significantly Increased |
| Acidic (pH < 2) | Moderately Increased | |
| Near Neutral (pH 6-8) | Moderate | |
| Optimal (pH 2-3) | Minimal | |
| Temperature | Elevated (e.g., > 25°C) | Increased |
| Room Temperature (approx. 20-25°C) | Baseline | |
| Refrigerated (approx. 4°C) | Decreased | |
| Frozen (e.g., -20°C or lower) | Significantly Decreased |
Experimental Protocols
Protocol 1: Preparation of this compound for NMR Spectroscopy
This protocol outlines the steps for preparing a sample of this compound for NMR analysis while minimizing D-H exchange.
-
Glassware Preparation:
-
Place a high-quality 5 mm NMR tube, a small vial, and a Pasteur pipette in an oven at >120°C for at least 4 hours to ensure they are completely dry.
-
Transfer the hot glassware to a desiccator and allow it to cool to room temperature under vacuum or in the presence of a desiccant.
-
-
Inert Atmosphere Handling:
-
Move the cooled glassware and the sealed container of this compound into a glove box or glove bag filled with dry nitrogen or argon. All subsequent steps should be performed in this inert atmosphere.
-
-
Sample Weighing and Dissolution:
-
Allow the this compound container to equilibrate to the glove box temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of this compound (typically 5-25 mg for ¹H NMR) into the small vial.
-
Using a dry syringe, add the required volume (typically 0.6-0.7 mL) of a high-purity, anhydrous deuterated aprotic solvent (e.g., Acetonitrile-d3, DMSO-d6) to the vial.
-
Gently swirl or vortex the vial until the this compound is completely dissolved.
-
-
Sample Filtration and Transfer:
-
Place a small, tight plug of dry glass wool into the Pasteur pipette.
-
Filter the solution through the glass wool plug directly into the NMR tube to remove any particulate matter.
-
Ensure the liquid height in the NMR tube is appropriate for the spectrometer (typically 4-5 cm).
-
-
Sealing and Storage:
-
Securely cap the NMR tube. For long-term storage or sensitive experiments, the tube can be flame-sealed.
-
If not for immediate use, store the prepared sample at low temperature (e.g., 4°C).
-
Caption: A step-by-step workflow for the preparation of this compound samples for NMR analysis.
Protocol 2: Sample Preparation for LC-MS Analysis to Minimize Back-Exchange
This protocol is designed for quantitative analysis using this compound as an internal standard, focusing on minimizing back-exchange during sample preparation and analysis.
-
Stock Solution Preparation:
-
Following the principles in Protocol 1 (anhydrous conditions, inert atmosphere), prepare a concentrated stock solution of this compound in a high-purity, anhydrous aprotic solvent (e.g., acetonitrile).
-
Store the stock solution in small, single-use aliquots at -20°C or below.
-
-
Sample Spiking:
-
Just prior to sample extraction, thaw an aliquot of the this compound stock solution.
-
Spike the biological matrix or sample with the internal standard.
-
-
Sample Extraction:
-
Perform the sample extraction (e.g., protein precipitation with cold acetonitrile, liquid-liquid extraction with an aprotic solvent) as quickly as possible, keeping the samples on ice or in a cold block.
-
-
LC-MS Analysis with Minimized Back-Exchange:
-
Mobile Phase: Use mobile phases prepared with aprotic solvents and additives that maintain a low pH. A common choice is 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The pH of the aqueous mobile phase should be verified to be in the range of 2.5-3.0.
-
Low Temperature Chromatography: The entire LC system, including the autosampler and column compartment, should be maintained at a low temperature (e.g., 4°C).
-
Rapid Gradient: Employ a fast chromatographic gradient to minimize the time the analyte spends in the aqueous mobile phase, thereby reducing the opportunity for back-exchange.
-
Divert Valve: If possible, use a divert valve to direct the flow to waste during the initial and final parts of the gradient when the aqueous content is high and the analyte is not eluting.
-
Caption: A workflow for LC-MS analysis using this compound, highlighting key steps to minimize back-exchange.
References
Technical Support Center: Troubleshooting Peak Tailing with Citric Acid-d4 in HPLC
For researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC), achieving optimal peak shape is paramount for accurate quantification and robust analytical methods. Peak tailing, a common chromatographic issue, can be particularly challenging when analyzing polar, acidic compounds like citric acid and its deuterated analog, citric acid-d4. This technical support center provides a comprehensive guide to troubleshooting and resolving peak tailing for this compound in a user-friendly question-and-answer format.
Troubleshooting Guides & FAQs
Q1: My this compound peak is exhibiting significant tailing. What are the most likely causes?
Peak tailing for this compound in reversed-phase HPLC is typically a multifactorial issue stemming from undesirable secondary interactions between the analyte and the stationary phase, or other system and method-related factors. The most common culprits include:
-
Secondary Silanol (B1196071) Interactions: Residual, un-endcapped silanol groups (Si-OH) on the surface of silica-based columns are a primary cause of peak tailing for polar acidic compounds. At mobile phase pH values above their pKa (typically around 3.5-4.5), these silanol groups become ionized (SiO-) and can interact strongly with the acidic protons of this compound through hydrogen bonding and ion-exchange mechanisms. This secondary retention mechanism leads to a portion of the analyte being more strongly retained, resulting in a tailing peak.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like this compound. Citric acid has three pKa values (pKa1 ≈ 3.13, pKa2 ≈ 4.76, pKa3 ≈ 6.40). If the mobile phase pH is close to or above the first pKa, a mixed population of ionized and non-ionized this compound molecules will exist, leading to peak broadening and tailing. To ensure a single, non-ionized form of the analyte and minimize interactions with silanols, the mobile phase pH should be kept at least 1.5 to 2 pH units below the first pKa.[1][2][3][4]
-
Metal Contamination: Citric acid is a known chelating agent, meaning it can bind to metal ions. If there is metal contamination in the HPLC system (e.g., from stainless steel frits, tubing, or pump components) or in the sample/mobile phase, it can lead to the formation of metal-citrate complexes.[5] These complexes can exhibit different chromatographic behavior than free this compound, often resulting in peak distortion and tailing.
-
Column Degradation: Over time, the stationary phase of an HPLC column can degrade, especially when using aggressive mobile phases (high or low pH). This can lead to the exposure of more active silanol sites or the creation of voids in the packed bed, both of which can contribute to peak tailing.
-
Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion, which can manifest as tailing.
-
Extra-column Volume: Excessive volume in the tubing, fittings, or detector flow cell can cause band broadening and contribute to peak tailing, especially for early-eluting peaks.
Q2: How does the use of a deuterated standard like this compound affect peak shape compared to its non-deuterated counterpart?
In reversed-phase HPLC, deuterated compounds often elute slightly earlier than their non-deuterated (protium) analogs. This is known as the "isotope effect." The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can lead to subtle differences in polarity and van der Waals interactions with the stationary phase.
However, for peak shape, the deuterium (B1214612) substitution in this compound is not expected to be a primary cause of tailing. The underlying chemical properties that lead to tailing, such as the acidity and chelating ability, are largely the same for both citric acid and this compound. Therefore, the troubleshooting strategies for peak tailing are identical for both compounds. Any observed peak tailing is almost certainly due to the other factors mentioned in Q1.
Q3: What is a systematic approach to troubleshooting peak tailing for this compound?
A logical, step-by-step approach is the most efficient way to identify and resolve the issue. Start with the simplest and most common solutions before moving to more complex and time-consuming ones. The workflow below illustrates a systematic process for diagnosis.
Data Presentation
The following table summarizes the expected impact of mobile phase pH on the peak asymmetry of a typical organic acid like citric acid. Note that a lower asymmetry factor indicates a more symmetrical peak.
| Mobile Phase pH | Expected Analyte State | Interaction with Silanols | Expected Peak Asymmetry Factor (As) | Recommendation |
| < 2.5 | Fully Protonated (non-ionized) | Minimal | 1.0 - 1.2 | Optimal |
| 2.5 - 3.5 | Partially Ionized | Moderate | 1.2 - 1.8 | Sub-optimal, may be acceptable |
| > 3.5 | Significantly Ionized | Strong | > 1.8 | Not Recommended |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH to minimize peak tailing for this compound.
Methodology:
-
Prepare Aqueous Stock Solutions: Prepare several batches of the aqueous component of your mobile phase (e.g., HPLC-grade water with 0.1% formic acid or a phosphate (B84403) buffer). Adjust the pH of each batch to a series of values, for example, pH 2.5, 2.8, 3.1, and 3.5, using a calibrated pH meter.
-
System Equilibration: Begin with the lowest pH mobile phase. Mix it with your organic solvent (e.g., acetonitrile (B52724) or methanol) at the desired isocratic ratio or initial gradient conditions. Flush the HPLC system and column for at least 15-20 column volumes or until a stable baseline is achieved.
-
Inject Standard: Inject a standard solution of this compound and record the chromatogram.
-
Sequential Analysis: Increase the pH to the next level. Before injecting the sample, ensure the column is fully equilibrated with the new mobile phase by flushing for another 15-20 column volumes.
-
Data Analysis: Repeat the injection for each pH level. Compare the peak asymmetry/tailing factor for each run. The optimal pH will be the one that provides a peak asymmetry factor closest to 1.0.
Protocol 2: Diagnosing and Mitigating Metal Contamination
Objective: To determine if metal contamination is the cause of peak tailing and to clean the HPLC system.
Methodology:
-
Initial Assessment: Run a standard of this compound under your current method and record the peak shape.
-
EDTA Flushing Solution Preparation: Prepare a solution of 0.1 mM ethylenediaminetetraacetic acid (EDTA) in HPLC-grade water.
-
System Flush:
-
Disconnect the column from the system.
-
Flush the entire HPLC system (from the pump to the detector) with the EDTA solution for at least 60 minutes at a low flow rate (e.g., 0.5 mL/min).
-
Flush the system with HPLC-grade water for at least 30 minutes to remove the EDTA.
-
Flush the system with your mobile phase (without buffer salts initially, then with the full mobile phase) until the baseline is stable.
-
-
Column Re-installation and Equilibration: Re-install the column and equilibrate with your mobile phase until a stable baseline is achieved.
-
Re-injection and Evaluation: Inject the this compound standard again. A significant improvement in peak shape (reduced tailing) strongly suggests that metal contamination was a contributing factor.
Protocol 3: Column Flushing and Regeneration
Objective: To remove strongly retained contaminants from a C18 column that may be causing peak tailing.
Methodology:
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the detector cell.
-
Buffer Removal: Flush the column in its normal flow direction with 10-20 column volumes of HPLC-grade water (without any buffer or additives).
-
Organic Wash: Flush the column with 10-20 column volumes of a strong organic solvent like acetonitrile or methanol.
-
Intermediate Solvent: Flush with 10-20 column volumes of an intermediate polarity solvent like isopropanol (B130326).
-
Stronger Wash (if necessary): For very stubborn contaminants, a sequence of solvents with decreasing polarity can be used (e.g., isopropanol -> ethyl acetate (B1210297) -> hexane), followed by a return to the mobile phase through the reverse sequence of solvents.
-
Re-equilibration: Reconnect the column to the detector and equilibrate with your mobile phase until the baseline is stable.
By systematically addressing these potential causes and following the provided protocols, researchers can effectively troubleshoot and resolve peak tailing issues with this compound, leading to more accurate and reliable HPLC data.
References
- 1. moravek.com [moravek.com]
- 2. acdlabs.com [acdlabs.com]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. silcotek.com [silcotek.com]
Optimizing injection volume for Citric acid-d4 in mass spectrometry
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the injection volume for Citric acid-d4 in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting injection volume for this compound analysis?
A good starting point for injection volume depends on your LC column dimensions. For commonly used analytical columns, a volume of 2-10 µL is typical.[1] It is generally recommended that the injection volume should not exceed 1-2% of the total column volume to avoid compromising peak shape and resolution. You can perform a load study by injecting varying volumes to determine the optimal balance between sensitivity and peak performance for your specific method.
Q2: How does increasing the injection volume affect my results?
Increasing the injection volume can have both positive and negative effects. Ideally, peak areas and heights will increase linearly with the injection volume, which can improve the signal-to-noise ratio for low-concentration samples. However, excessively large injection volumes can lead to column overload, resulting in distorted peak shapes (e.g., fronting, broadening), decreased resolution, and potential retention time shifts.[2]
Q3: Why is my this compound peak shape poor (fronting or broad) after increasing the injection volume?
Poor peak shape after increasing injection volume is often a sign of volume or mass overload. This can be exacerbated if the sample solvent is stronger than the mobile phase. When a large volume of a strong solvent is injected, it can cause the analyte to travel through the column too quickly initially, leading to band broadening and fronting peaks. To resolve this, try reducing the injection volume or diluting the sample in a solvent that matches the initial mobile phase composition.
Q4: Can the injection volume contribute to sample carryover?
Yes, high concentration samples and large injection volumes can increase the risk of carryover, where residual analyte from one injection appears in subsequent runs. This can occur when the analyte adsorbs to parts of the autosampler, such as the needle or injection valve. To mitigate this, it is crucial to have an effective needle wash procedure and to inject the minimum volume necessary to achieve the required sensitivity. Running blank injections after high-concentration samples can help identify and quantify carryover.
Q5: Should I use the same injection volume for my standards and samples?
Yes, for quantitative analysis, it is critical to maintain the same injection volume for all calibrators, quality controls, and unknown samples. Autosamplers can have variations in precision at very low or high volumes, so consistency is key to ensuring the accuracy and reproducibility of your results.
Troubleshooting Guide
Issue 1: Peak Fronting or Broadening
You observe that your this compound peak is fronting or has become significantly broader after modifying your method.
| Potential Cause | Recommended Solution |
| Volume Overload | The injection volume is too large for the column dimensions, causing the sample band to be too wide. Reduce the injection volume. A general guideline is to keep the injection volume to 1-10% of the column's total volume. |
| Mass Overload | The concentration of this compound in your sample is too high, saturating the stationary phase at the column inlet. Dilute your sample and re-inject. |
| Strong Sample Solvent | The sample is dissolved in a solvent significantly stronger (i.e., higher elution strength) than your initial mobile phase. This causes poor peak shape, especially for early eluting peaks. Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent must be used, reduce the injection volume. |
Issue 2: Split Peaks
You are observing a split or double peak for this compound.
| Potential Cause | Recommended Solution |
| Sample Solvent Effect | A large injection volume of a strong, non-buffered sample solvent can cause peak splitting. Reduce the injection volume and/or prepare the sample in the mobile phase. |
| Partially Blocked Frit | Debris from the sample or LC system may have partially blocked the column inlet frit, causing the sample to be distributed unevenly onto the column. Reverse-flush the column (if the manufacturer allows) or replace the frit/column. |
| Mobile Phase pH near pKa | If the mobile phase pH is close to the pKa of citric acid, it can exist in multiple ionic forms, leading to peak splitting. Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. |
Issue 3: Poor Sensitivity (Low Signal)
The signal intensity for this compound is too low to be reliably quantified.
| Potential Cause | Recommended Solution |
| Injection Volume is Too Low | The amount of analyte being introduced to the mass spectrometer is insufficient. Cautiously increase the injection volume in small increments (e.g., 2 µL at a time), monitoring the peak shape and system backpressure. |
| Sample is Too Dilute | The concentration of this compound in the prepared sample is below the optimal range for the instrument. If possible, consider a less diluted sample preparation or a sample concentration step. |
| Ion Suppression/Matrix Effects | Components in the sample matrix may be interfering with the ionization of this compound. Ensure proper sample cleanup has been performed. An injection volume study can help determine if reducing the injected matrix load improves the signal. |
Experimental Protocols
Protocol: Injection Volume Optimization Study
This protocol outlines the steps to determine the optimal injection volume for your this compound analysis.
-
Prepare a Standard Solution: Prepare a solution of this compound at a concentration representative of the midpoint of your expected calibration curve. The solvent used should be the same as your initial mobile phase conditions.
-
Establish a Baseline: Begin with a low injection volume (e.g., 1 or 2 µL) and perform several replicate injections to establish baseline performance for peak area, peak height, and peak shape (asymmetry or tailing factor).
-
Incrementally Increase Volume: Increase the injection volume in set increments (e.g., 1 µL or 2 µL).
-
Analyze and Record Data: For each volume, perform at least three replicate injections and record the following:
-
Peak Area
-
Peak Height
-
Peak Width
-
Peak Asymmetry/Tailing Factor
-
Retention Time
-
System Backpressure
-
-
Evaluate Performance: Plot the peak area and peak height against the injection volume.
-
In the optimal range, you should see a linear increase.
-
The point at which the linearity deviates, or at which peak shape parameters (e.g., asymmetry > 1.5) become unacceptable, indicates the beginning of column overload.
-
-
Select Optimal Volume: Choose an injection volume that provides a high signal intensity while maintaining good peak shape and reproducibility. This is often slightly below the volume where overload effects begin to appear.
Data and Visualizations
Table 1: Effect of Injection Volume on Chromatographic Performance
| Injection Volume (µL) | Relative Peak Area | Relative Peak Height | Peak Shape | Recommendation |
| 1 | 1.0x | 1.0x | Symmetrical (Asymmetry ~1.1) | Good starting point, may have low sensitivity. |
| 2 | 2.0x | 1.9x | Symmetrical (Asymmetry ~1.1) | Often a good balance of sensitivity and performance. |
| 5 | 4.8x | 4.5x | Good (Asymmetry ~1.2) | Suitable for increasing sensitivity if peak shape is maintained. |
| 10 | 8.5x | 7.0x | May show broadening/fronting (Asymmetry >1.5) | Use with caution. Risk of overload and peak distortion. |
| 20 | 12.0x | 8.0x | Likely Overloaded (Asymmetry >2.0) | Not recommended. Significant loss of performance. |
This table presents illustrative data to demonstrate the general trend. Actual results will vary based on the specific column, mobile phase, and sample conditions.
Diagrams
References
Technical Support Center: Matrix Effects on Citric Acid-d4 Quantification in Plasma
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand matrix effects encountered during the quantification of Citric acid-d4 in plasma samples using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: In the context of LC-MS/MS analysis, the "matrix" refers to all the components in a plasma sample other than this compound and its internal standard.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a suppression or enhancement of the signal.[2][3] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of the quantification of this compound.[3]
Q2: What are the primary causes of matrix effects in plasma samples for this compound analysis?
A2: The most significant contributors to matrix effects in plasma are phospholipids (B1166683) from cell membranes.[4] These molecules are abundant in plasma and can co-extract with this compound, leading to ion suppression.[5] Other endogenous components such as salts, proteins, and other small molecule metabolites can also contribute to matrix effects.[2]
Q3: How can I determine if my this compound assay is experiencing matrix effects?
A3: The two primary methods for evaluating matrix effects are the post-column infusion method and the post-extraction spike method.[2][6] The post-column infusion method provides a qualitative assessment by showing at which points during the chromatographic run ion suppression or enhancement occurs.[6] The post-extraction spike method is a quantitative approach and is considered the gold standard for assessing matrix effects.[1][2]
Q4: What is a stable isotope-labeled internal standard (SIL-IS) and why is this compound used for the quantification of citric acid?
A4: A stable isotope-labeled internal standard is a form of the analyte where some atoms have been replaced by their heavier isotopes (e.g., deuterium, 13C, 15N). This compound is the SIL-IS for citric acid. Because SIL-IS have nearly identical chemical and physical properties to the analyte, they co-elute chromatographically and experience similar matrix effects.[7] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be significantly minimized, leading to more accurate and precise quantification.[7]
Q5: Can I completely eliminate matrix effects?
A5: Completely eliminating matrix effects is often not possible, especially in complex matrices like plasma.[8] However, through optimized sample preparation and chromatographic conditions, matrix effects can be significantly reduced. The use of a suitable internal standard like this compound is a key strategy to compensate for the remaining matrix effects.[2]
Troubleshooting Guide
This section provides solutions to common issues encountered during the quantification of this compound in plasma.
Issue 1: Poor reproducibility and high variability in quality control (QC) samples.
-
Possible Cause: Inconsistent matrix effects between different samples or lots of plasma.
-
Troubleshooting Steps:
-
Evaluate Matrix Effect: Perform a post-extraction spike experiment using at least six different lots of blank plasma to assess the variability of the matrix effect.[9]
-
Optimize Sample Preparation: Improve the sample cleanup procedure to more effectively remove interfering components. Consider switching from protein precipitation (PPT) to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner extract.[10]
-
Chromatographic Separation: Modify the LC gradient to better separate this compound from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.[6]
-
Internal Standard Check: Ensure that the concentration of the this compound internal standard is appropriate and that it is added consistently to all samples and standards.
-
Issue 2: Low signal intensity and poor sensitivity (high limit of quantification).
-
Possible Cause: Significant ion suppression is reducing the signal of both this compound and the internal standard.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Phospholipids are a major cause of ion suppression.[4] Employ a sample preparation technique specifically designed to remove phospholipids, such as a mixed-mode or phospholipid removal SPE.
-
Optimize Ion Source Parameters: Adjust the ion source parameters on the mass spectrometer (e.g., temperature, gas flows, voltages) to maximize the signal for this compound.
-
Check for Co-eluting Interferences: Use the post-column infusion technique to identify if a significant interference is co-eluting with your analyte and adjust the chromatography accordingly.[6]
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample with the mobile phase can reduce the concentration of matrix components and thereby lessen the matrix effect.[8]
-
Issue 3: Inconsistent recovery of this compound.
-
Possible Cause: The chosen sample preparation method is not robust or efficient for Citric acid, a small polar molecule.
-
Troubleshooting Steps:
-
Method Comparison: Evaluate different sample preparation techniques (PPT, LLE, SPE) for their recovery and consistency. For a polar compound like citric acid, a well-chosen SPE sorbent may provide the best results.
-
pH Adjustment: For LLE, ensure the pH of the sample is adjusted to optimize the extraction of the acidic this compound into the organic phase.
-
Elution Solvent Optimization: For SPE, ensure the elution solvent is strong enough to completely elute this compound from the sorbent.
-
Data Presentation: Comparison of Sample Preparation Techniques
The following table provides a representative comparison of common sample preparation techniques for the analysis of small, polar molecules like citric acid in plasma. The values are illustrative and aim to highlight the general performance characteristics of each method in terms of recovery and matrix effect. Actual values will be method and analyte-dependent.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 80 (Significant Suppression) | Fast, simple, and inexpensive.[11] | Provides the least clean extract, leading to significant matrix effects.[5][10] |
| Liquid-Liquid Extraction (LLE) | 60 - 90 | 80 - 110 (Moderate Suppression/Enhancement) | Yields a cleaner extract than PPT.[10] | More labor-intensive, may have lower recovery for polar analytes.[12] |
| Solid-Phase Extraction (SPE) | 80 - 100 | 90 - 110 (Minimal Suppression/Enhancement) | Provides the cleanest extract, significantly reducing matrix effects.[10] | More expensive and requires method development.[12] |
-
Matrix Effect (%) is calculated as: (Peak area of analyte in post-extraction spiked matrix / Peak area of analyte in neat solution) x 100. A value <100% indicates ion suppression, and >100% indicates ion enhancement.[3]
Experimental Protocols
Protocol 1: Post-Extraction Spike Method for Quantitative Assessment of Matrix Effect
This protocol details the steps to quantitatively assess the matrix effect for this compound in plasma.
Materials:
-
Blank human plasma from at least six different sources.
-
This compound standard solution of known concentration.
-
This compound internal standard solution.
-
LC-MS/MS system.
-
Your validated sample preparation method (e.g., PPT, LLE, or SPE).
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase at a low and a high concentration relevant to your assay's calibration range. Add the internal standard.
-
Set B (Post-Spiked Matrix): Extract blank plasma from each of the six sources using your established method. After the final extraction step (e.g., after evaporation and before reconstitution), spike the extracted matrix with the this compound standard and internal standard to the same final concentrations as in Set A.
-
Set C (Pre-Spiked Matrix): Spike blank plasma from each of the six sources with the this compound standard and internal standard to the same final concentrations as in Set A before performing the extraction procedure. This set is used to determine recovery.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using your validated LC-MS/MS method.
-
Data Analysis:
-
Calculate Matrix Factor (MF):
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.
-
-
Calculate Recovery (RE):
-
RE (%) = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] x 100
-
-
Calculate Process Efficiency (PE):
-
PE (%) = [(Mean Peak Area of Set C) / (Mean Peak Area of Set A)] x 100 or PE = MF x RE
-
-
Protocol 2: Protein Precipitation using Trichloroacetic Acid (TCA)
This protocol is adapted from a method for the analysis of TCA cycle intermediates in plasma.[7]
Materials:
-
Human plasma sample.
-
5% Trichloroacetic acid (TCA) solution.
-
This compound internal standard solution (0.1 mg/mL).
-
Centrifuge capable of 17,000 x g and 4°C.
-
HPLC vials.
Procedure:
-
To 10 µL of plasma, add 80 µL of 5% TCA.
-
Add 10 µL of the 0.1 mg/mL this compound internal standard solution.
-
Vortex the mixture for 30 seconds.
-
Incubate on ice for 5 minutes, vortexing twice during this period.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 9. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bme.psu.edu [bme.psu.edu]
- 11. medipharmsai.com [medipharmsai.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Citric Acid-d4
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Citric acid-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly co-elution issues, encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common co-elution issue when analyzing this compound?
A1: The most significant co-elution challenge arises from its structural isomer, isocitric acid. Citric acid and isocitric acid are isobaric, meaning they have the same mass-to-charge ratio (m/z), making them indistinguishable by mass spectrometry alone.[1][2] Therefore, chromatographic separation is essential for their accurate quantification. As this compound is used as an internal standard for citric acid, it is crucial to ensure it is chromatographically resolved from isocitric acid and any corresponding deuterated isocitric acid that may be present.
Q2: Why is it important to separate this compound from isocitric acid?
A2: Co-elution of this compound with isocitric acid can lead to inaccurate quantification of citric acid. If the two compounds are not separated, the mass spectrometer will detect them as a single peak, leading to an overestimation of the citric acid concentration. This is particularly critical in metabolic studies where the relative levels of citric acid and isocitric acid are important indicators of cellular metabolism and enzymatic activity within the Krebs cycle.[3]
Q3: What are "matrix effects" and how can they affect my this compound analysis?
A3: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[4] These effects can lead to ion suppression or enhancement, causing underestimation or overestimation of the analyte concentration, respectively.[4] Biological samples like plasma, urine, and tissue extracts contain numerous endogenous components such as salts, phospholipids, and other organic acids that can interfere with the ionization of this compound and the target analyte, citric acid.[5][6] Proper sample preparation is crucial to minimize these effects.[7]
Q4: Can the deuterium (B1214612) label on this compound affect its chromatographic behavior?
A4: Yes, deuterium-labeled compounds can sometimes exhibit slightly different retention times compared to their unlabeled counterparts, a phenomenon known as the "chromatographic isotope effect".[8] Deuterated compounds may elute slightly earlier than the non-deuterated form.[8] While this effect is often minimal in liquid chromatography, it's a factor to consider when developing and validating your analytical method.
Troubleshooting Guide
This guide provides a systematic approach to resolving co-elution and other common issues encountered during the analysis of this compound.
Problem: Poor resolution between this compound and Isocitric acid.
This is a common issue due to their isomeric nature. The following troubleshooting workflow can help improve their separation.
Caption: Troubleshooting workflow for addressing co-elution of this compound.
Problem: Inconsistent retention times for this compound.
Inconsistent retention times can be caused by several factors. Follow these steps to diagnose and resolve the issue.
-
Check for System Leaks: Even small leaks in the LC system can cause fluctuations in pressure and lead to variable retention times.
-
Ensure Mobile Phase Consistency: Prepare fresh mobile phase for each run and ensure it is properly degassed. Inconsistent mobile phase composition can significantly impact retention.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
Column Temperature: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.
Problem: Signal suppression or enhancement (Matrix Effects).
If you suspect matrix effects are impacting your results, consider the following:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[7]
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components relative to the analyte, thereby minimizing their effect.
-
Matrix-Matched Calibrators: Prepare calibration standards in a matrix that is identical to the study samples to compensate for matrix effects.
-
Use a Different Ionization Source: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce susceptibility to matrix effects for certain analytes.
Experimental Protocols & Data
LC-MS/MS Method for Separation of Citric Acid and Isocitric Acid
This protocol is a representative method for achieving baseline separation of citric acid and isocitric acid.
Caption: A typical experimental workflow for LC-MS/MS analysis of citric acid.
Detailed Method Parameters:
| Parameter | Specification |
| LC System | Waters ACQUITY UPLC |
| Column | ACQUITY UPLC CSH Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2% B to 15% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 80 °C |
| Injection Volume | 3 µL |
| MS System | Waters Xevo TQ-S micro Tandem Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition | Citric Acid/Isocitric Acid: m/z 191 > 111 |
This method is adapted from a published application note and may require optimization for your specific application and matrix.[1][2]
Quantitative Data Summary:
The following table summarizes typical chromatographic performance for the separation of citric acid and isocitric acid using the method described above.
| Compound | Retention Time (min) | Retention Time %RSD (n=3 column lots) |
| Citric Acid | ~1.8 | < 1.3% |
| Isocitric Acid | ~2.0 | < 1.3% |
Data adapted from Waters Corporation application note.[1] The clear separation in retention times allows for accurate quantification of both isomers.
Signaling Pathway Context
Citric acid is a key intermediate in the Tricarboxylic Acid (TCA) Cycle , also known as the Krebs cycle, a fundamental metabolic pathway.
Caption: Simplified overview of the Tricarboxylic Acid (TCA) Cycle.
Accurate measurement of citric acid and its isomers is vital for studying cellular energy production and identifying metabolic dysregulation in various diseases. The use of this compound as an internal standard is a powerful tool to ensure the reliability of these measurements.
References
- 1. lcms.cz [lcms.cz]
- 2. waters.com [waters.com]
- 3. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 4. eijppr.com [eijppr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Improving signal intensity of Citric acid-d4 in MS analysis
Welcome to the technical support center for the mass spectrometry (MS) analysis of Citric acid-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to enhance signal intensity and ensure data quality.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity of my this compound lower than expected?
A low signal intensity for this compound can stem from several factors throughout the analytical workflow. These include issues with sample preparation, chromatographic conditions, and mass spectrometer settings. Common culprits include ion suppression from matrix components, suboptimal ionization parameters, and poor chromatographic peak shape.[1][2]
Q2: What is the best ionization mode for this compound analysis?
Electrospray ionization (ESI) in negative mode (ESI-) is typically the preferred method for analyzing citric acid and its deuterated analog.[3][4] This is because the carboxylic acid groups are readily deprotonated to form [M-H]- ions.
Q3: Should I consider derivatization for my this compound analysis?
Derivatization can significantly improve the signal intensity and chromatographic properties of citric acid. For Gas Chromatography-MS (GC-MS), silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to increase volatility.[5][6][7] For Liquid Chromatography-MS (LC-MS), derivatizing agents like 3-nitrophenylhydrazine (B1228671) or 4-bromo-N-methylbenzylamine can enhance ionization efficiency, particularly in positive ion mode.[5][8]
Q4: How can I mitigate matrix effects in my analysis?
Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[9] Strategies to minimize them include:
-
Effective Sample Preparation: Employing robust sample preparation techniques like protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering matrix components.[1]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial.[1]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, though this may also decrease the analyte signal.[1]
-
Use of an Appropriate Internal Standard: this compound is itself a stable isotope-labeled internal standard used to compensate for matrix effects during the quantification of endogenous citric acid.[3][10]
Troubleshooting Guide
This guide addresses common issues encountered during the MS analysis of this compound, providing step-by-step solutions to enhance signal intensity.
Issue 1: Low or No Signal for this compound
A weak or absent signal can be due to problems with sample preparation, the LC-MS interface, or the mass spectrometer settings.
Troubleshooting Workflow for Low Signal Intensity
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fiehn Lab - Citric Acid [fiehnlab.ucdavis.edu]
- 7. Citric Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. phenomenex.com [phenomenex.com]
Purity issues affecting Citric acid-d4 performance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding purity issues that may affect the performance of Citric acid-d4 in research applications.
Frequently Asked Questions (FAQs)
1. What is the typical chemical and isotopic purity of commercially available this compound?
Commercially available this compound typically has a chemical purity of ≥98% and an isotopic purity (atom % D) of around 98%. It is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity information.
2. What are the common impurities that can be found in this compound?
Impurities in this compound can be categorized into two main types:
-
Chemical Impurities: These can arise from the starting materials, reagents, and solvents used during synthesis and purification. For citric acid in general, potential impurities include:
-
Related organic acids: Aconitic acid, isocitric acid, and other organic acids that may be present in the starting material or formed as byproducts.[1]
-
Residual Solvents: Trace amounts of solvents used during the manufacturing process.
-
Inorganic salts: Sulfates and oxalates.
-
-
Isotopic Impurities: These refer to Citric acid molecules with fewer than four deuterium (B1214612) atoms (e.g., d1, d2, d3) or the presence of unlabeled (d0) Citric acid. The isotopic distribution of the final product is influenced by the deuterated reagents and the synthesis process.
3. How can impurities in this compound affect my experimental results?
The impact of impurities depends on the specific application:
-
As an Internal Standard in Mass Spectrometry (MS):
-
Chemical impurities: Can introduce interfering peaks in the chromatogram, potentially co-eluting with the analyte of interest and affecting the accuracy of quantification.
-
Isotopic impurities (lower deuteration): The presence of unlabeled (d0) or partially labeled (d1-d3) citric acid can interfere with the measurement of the native analyte, leading to an overestimation of the analyte concentration. It is essential that the mass spectrometer can distinguish between the analyte and the internal standard.[2]
-
-
As a Metabolic Tracer:
-
Chemical impurities: May be metabolized by cells, leading to the formation of unexpected labeled compounds and complicating the interpretation of metabolic pathways.
-
Isotopic impurities: The presence of unlabeled citric acid will dilute the isotopic enrichment of the tracer, potentially underestimating the true metabolic flux.
-
4. How can I assess the purity of my this compound?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: This is a powerful method for determining both chemical purity and isotopic enrichment.[3][4] By comparing the integral of a specific proton signal of this compound to a certified internal standard, the absolute purity can be determined. 2H NMR can also be used to directly quantify the deuterium enrichment.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify and quantify both chemical and isotopic impurities. By analyzing the isotopic distribution of the molecular ion, the level of deuteration can be assessed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization, GC-MS can also be used for purity analysis, providing high chromatographic resolution.
5. What should I do if I suspect that the purity of my this compound is affecting my results?
If you observe unexpected results, such as inconsistent quantification, additional peaks in your chromatogram, or lower than expected isotopic enrichment, it is recommended to perform a purity check on your this compound standard. Refer to the troubleshooting guides below for more specific issues.
Troubleshooting Guides
Issue 1: Inaccurate Quantification When Using this compound as an Internal Standard in MS
| Symptom | Potential Cause | Troubleshooting Steps |
| Overestimation of the native analyte. | Presence of unlabeled (d0) Citric acid in the d4 standard. | 1. Verify Isotopic Purity: Analyze the this compound standard alone by high-resolution MS to check for the presence of the d0 molecular ion. 2. Consult CoA: Review the Certificate of Analysis for the specified isotopic purity. 3. Use a different lot: If significant d0 impurity is confirmed, try a new lot of the standard. |
| Non-linear calibration curve. | Co-eluting chemical impurity with the analyte or internal standard. | 1. Optimize Chromatography: Modify the LC gradient or change the column to improve the separation of the analyte, internal standard, and any impurities. 2. Analyze by qNMR: Use qNMR to identify and quantify any major chemical impurities. |
| High variability in results. | Poor stability of the internal standard in the sample matrix or solvent. | 1. Check for Degradation: Analyze the prepared sample at different time points to assess the stability of this compound. 2. Adjust Sample Preparation: Modify the sample preparation protocol to minimize degradation (e.g., work at lower temperatures, use fresh solvents). |
Issue 2: Unexpected Labeled Species in Metabolic Tracer Experiments
| Symptom | Potential Cause | Troubleshooting Steps |
| Appearance of unexpected labeled metabolites. | Metabolism of a chemical impurity present in the this compound. | 1. Analyze for Impurities: Use LC-MS or GC-MS to analyze the this compound for any significant chemical impurities. 2. Review Synthesis Byproducts: If possible, research the synthesis method of deuterated citric acid to anticipate potential byproducts. 3. Purify the Standard: If a major impurity is identified, consider purifying the this compound using techniques like preparative HPLC. |
| Lower than expected isotopic enrichment in downstream metabolites. | Dilution by unlabeled (d0) Citric acid in the tracer. | 1. Determine Isotopic Enrichment: Use qNMR or high-resolution MS to accurately determine the isotopic enrichment of the this compound. 2. Correct for Enrichment: In your metabolic flux calculations, use the experimentally determined isotopic enrichment value rather than assuming 100% purity. |
Data Presentation
Table 1: Summary of Quantitative Data for a Typical Batch of this compound
| Parameter | Specification | Typical Value | Analytical Method |
| Chemical Purity | ≥98% | 99.31% | qNMR, LC-MS |
| Isotopic Purity (Atom % D) | ≥98% | 98.5% | 2H NMR, HR-MS |
| Unlabeled Citric acid (d0) | Report | <0.5% | HR-MS |
| Water Content | ≤0.5% | 0.1% | Karl Fischer Titration |
| Residual Solvents | Report | <0.1% | GC-HS |
Experimental Protocols
Protocol 1: Determination of Chemical Purity and Isotopic Enrichment of this compound by Quantitative ¹H NMR (qNMR)
Objective: To accurately determine the chemical purity and isotopic enrichment of a this compound sample.
Materials:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., D₂O, DMSO-d6)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of the certified internal standard.
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T1) to ensure full signal relaxation.
-
Acquire a ²H NMR spectrum to determine the deuterium distribution.
-
-
Data Processing and Analysis:
-
Integrate a well-resolved signal from this compound (residual proton signals) and a signal from the internal standard.
-
Calculate the chemical purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
From the ²H NMR spectrum, integrate the signals corresponding to the different deuterated positions to determine the isotopic enrichment.
-
Visualizations
Caption: Troubleshooting workflow for purity issues.
Caption: Impact of impurities on metabolic tracer studies.
References
- 1. Citric, Aconitic & Maleic Acids Analyzed with LCMS - AppNote [mtc-usa.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Citric Acid-d4 in Acidic and Basic Solutions: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of citric acid-d4 in aqueous solutions. The following information addresses potential issues related to deuterium-hydrogen (D-H) exchange and chemical degradation under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the deuterium (B1214612) labeling on this compound in solution?
A1: this compound (specifically, citric acid-2,2,4,4-d4) is a stable isotope-labeled compound where the four methylene (B1212753) hydrogens are replaced with deuterium. The stability of these deuterium labels is dependent on the pH, temperature, and storage duration of the solution. The deuterium atoms on the carbon skeleton are generally stable under neutral and mildly acidic or basic conditions. However, exposure to strong acids or bases, especially at elevated temperatures, can facilitate deuterium-hydrogen (D-H) exchange.
Q2: Which deuterium atoms on this compound are most susceptible to exchange?
A2: The deuterium atoms on the carbons alpha to the carboxylic acid groups (the -CD2-COOH moieties) are the most susceptible to exchange. This is due to a process called enolization, which can be catalyzed by both acids and bases. Basic conditions are particularly effective at promoting this exchange. The hydroxyl proton and the carboxylic acid protons will rapidly exchange with protons from any protic solvent (like water), but this is expected and typically does not compromise the utility of the compound as an internal standard for mass spectrometry, as these protons are labile in the unlabeled compound as well.
Q3: What are the primary factors that influence the stability of this compound in solution?
A3: The main factors promoting D-H exchange are:
-
pH: Both highly acidic and, particularly, highly basic conditions can catalyze the exchange of the alpha-deuteriums.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including D-H exchange.
-
Storage Time: Prolonged storage in solution, especially under adverse pH or temperature conditions, increases the likelihood of exchange.
-
Presence of Catalysts: Certain metal ions or enzymes can also catalyze D-H exchange.
Q4: What are the potential degradation products of this compound?
A4: Under typical experimental and storage conditions, the primary concern is the loss of deuterium labels through D-H exchange, resulting in citric acid-d3, -d2, etc. Under more extreme conditions, such as high heat, citric acid itself can undergo decomposition to form products like aconitic acid, itaconic acid, and acetone.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Mass spectrometry results show a lower-than-expected mass for the this compound standard (e.g., M+3, M+2 instead of M+4). | Deuterium-Hydrogen Exchange: The deuterium atoms have been replaced by hydrogen from the solvent or buffer. | • Prepare solutions fresh whenever possible.• If storage is necessary, store at low temperatures (e.g., 4°C or -20°C).[2]• Maintain the pH of the solution as close to neutral as feasible. If the experiment requires acidic or basic conditions, minimize the exposure time.[2]• Use aprotic solvents for stock solutions if compatible with the experimental design. |
| Inconsistent quantification results when using this compound as an internal standard. | Variable D-H Exchange: The extent of deuterium exchange may be inconsistent across samples and standards due to slight differences in pH, temperature, or processing time. | • Ensure uniform handling of all samples and standards. This includes consistent timing for sample preparation and analysis.• Immediately neutralize acidic or basic samples after incubation to halt further exchange before analysis.[3] |
| Unexpected peaks appear in the chromatogram near the this compound peak. | Chemical Degradation: The citric acid molecule itself may be degrading under harsh experimental conditions (e.g., high heat, extreme pH). | • Review the experimental conditions for potential stressors. Citrate buffers are generally stable at room temperature in the pH 3-5 range.[4]• Conduct forced degradation studies to identify potential degradation products and establish the stability limits of the compound in your specific matrix. |
Experimental Protocols
Protocol for Assessing the pH Stability of this compound
This protocol outlines a general procedure to evaluate the stability of this compound in solutions of varying pH.
1. Materials:
-
This compound
-
HPLC-grade water
-
Acidic buffer (e.g., 0.1 M HCl, pH 1)
-
Neutral buffer (e.g., phosphate (B84403) buffer, pH 7)
-
Basic buffer (e.g., 0.1 M NaOH, pH 13)
-
HPLC or LC-MS/MS system
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.
-
For each pH condition, dilute the stock solution with the respective buffer to a final concentration of approximately 50 µg/mL. The volume of the organic solvent from the stock solution should be minimal (e.g., <1%) to not significantly alter the buffer's properties.
3. Incubation:
-
Store the prepared solutions in tightly sealed vials at a constant temperature (e.g., 25°C or 40°C).
-
At specified time points (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot from each solution.
-
Immediately neutralize the acidic and basic samples to a pH of approximately 7 to stop further degradation or exchange before analysis.
-
Store the collected aliquots at -20°C until analysis.
4. Analysis:
-
Analyze the samples using a validated stability-indicating LC-MS/MS method.
-
The method should be capable of separating citric acid from any potential degradation products.
-
The mass spectrometer will be used to monitor the isotopic distribution of the this compound to detect any loss of deuterium.
5. Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
-
Monitor the mass spectrum for the appearance of lower mass isotopologues (citric acid-d3, -d2, etc.).
-
Plot the percentage of the M+4 isotopologue remaining versus time for each pH condition to determine the kinetics of deuterium exchange.
Data Presentation
Table 1: Hypothetical Stability of this compound (% of M+4 remaining) at 40°C
| Time (hours) | pH 1 (0.1 M HCl) | pH 7 (Phosphate Buffer) | pH 13 (0.1 M NaOH) |
| 0 | 100% | 100% | 100% |
| 24 | 99.8% | 99.9% | 95.2% |
| 48 | 99.5% | 99.8% | 90.7% |
| 72 | 99.2% | 99.7% | 86.1% |
| 168 | 98.1% | 99.5% | 75.3% |
Note: This data is illustrative and intended to demonstrate the expected trends. Actual results may vary based on specific experimental conditions.
Visualizations
References
Technical Support Center: Minimizing Ion Suppression with Citric Acid-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Citric acid-d4 as an internal standard to minimize ion suppression in the analysis of biological samples by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how can it affect my results?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This matrix can include various endogenous components from biological samples such as salts, lipids, and proteins.[3][4] The consequence of ion suppression is a decreased signal intensity for the analyte, which can lead to inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility of results.[2]
Q2: How does using this compound as an internal standard help to correct for ion suppression?
A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the analyte (unlabeled citric acid) and experiences the same degree of ion suppression. Because this compound is chemically almost identical to the analyte, it has a very similar chromatographic retention time and ionization efficiency. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved because the ratio should remain constant even if both signals are suppressed.
Q3: I'm using this compound, but my results are still inconsistent. What could be the issue?
A3: While this compound is an excellent tool, several factors can still lead to inconsistent results:
-
Differential Ion Suppression: A slight chromatographic separation between citric acid and this compound can occur due to the "deuterium isotope effect." If this separation causes them to elute into regions with different matrix components, they will experience different degrees of ion suppression, leading to inaccurate results.
-
Severe Ion Suppression: If ion suppression is extreme, the signals for both the analyte and this compound can be suppressed to a level that compromises the sensitivity of the assay, especially near the lower limit of quantitation (LLOQ).
-
Internal Standard Purity: Impurities in the this compound standard can interfere with accurate quantification. It is crucial to verify the purity of the internal standard.
Q4: What are the primary sources of ion suppression in biological samples?
A4: Common sources of ion suppression in biological matrices include:
-
Phospholipids: These are major components of cell membranes in samples like plasma and serum and are notorious for causing ion suppression.
-
Salts: High concentrations of salts from buffers or the biological matrix itself can significantly suppress the analyte signal, particularly in electrospray ionization (ESI).
-
Proteins: Although often removed during sample preparation, residual proteins can still interfere with ionization.
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating ion suppression when using this compound.
Problem 1: Poor sensitivity or low signal-to-noise for citric acid.
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Troubleshooting Steps:
-
Assess the Matrix Effect: Perform a post-column infusion experiment to identify the regions of greatest ion suppression in your chromatogram.
-
Enhance Sample Cleanup: Implement or optimize a sample preparation protocol such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to more effectively remove interfering matrix components.
-
Optimize Chromatography: Adjust the mobile phase gradient or try a different column chemistry to improve the separation of citric acid from matrix components.
-
Sample Dilution: Diluting the sample can lower the concentration of matrix components causing suppression. However, be mindful that this will also dilute your analyte.
-
Problem 2: Inconsistent ratios of analyte to internal standard across a batch.
-
Possible Cause: Variable matrix effects between samples and potential chromatographic separation of citric acid and this compound.
-
Troubleshooting Steps:
-
Verify Co-elution: Inject a mixed standard solution of citric acid and this compound to confirm they have identical retention times under your chromatographic conditions.
-
Improve Sample Preparation Consistency: Ensure your sample preparation method is robust and consistently applied to all samples to minimize variability in the final extracts.
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to compensate for consistent matrix effects.
-
Experimental Protocols
1. Post-Column Infusion to Detect Ion Suppression Zones
This experiment helps to visualize regions in the chromatogram where ion suppression occurs.
-
Objective: To identify retention times where co-eluting matrix components suppress the signal of the analyte and internal standard.
-
Materials:
-
LC-MS system
-
Syringe pump
-
T-connector
-
Standard solution of Citric acid and this compound
-
Extracted blank biological matrix sample
-
-
Methodology:
-
Prepare a solution of citric acid and this compound in the mobile phase at a concentration that provides a stable signal.
-
Connect the LC column outlet to one inlet of a T-connector.
-
Connect a syringe pump infusing the standard solution at a constant, low flow rate (e.g., 5-10 µL/min) to the second inlet of the T-connector.
-
Connect the outlet of the T-connector to the mass spectrometer's ion source.
-
Begin the infusion and allow the signal for citric acid and this compound to stabilize.
-
Inject the extracted blank matrix sample onto the LC column and start the chromatographic run.
-
Monitor the signal intensity. Dips in the baseline indicate retention times where ion suppression is occurring.
-
2. LC-MS/MS Method for Tricarboxylic Acid (TCA) Cycle Intermediates
The following is an example of LC-MS/MS parameters for the analysis of TCA cycle intermediates, including citric acid and its deuterated internal standard, this compound.
| Parameter | Setting |
| LC System | Agilent 1200 series or equivalent |
| Mass Spectrometer | Agilent 6490 Triple Quad or equivalent |
| Column | Kinetex C18 or similar |
| Mobile Phase | Gradient elution with water and methanol (B129727) containing 0.1% formic acid |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Gas Temperature | 200°C |
| Gas Flow | 16 L/min |
| Sheath Gas Temp | 300°C |
| Sheath Gas Flow | 11 L/min |
| Nebulizer Pressure | 50 psi |
| Capillary Voltage | 3000 V (Negative) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for Citric Acid and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Citric Acid | 191 | 111 | 10 |
| Citric Acid | 191 | 87 | 18 |
| This compound | 195 | 114 | 12 |
| This compound | 195 | 177 | 10 |
Visualizations
Caption: A troubleshooting workflow for ion suppression issues.
References
Validation & Comparative
A Comparative Guide to the Quantification of Citric Acid: Method Validation Utilizing Citric Acid-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of citric acid, with a focus on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using citric acid-d4 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is a cornerstone of robust bioanalytical quantification, offering superior accuracy and precision by effectively compensating for variability during sample processing and analysis.[1] This guide will compare the performance of this "gold standard" method with alternative techniques, supported by experimental data and detailed protocols.
Performance Comparison: LC-MS/MS with this compound vs. Alternative Methods
The choice of an analytical method for citric acid quantification depends on the specific requirements of the study, including the biological matrix, required sensitivity, and throughput. While LC-MS/MS with a deuterated internal standard offers high sensitivity and specificity, other methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and enzymatic assays provide viable alternatives for certain applications.
Table 1: Performance Characteristics of LC-MS/MS Method with this compound Internal Standard
| Parameter | Performance | Biological Matrix | Reference |
| Linearity Range | 0 - 520 µM | Human Plasma | [2] |
| 25 ng/mL - 4 µg/mL | Honeybee Venom | [3] | |
| Correlation Coefficient (r²) | > 0.9998 | Human Plasma | [2] |
| Intra-day Precision (%CV) | 4.9% | Human Plasma | [2] |
| ≤ 5.55% | Urine | [4][5] | |
| ≤ 15.85% | Honeybee Venom | [3] | |
| Inter-day Precision (%CV) | 6.3% | Human Plasma | [2] |
| ≤ 5.34% | Urine | [4][5] | |
| ≤ 16.39% | Honeybee Venom | [3] | |
| Accuracy/Recovery | > 95% | Human Plasma | [2] |
| 93.1% - 104% | Urine | [4][5] | |
| 87% - 97% | Beverages | [6] | |
| 80.38% - 121.17% | Honeybee Venom | [3] | |
| Limit of Detection (LOD) | 0.06 µM | Human Plasma | [2] |
| Limit of Quantification (LOQ) | 0.18 µM | Human Plasma | [2] |
| 40 mg/L | Foods & Beverages | [7] |
Table 2: Performance Characteristics of Alternative Methods for Citric Acid Quantification
| Method | Parameter | Performance | Biological Matrix/Sample | Reference |
| HPLC-UV | Linearity Range | 50 µg - 200 µg | Beverages | [6] |
| Correlation Coefficient (r) | > 0.99 | Beverages | [6] | |
| Intra-day Precision (%CV) | 1.366% | Beverages | [6] | |
| Inter-day Precision (%CV) | 1.601% | Beverages | [6] | |
| Recovery | 87% - 97% | Beverages | [6] | |
| Enzymatic Assay | Linearity Range | 40 - 1000 mg/L | Foods & Beverages | [7] |
| Limit of Detection (LOD) | 15 mg/L | Foods & Beverages | [7] | |
| Limit of Quantification (LOQ) | 40 mg/L | Foods & Beverages | [7] | |
| Recovery | ~100% | Foods & Beverages | [7] | |
| FT-NIR Spectroscopy | Correlation Coefficient (R²) | 0.9988 | Fermentation Solution | [8] |
Experimental Protocols
Key Experiment: Quantification of Citric Acid in Human Plasma by LC-MS/MS
This protocol provides a detailed methodology for the quantification of citric acid in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Citric Acid standard
-
This compound (Internal Standard)
-
Trichloroacetic acid (5%)
-
Formic acid (0.2%)
-
HPLC-grade water and methanol
-
Human plasma samples
2. Sample Preparation:
-
To 10 µL of plasma sample, add 80 µL of 5% trichloroacetic acid.
-
Add 10 µL of 0.1 mg/mL this compound internal standard solution.
-
Vortex the mixture for 30 seconds and incubate on ice for 5 minutes, vortexing twice during this period.
-
Centrifuge the samples at 17,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.[2]
3. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile (B52724) is commonly used.
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative electrospray ionization (ESI-)
-
MRM Transitions:
-
Citric Acid: Precursor ion [M-H]⁻ at m/z 191, with a product ion at m/z 111.[2]
-
This compound: Monitor the corresponding mass shift.
-
4. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, precision, accuracy, selectivity, stability, and matrix effects.
Alternative Method Protocols: An Overview
-
HPLC-UV: This method involves chromatographic separation on a C18 column with a mobile phase such as a phosphate (B84403) buffer. Detection is typically performed at a low UV wavelength (e.g., 210 nm).[6][9] Quantification is achieved using an external standard calibration curve.[9] While robust, this method may lack the sensitivity and specificity of LC-MS/MS.
-
Enzymatic Assay: This spectrophotometric method is based on the cleavage of citrate (B86180) by citrate lyase. The resulting oxaloacetate is then converted to L-malate, which involves the consumption of NADH. The decrease in NADH is measured at 340 nm and is stoichiometric to the amount of citric acid.[7] This method is specific for citric acid but may be less suitable for high-throughput applications.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for the quantification of citric acid using LC-MS/MS with an internal standard.
Caption: Experimental workflow for citric acid quantification.
Caption: Key parameters for bioanalytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a LC-MS/MS assay for citric acid, cysteine and oxalic acid determination and its application to explore pre-analytical sample storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Validation of Enzytec™ Liquid Citric Acid for Enzymatic Determination of Citric Acid in Selected Foods and Beverages: First Action 2024.02 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. library.e.abb.com [library.e.abb.com]
- 9. files.core.ac.uk [files.core.ac.uk]
A Head-to-Head Comparison: Citric Acid-d4 vs. 13C-Citric Acid as Internal Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Internal Standard for Citric Acid Quantification
In the precise world of quantitative analysis, particularly in bioanalytical and drug development settings, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard for techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), as they are designed to mimic the analyte of interest throughout sample preparation and analysis. This guide provides an objective, data-driven comparison of two commonly used SILs for citric acid: deuterium-labeled citric acid (citric acid-d4) and carbon-13-labeled citric acid (¹³C-citric acid).
Executive Summary: The ¹³C Advantage
While both this compound and ¹³C-citric acid serve to correct for variability in sample preparation and analysis, the scientific literature strongly supports the superiority of ¹³C-labeled internal standards for applications demanding the highest accuracy and precision. The key advantages of ¹³C-citric acid stem from its near-identical physicochemical properties to the unlabeled analyte, ensuring perfect co-elution during chromatography and greater isotopic stability. In contrast, deuterium-labeled standards like this compound can exhibit chromatographic shifts and are more susceptible to isotopic exchange, which can potentially compromise data integrity. However, deuterated standards are often more readily available and cost-effective.
Core Performance Characteristics: A Detailed Comparison
The decision between a deuterium-labeled and a ¹³C-labeled internal standard can significantly impact analytical method performance. Below is a detailed breakdown of the key differences.
Chromatographic Co-elution
One of the most critical differences lies in the chromatographic behavior of these two types of standards.
-
¹³C-Citric Acid: Due to the negligible difference in physicochemical properties such as polarity and hydrophobicity, ¹³C-labeled standards co-elute perfectly with the native analyte.[1][2] This ensures that both the analyte and the internal standard experience the exact same matrix effects at the point of ionization in the mass spectrometer, leading to more accurate quantification.[3]
-
This compound: Deuterated standards can exhibit a chromatographic shift, often eluting slightly earlier than their non-deuterated counterparts.[1][2] This phenomenon, known as the "isotope effect," is due to the C-²H bond being slightly stronger and less polar than the C-¹H bond.[2] This separation, even if minor, can lead to inaccurate quantification if the analyte and the internal standard are subjected to different levels of ion suppression or enhancement from the sample matrix.[1]
Isotopic Stability
The stability of the isotopic label is crucial for ensuring that the internal standard maintains its mass difference from the analyte throughout the entire analytical process.
-
¹³C-Citric Acid: Carbon-13 atoms are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to exchange with other atoms from the sample matrix or solvent.[3][4]
-
This compound: Deuterium (B1214612) atoms, particularly those on hydroxyl (-OH) or carboxyl (-COOH) groups, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, especially under certain pH or temperature conditions.[4] While the deuterium labels in this compound are on carbon atoms, which is more stable than on heteroatoms, the potential for exchange, though lower, should be considered and evaluated during method development.[4]
Matrix Effect Compensation
The primary role of a SIL internal standard is to compensate for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the sample matrix.
-
¹³C-Citric Acid: By co-eluting perfectly with the analyte, ¹³C-citric acid experiences the same matrix effects, providing the most accurate correction and leading to higher precision and accuracy in the results.[3]
-
This compound: The potential for a chromatographic shift means that this compound may not experience the exact same matrix environment as the native citric acid as it enters the mass spectrometer, which can lead to incomplete compensation for matrix effects and introduce variability.[5]
Quantitative Data Summary
| Performance Parameter | This compound (Deuterium-Labeled) | ¹³C-Citric Acid (Carbon-13-Labeled) | Rationale & Implications for Citric Acid Analysis |
| Chromatographic Co-elution | Potential for slight retention time shift (elutes earlier).[1] | Virtually identical retention time to native citric acid.[3] | Perfect co-elution of ¹³C-citric acid ensures more accurate compensation for matrix effects that can vary across a chromatographic peak. |
| Matrix Effect Compensation | Good, but can be variable if chromatographic shift occurs.[5] | Excellent due to identical elution profile.[3] | ¹³C-citric acid is the superior choice for complex biological matrices (e.g., plasma, urine, tissue extracts) where significant matrix effects are expected. |
| Isotopic Stability | Generally stable, but potential for H/D exchange should be verified.[4] | Highly stable with no risk of isotopic exchange.[3][4] | The high stability of the ¹³C label ensures the integrity of the internal standard throughout sample preparation, storage, and analysis. |
| Accuracy & Precision | Can lead to inaccuracies. For other analytes, a mean bias of 96.8% with a standard deviation of 8.6% has been observed.[3] | Demonstrates improved accuracy and precision. In a comparative study, the mean bias was 100.3% with a standard deviation of 7.6%.[3] | For assays requiring high accuracy and precision, such as in clinical diagnostics or regulated bioanalysis, ¹³C-citric acid is the preferred standard. |
| Cost & Availability | Generally more cost-effective and widely available.[6] | Typically more expensive due to more complex synthesis.[6] | The choice may be influenced by budget and availability, but the potential for improved data quality with ¹³C-citric acid may offset the higher initial cost.[7] |
Experimental Protocols
Below are generalized experimental protocols for the quantitative analysis of citric acid in a biological matrix (e.g., plasma) using either this compound or ¹³C-citric acid as an internal standard with LC-MS/MS and GC-MS. These protocols are representative and would require optimization for specific applications.
LC-MS/MS Protocol for Citric Acid Analysis
-
Preparation of Standards and Samples:
-
Prepare a stock solution of unlabeled citric acid, this compound, and/or ¹³C-citric acid in a suitable solvent (e.g., water or methanol).
-
Create a series of calibration standards by spiking known concentrations of unlabeled citric acid into a surrogate matrix (e.g., charcoal-stripped plasma or a synthetic matrix).
-
Add a fixed concentration of the chosen internal standard (this compound or ¹³C-citric acid) to all calibration standards, quality control samples, and unknown samples. A typical final concentration might be 10 µg/mL.[8]
-
-
Sample Preparation (Protein Precipitation):
-
To 10 µL of plasma sample, add 10 µL of the internal standard working solution.[8]
-
Add 80 µL of a precipitation agent (e.g., 5% trichloroacetic acid in water).[8]
-
Vortex the mixture for 30 seconds and incubate on ice for 5 minutes.[8]
-
Centrifuge the samples at high speed (e.g., 17,000 x g) for 10 minutes at 4°C.[8]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 or a mixed-mode column suitable for polar analytes.
-
Mobile Phase A: 0.1-0.2% formic acid in water.[8]
-
Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1-0.2% formic acid.
-
Gradient: A suitable gradient to retain and elute citric acid.
-
Flow Rate: 0.3-0.4 mL/min.[9]
-
Injection Volume: 2-5 µL.[9]
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[8]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Citric Acid: Precursor ion (m/z 191) to a specific product ion.
-
This compound: Precursor ion (m/z 195) to a corresponding product ion.
-
¹³C-Citric Acid: Precursor ion (e.g., m/z 197 for ¹³C₆) to a corresponding product ion.
-
-
-
-
Quantification:
-
The concentration of citric acid is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
-
GC-MS Protocol for Citric Acid Analysis
-
Preparation of Standards and Samples:
-
Similar to the LC-MS/MS protocol, prepare stock solutions and calibration standards with the chosen internal standard.
-
-
Sample Preparation (Extraction and Derivatization):
-
Perform a liquid-liquid or solid-phase extraction to isolate organic acids from the sample matrix.
-
Evaporate the extract to dryness under a stream of nitrogen.
-
Derivatize the dried extract to make the citric acid volatile for GC analysis. A common method is methoximation followed by trimethylsilylation.
-
-
GC-MS Analysis:
-
Gas Chromatography (GC):
-
Column: A suitable capillary column (e.g., DB-5).[1]
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient to separate the derivatized citric acid from other components.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.
-
-
-
Quantification:
-
Quantification is based on the peak area ratio of a characteristic ion of the derivatized analyte to a characteristic ion of the derivatized internal standard, plotted against a calibration curve.
-
Mandatory Visualizations
Caption: A typical experimental workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.
Caption: Key factors influencing the choice between this compound and ¹³C-citric acid as internal standards.
Conclusion and Recommendation
For researchers, scientists, and drug development professionals, the selection of an internal standard should be guided by the specific requirements of the analytical method. While this compound can be a suitable and cost-effective option for many applications, its potential for chromatographic shifts and isotopic exchange necessitates thorough validation to ensure these factors do not compromise data quality.
For the most demanding applications, such as regulated bioanalysis, clinical diagnostics, and pivotal drug development studies where the highest level of accuracy and reproducibility is non-negotiable, ¹³C-citric acid is the highly recommended internal standard. Its physicochemical properties, which are virtually identical to the unlabeled analyte, ensure the most accurate and precise quantification by effectively compensating for variability during sample processing and analysis. The investment in a ¹³C-labeled standard is a sound scientific decision that leads to more reliable and defensible results.
References
- 1. The complete targeted profile of the organic acid intermediates of the citric acid cycle using a single stable isotope dilution analysis, sodium borodeuteride reduction and selected ion monitoring GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Validation of a LC-MS/MS assay for citric acid, cysteine and oxalic acid determination and its application to explore pre-analytical sample storage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Performance Under Pressure: A Comparative Guide to Citric Acid-d4 in Linearity and Recovery Studies
For researchers, scientists, and drug development professionals, the accurate quantification of citric acid in biological matrices is crucial for understanding cellular metabolism and disease pathology. The choice of an appropriate internal standard is paramount for robust and reliable analytical methods. This guide provides an objective comparison of the performance of Citric acid-d4 as an internal standard in linearity and recovery studies, supported by experimental data and detailed protocols.
Unveiling the Performance: this compound vs. Alternatives
This compound, a deuterium-labeled stable isotope of citric acid, is a widely used internal standard in mass spectrometry-based quantitative analysis.[1][2] Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during sample preparation and analysis, thus effectively compensating for matrix effects and variations in instrument response.
The following table summarizes the linearity and recovery performance of this compound based on published experimental data. For comparison, we also discuss Tricarballylic acid, a structural analog that can be used as an alternative internal standard when an isotopically labeled standard is not available.[3]
| Parameter | This compound | Tricarballylic Acid (as an alternative) |
| Linearity | ||
| Linear Range | 0.5 – 200 µM[4] | Analyte- and matrix-dependent |
| Correlation Coefficient (R²) | > 0.997[4] | Typically > 0.99 (method dependent) |
| Limit of Quantification (LOQ) | 0.5 µM | Analyte- and matrix-dependent |
| Recovery | ||
| Average Recovery | 98% | Typically 80-120% (method dependent) |
| Precision (RSD) | 1% | Typically < 15% (method dependent) |
| Key Advantages | - Co-elutes with the analyte, providing optimal correction for matrix effects. - High isotopic purity minimizes cross-talk with the unlabeled analyte. | - Cost-effective. - Structurally similar to citric acid. |
| Potential Disadvantages | - Higher cost compared to non-isotopic standards. | - Different retention time and ionization efficiency compared to citric acid can lead to inaccurate correction for matrix effects. - May not be suitable for all matrices. |
In-Depth Experimental Protocols
To ensure reproducible and accurate results, detailed experimental protocols are essential. The following sections outline the methodologies for conducting linearity and recovery studies for the quantification of citric acid using this compound as an internal standard with a liquid chromatography-tandem mass spectrometry (LC-MS/MS) platform.
Linearity Study Protocol
Objective: To assess the linear relationship between the concentration of citric acid and the instrument response over a defined range.
1. Preparation of Standard Solutions:
- Prepare a primary stock solution of unlabeled citric acid (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).
- Prepare a primary stock solution of this compound (internal standard, IS) at a concentration of 1 mg/mL in the same solvent.
- Prepare a working standard solution of this compound at a fixed concentration (e.g., 1 µg/mL) by diluting the primary stock.
- Prepare a series of calibration standards by spiking known concentrations of the unlabeled citric acid stock solution into a blank biological matrix (e.g., plasma, urine). A typical calibration curve may include 7-9 concentration levels.
- Add the this compound working standard solution to each calibration standard to achieve a final, constant concentration of the internal standard.
2. Sample Preparation:
- Precipitate proteins from the calibration standards by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) in a 3:1 (v/v) ratio.
- Vortex the samples for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- Inject the reconstituted samples onto an appropriate LC column (e.g., a C18 or mixed-mode column).
- Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Detect the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the MRM transitions for both citric acid and this compound.
4. Data Analysis:
- Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.
- Plot the peak area ratio against the corresponding concentration of the analyte.
- Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (R²) of the calibration curve. The R² value should be ≥ 0.99 for the curve to be considered linear.
Recovery Study Protocol
Objective: To evaluate the extraction efficiency of the analytical method by determining the percentage of the analyte recovered from a biological matrix.
1. Preparation of Quality Control (QC) Samples:
- Prepare QC samples at three concentration levels (low, medium, and high) by spiking known amounts of unlabeled citric acid into a blank biological matrix.
- Prepare three sets of samples for each QC level:
- Set A (Pre-extraction spike): Spike the analyte and internal standard into the blank matrix before the extraction process.
- Set B (Post-extraction spike): Spike the analyte and internal standard into the matrix extract after the extraction process but before evaporation.
- Set C (Neat solution): Spike the analyte and internal standard into the reconstitution solvent at the same final concentration as the QC samples.
2. Sample Preparation and Analysis:
- Process and analyze all three sets of samples using the same LC-MS/MS method as described in the linearity study.
3. Data Analysis:
- Calculate the mean peak area for each set of samples.
- Calculate the percentage recovery using the following formula: % Recovery = (Mean peak area of Set A / Mean peak area of Set B) x 100
- The recovery should be consistent across the different QC levels, and the precision, expressed as the relative standard deviation (RSD), should be within acceptable limits (typically ≤ 15%).
Visualizing the Workflow
The following diagram illustrates the key steps in a typical linearity and recovery study for citric acid quantification using this compound as an internal standard.
Caption: Experimental workflow for linearity and recovery studies.
Conclusion
The data presented in this guide demonstrates that this compound is a high-performing internal standard for the quantitative analysis of citric acid in various biological matrices. Its use leads to excellent linearity and high, consistent recovery, ensuring the accuracy and reliability of analytical data. While alternative standards like tricarballylic acid may be considered, the superior performance of a stable isotope-labeled internal standard like this compound makes it the recommended choice for demanding research and drug development applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The complete targeted profile of the organic acid intermediates of the citric acid cycle using a single stable isotope dilution analysis, sodium borodeuteride reduction and selected ion monitoring GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Precision in Practice: A Comparative Guide to Inter-Assay and Intra-Assay Performance of Citric Acid-d4 as an Internal Standard
For researchers, scientists, and professionals in drug development, the accuracy and reproducibility of analytical methods are paramount. In quantitative analysis, particularly in mass spectrometry-based assays, the choice of an appropriate internal standard is critical to achieving reliable results. This guide provides an objective comparison of the inter-assay and intra-assay precision when utilizing Citric acid-d4 as a deuterated internal standard for the quantification of citric acid.
This guide presents supporting experimental data, details the methodologies employed, and offers a comparison with alternative internal standards. The use of a stable isotope-labeled internal standard like this compound is widely recognized for its ability to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability and enhancing data quality.
Performance Data: A Clear Comparison
The precision of an analytical method is a measure of the closeness of agreement between independent test results obtained under stipulated conditions. It is typically expressed as the coefficient of variation (%CV), with lower values indicating higher precision.
A recent study by Shen et al. (2024) validated a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of urinary citrate, oxalate, and cystine, employing deuterated internal standards. The performance of this method with respect to citric acid quantification provides valuable insights into the precision achievable with this compound.
| Precision Parameter | Performance with this compound Internal Standard (%CV) | Alternative Internal Standard Performance (%CV) |
| Intra-Assay Precision (Within-run) | ≤ 5.55%[1][2] | 5.02% - 12.01% (for Hydroxycitric acid with DL-malic acid-2,3,3-d3 IS)[3] |
| Inter-Assay Precision (Between-run) | ≤ 5.34%[1][2] | Not explicitly available for direct comparison |
As the data indicates, the use of this compound as an internal standard in the LC-MS/MS assay for citric acid demonstrated excellent intra- and inter-assay precision, with %CV values well within the generally accepted limits for bioanalytical methods.
Experimental Workflow and Signaling Pathway Visualization
To understand how this level of precision is achieved, it is essential to examine the experimental workflow. The following diagram, generated using Graphviz, illustrates the key steps in a typical LC-MS/MS analytical method for citric acid quantification using this compound as an internal standard.
Caption: Experimental workflow for citric acid quantification.
Detailed Experimental Protocol
The following is a summary of the experimental protocol adapted from Shen et al. (2024) for the quantification of citric acid in urine using LC-MS/MS with this compound as an internal standard.
1. Sample Preparation [4]
-
To 1 mL of urine sample, add 50 µL of an acidifier.
-
Vortex the mixture and centrifuge at 12,000 rpm for 2 minutes.
-
Take 20 µL of the supernatant and mix with 10 µL of the internal standard solution (containing this compound).
-
Add 200 µL of derivative reagent A and 100 µL of derivative reagent B.
-
Cap the tubes, vortex for 10 seconds, and incubate at 60°C for 60 minutes.
-
After cooling, add 0.3 mL of water.
2. LC-MS/MS Conditions [4]
-
Liquid Chromatography: Performed on an Exion LC system with a Shim-pack Cyslox column (50 × 2.1 mm, 2.7 µm).
-
Mobile Phase: A gradient of solvent A (water with 0.2% mobile phase additive A) and solvent B (methanol with 0.1% mobile phase additive B) was used at a flow rate of 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometry: A Qtrap 5500 mass spectrometer with an electrospray ionization (ESI) source was operated in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) was used to monitor the specific precursor-to-product ion transitions for both citric acid and this compound.
3. Method Validation The method was validated according to FDA, EMA, and CLSI guidelines, assessing parameters such as imprecision (inter- and intra-assay), linearity, analytical sensitivity, accuracy, matrix effect, carryover, and stability.[1][2]
Comparison with Alternative Internal Standards
While deuterated internal standards like this compound are considered the gold standard, other compounds can be used. The choice of an internal standard is crucial and depends on the specific requirements of the assay.
-
Structurally Similar Compounds: In some cases, a non-isotopically labeled compound that is structurally similar to the analyte can be used. For instance, a study on the quantification of hydroxycitric acid utilized DL-malic acid-2,3,3-d3 as an internal standard.[3] While this can be a cost-effective alternative, differences in physicochemical properties may lead to variations in extraction efficiency and ionization response, potentially compromising accuracy and precision.
-
Other Isotope-Labeled Standards: For the analysis of multiple organic acids, a suite of isotope-labeled internal standards is often employed. For example, in a gas chromatography-mass spectrometry (GC-MS) method for 22 organic acids, both DL-malic acid-2,3,3-d3 and citric acid-2,2,4,4-d4 were used as internal standards for different groups of analytes.[5]
The superior performance of this compound in terms of precision, as demonstrated in the presented data, is attributed to its near-identical chemical and physical behavior to the endogenous citric acid. This ensures that any loss or variation during sample processing and analysis affects both the analyte and the internal standard to the same extent, leading to a highly accurate and reproducible quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of a LC-MS/MS assay for citric acid, cysteine and oxalic acid determination and its application to explore pre-analytical sample storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New bioanalytical method for the quantification of (-) - hydroxycitric acid in human plasma using UPLC-MS/MS and its application in a Garcinia cambogia pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a LC-MS/MS assay for citric acid, cysteine and oxalic acid determination and its application to explore pre-analytical sample storage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Gold Standard in Bioanalysis: A Comparative Guide to Cross-Validation Using Citric Acid-d4
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. This guide provides an objective comparison of analytical methods for citric acid, highlighting the superior performance of stable isotope-labeled internal standards, specifically Citric acid-d4, in cross-validation studies. Supported by experimental data, this document will delve into the methodologies that ensure data integrity and reliability across different analytical platforms.
The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.[1] this compound, a deuterated analog of citric acid, is an ideal internal standard due to its near-identical physicochemical properties to the endogenous analyte.[1][2] This ensures it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and other sources of analytical variability.[1]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend the use of SIL-IS whenever possible in bioanalytical method validation to ensure the highest accuracy and precision.
Performance Comparison of Analytical Methods for Citric Acid
The choice of analytical methodology can significantly impact the reliability of quantitative data. Below is a comparison of key performance parameters for different methods used to quantify citric acid. The data demonstrates the robustness of mass spectrometry-based methods utilizing a stable isotope-labeled internal standard compared to other techniques.
Table 1: Performance Characteristics of a this compound Based LC-MS/MS Method
| Parameter | Performance | Acceptance Criteria (FDA/EMA) |
| Linearity Range | 0.520 - 520 µM | Correlation coefficient (r²) ≥ 0.99 |
| Correlation Coefficient (r²) | > 0.999 | - |
| Accuracy | 93.1% – 104% | Mean concentration within ±15% of nominal value |
| Precision (CV%) | ≤ 5.55% (Intra-day), ≤ 5.34% (Inter-day) | CV ≤ 15% |
| Lower Limit of Quantification (LLOQ) | 0.520 µM | Signal-to-noise ratio ≥ 5; Precision ≤ 20%; Accuracy ±20% |
Data synthesized from studies employing LC-MS/MS for the analysis of citric acid and other organic acids with stable isotope-labeled internal standards.[3][4]
Table 2: Comparison with Alternative Analytical Methods for Citric Acid
| Parameter | Ion Chromatography | Enzymatic Assay | LC-MS (without SIL-IS) |
| Linearity Range | 0.2 - 100 µg/mL | 40 - 1000 mg/L | 0.2 - 6 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.9999 | Not specified |
| Accuracy | 95% - 105% | ~100% (spike recovery) | 80% - 120% (spike recovery) |
| Precision (CV%) | < 2% (Inter-day) | < 4% (direct measurement) | Not specified |
| Limit of Quantification (LOQ) | 0.2 µg/mL | 40 mg/L | 0.2 - 6 µg/mL |
Data compiled from studies on ion chromatography, enzymatic assays, and LC-MS methods for citric acid analysis.[5][6][7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are representative protocols for sample preparation and analysis using an LC-MS/MS method with this compound as an internal standard.
Protocol 1: Sample Preparation for Citric Acid Analysis in Human Plasma
-
Sample Collection: Collect human plasma samples using standard procedures.
-
Internal Standard Spiking: To 10 µL of plasma sample, add 10 µL of a 0.1 mg/mL working solution of this compound.
-
Protein Precipitation: Add 80 µL of 5% trichloroacetic acid to the sample.
-
Vortexing and Incubation: Vortex the mixture for 30 seconds and incubate on ice for 5 minutes.
-
Centrifugation: Centrifuge the samples at 17,000 ×g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial for analysis.[3]
Protocol 2: LC-MS/MS Analysis
-
LC System: Agilent 1200 series or equivalent.
-
Mass Spectrometer: Agilent 6490 Triple Quadrupole LC-MS or equivalent.[3]
-
Column: A suitable reversed-phase column, such as a Phenomenex Luna C18.
-
Mobile Phase A: 0.2% Formic acid in Water.
-
Mobile Phase B: Methanol.
-
Gradient Elution: A suitable gradient to separate citric acid from other matrix components.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
Citric Acid: Precursor ion (m/z) 191.0 -> Product ion (m/z) 111.0
-
This compound: Precursor ion (m/z) 195.0 -> Product ion (m/z) 113.0
-
-
Data Analysis: Quantify citric acid based on the peak area ratio of the analyte to the internal standard.
Mandatory Visualizations
To illustrate the logical flow of a cross-validation study, the following diagrams are provided.
References
- 1. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a LC-MS/MS assay for citric acid, cysteine and oxalic acid determination and its application to explore pre-analytical sample storage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an assay for citric acid/citrate and phosphate in pharmaceutical dosage forms using ion chromatography with suppressed conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. lcms.cz [lcms.cz]
A Comparative Guide to the Accuracy Assessment of Citric Acid-d4 in Spiked Samples
In the landscape of metabolomics and clinical diagnostics, the precise quantification of endogenous compounds is paramount. Citric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, is a critical biomarker for cellular metabolism. Its accurate measurement in biological matrices such as plasma, urine, and tissue extracts provides vital insights for researchers and clinicians. The gold standard for quantitative analysis via mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS). This guide provides an objective comparison of the performance of Citric acid-d4 as an internal standard in spiked samples, supported by experimental data and detailed protocols.
The use of a deuterated internal standard like this compound is designed to mimic the analyte throughout sample preparation and analysis, effectively compensating for variability in extraction recovery, matrix effects, and instrument response.[1] This approach is fundamental to achieving the high standards of accuracy and precision required in regulated drug development and clinical research.
Quantitative Performance Data
The accuracy and precision of an analytical method are key validation parameters. Accuracy is typically expressed as the percent recovery in spiked samples, while precision is measured by the relative standard deviation (RSD) or coefficient of variation (CV). The following table summarizes quantitative data from various studies employing this compound and other methods for the analysis of citric acid.
| Parameter | Method using this compound (LC-MS/MS) | Alternative Method (GC-MS) | Typical Acceptance Criteria[2][3] |
| Matrix | Human Plasma, Urine[4] | Coffee Extract[5] | N/A |
| Accuracy / Recovery | >95% | 98.0% (±6.1% SD) | 85-115% (Bias within ±15%) |
| Precision (CV%) | Intra-day: ≤5.55%, Inter-day: ≤5.34% | Not Reported | ≤15% (≤20% at LLOQ) |
| Linearity (r²) | >0.9998 | Not Reported | ≥0.99 |
Note: Data from reference is for a validated LC-MS/MS method for citric acid which aligns with the performance expected when using a SIL-IS.
Experimental Protocols
A robust and reliable methodology is crucial for accurate quantification. Below is a representative protocol for the analysis of citric acid in human plasma using this compound as an internal standard with LC-MS/MS.
1. Materials and Reagents
-
Analytes: Citric acid and this compound (internal standard).
-
Chemicals: Acetonitrile (B52724) (HPLC grade), Formic acid (LC-MS grade), Ultrapure water.
-
Biological Matrix: Drug-free human plasma.
2. Preparation of Standards and Samples
-
Stock Solutions: Prepare individual stock solutions of Citric acid and this compound in ultrapure water at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare serial dilutions of the Citric acid stock solution with a suitable surrogate matrix (e.g., 5% human serum albumin) to create calibration standards at a concentration range of 0-520 µM.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a final concentration of 10 µg/mL.
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution and vortex briefly.
-
Add 400 µL of acidified acetonitrile (e.g., with 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 17,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or HPLC vial for analysis.
-
3. LC-MS/MS Instrumentation and Conditions
-
LC System: Agilent 1200 series or equivalent.
-
MS System: Agilent 6490 Triple Quadrupole Mass Spectrometer or equivalent.
-
Column: A reverse-phase column such as a Kinetex C18 column.
-
Mobile Phase: A gradient of 0.2% formic acid in water (A) and 0.2% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/minute.
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both citric acid and this compound.
4. Data Analysis
-
Quantification is based on the ratio of the peak area of the analyte (citric acid) to the peak area of the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratio against the corresponding concentration of the calibration standards.
-
The concentration of citric acid in the unknown samples is then calculated from the regression equation of the calibration curve.
Visualizing Workflows and Method Comparisons
Experimental Workflow for Accuracy Assessment
The following diagram illustrates the typical workflow for a bioanalytical method validation study to assess the accuracy of this compound in spiked samples.
References
Deuterated Citric Acid Shows Minimal Retention Time Shift in Chromatographic Analysis
A detailed comparison of the chromatographic behavior of citric acid and its deuterated analog, citric acid-d4, reveals a slight isotopic effect on retention time. This phenomenon, primarily observed in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications, is a critical consideration for researchers utilizing this compound as an internal standard for quantitative analysis.
The substitution of hydrogen with deuterium (B1214612), a heavier isotope, can lead to subtle differences in the physicochemical properties of molecules, which in turn can influence their interaction with the stationary and mobile phases in a chromatographic system. This "isotopic effect" typically results in a slightly earlier elution of the deuterated compound compared to its non-deuterated counterpart.[1][2][3] The magnitude of this retention time shift is influenced by the number of deuterium atoms and the specific chromatographic conditions employed.[1]
Comparative Retention Time Data
The following table summarizes representative retention time data for citric acid and this compound derivatives from different gas chromatography (GC) methods. It is important to note that these values are not from a direct comparative study and were obtained under different experimental conditions, thus they should be interpreted as illustrative rather than a direct measure of the isotopic effect.
| Analyte (Derivatized Form) | Retention Time (seconds) | Chromatographic Method |
| Citric acid (4TMS) | Not specified, Retention Index = 1804.71 | GC-MS |
| This compound (4TMS) | 1011.51 | GC-MS (VAR5 method) |
TMS: Trimethylsilyl derivative
Experimental Protocol: GC-MS Analysis of Citric Acid and this compound
A common application demonstrating the use of this compound is in the quantitative profiling of organic acid intermediates of the citric acid cycle by GC-MS. The following protocol is based on established methods for such analyses.[4][6][8]
1. Sample Preparation and Derivatization:
-
A stock solution of deuterium-labeled citric acid (this compound) is prepared and used as an internal standard.
-
Biological samples (e.g., cell extracts, plasma) are spiked with the this compound internal standard.
-
The samples are then subjected to a derivatization process to make the organic acids volatile for GC analysis. A common method is trimethylsilylation, for example, using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 GC or similar.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Splitless injection at 280°C.
-
Oven Temperature Program: Initial temperature of 70°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5973 MSD or similar, operated in electron ionization (EI) mode at 70 eV.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity for the target analytes.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for evaluating the isotopic effect of this compound on retention time using GC-MS.
Caption: Workflow for evaluating the isotopic effect.
Signaling Pathway of Isotopic Effect on Retention
The underlying principle of the isotopic effect on retention time is rooted in the subtle differences in intermolecular forces between the analyte and the stationary phase of the chromatography column. The substitution of hydrogen with the heavier deuterium isotope can slightly alter the vibrational energy and polarity of C-D bonds compared to C-H bonds, leading to a marginal difference in interaction strength and, consequently, a small shift in retention time.
Caption: How isotopic substitution affects retention.
References
- 1. GMD - Citric acid, 2,2,4,4-d4- (4TMS) [gmd.mpimp-golm.mpg.de]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. helixchrom.com [helixchrom.com]
- 7. researchgate.net [researchgate.net]
- 8. The complete targeted profile of the organic acid intermediates of the citric acid cycle using a single stable isotope dilution analysis, sodium borodeuteride reduction and selected ion monitoring GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
Performance Analysis: Citric Acid-d4 as a Deuterated Internal Standard in Mass Spectrometry
In the landscape of quantitative analysis, particularly in chromatography coupled with mass spectrometry (MS), the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results. Deuterated standards, such as citric acid-d4, are often considered the gold standard due to their chemical similarity to the analyte of interest. This guide provides a comparative overview of this compound's performance against other deuterated standards, supported by experimental principles and data presentation.
The Role of Internal Standards in Quantitative Analysis
Internal standards are essential for correcting the variability inherent in analytical procedures, including sample preparation, extraction, and instrument response. An ideal internal standard should mimic the chemical and physical properties of the analyte, co-elute or elute closely in chromatographic separations, and not be naturally present in the sample. Deuterated standards, where one or more hydrogen atoms are replaced by deuterium, are structurally nearly identical to their non-deuterated counterparts, making them excellent candidates for internal standards in MS-based assays.
An experimental workflow for using a deuterated internal standard like this compound in a typical quantitative analysis is outlined below.
Figure 1: A generalized workflow for quantitative analysis using a deuterated internal standard.
Performance Metrics: this compound in Practice
The efficacy of an internal standard is evaluated based on several key performance metrics. These include recovery, matrix effect, and the linearity of the calibration curve.
Recovery: This measures the efficiency of the extraction process. An ideal internal standard will have a recovery rate that closely mirrors that of the analyte.
Matrix Effect: This refers to the alteration of ionization efficiency by co-eluting substances from the sample matrix. A well-chosen internal standard will experience a similar matrix effect to the analyte, thus providing effective normalization.
Linearity: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A good internal standard will contribute to a linear response across a wide range of concentrations.
The signaling pathway for an ideal internal standard, demonstrating its role in compensating for variations, is illustrated below.
A Comparative Guide to Analytical Method Validation with Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the integrity and reliability of analytical data are paramount. In quantitative bioanalysis, particularly when using liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is a critical factor that significantly influences method performance. This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by experimental data and detailed methodologies, to assist in the selection and validation of robust and reliable analytical methods in line with regulatory expectations.
Stable isotope-labeled internal standards (SIL-ISs), especially deuterated standards, are widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively track and compensate for variations throughout the analytical process, including sample preparation, injection, and instrument response.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend the use of SIL-ISs in bioanalytical methods.
Comparison of Internal Standard Performance
The primary advantage of a deuterated internal standard lies in its ability to co-elute with the analyte, thereby experiencing the same matrix effects and extraction recovery.[1][2] This leads to more accurate and precise quantification compared to other types of internal standards, such as structural analogs.
| Validation Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | External Standard Calibration |
| Correction for Matrix Effects | High (co-elutes with analyte) | Moderate to Low (different retention times and ionization efficiencies) | None |
| Correction for Extraction Recovery | High (similar physicochemical properties) | Moderate (can differ significantly) | None |
| Accuracy | Very High | Moderate to High | Low to Moderate |
| Precision | Very High | Moderate to High | Low to Moderate |
| Specificity | High (mass difference provides specificity) | Moderate (risk of interference from structurally similar compounds) | Not Applicable |
| Regulatory Acceptance | Highly Recommended by FDA and EMA | Acceptable in some cases, but requires thorough justification | Not suitable for complex biological matrices |
Quantitative Data Comparison
The following tables summarize data from studies comparing the performance of deuterated internal standards with structural analog internal standards.
Table 1: Accuracy and Precision for Tacrolimus Quantification [1]
| Internal Standard Type | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Deuterated (TAC ¹³C,D₂) | 1.5 | 100.63 | <3.09 |
| 16 | 99.55 | <3.09 | |
| Structural Analog (Ascomycin) | 1.5 | 101.71 | <3.63 |
| 16 | 97.35 | <3.63 |
This data indicates that while both internal standards performed acceptably, the deuterated internal standard demonstrated slightly better accuracy and precision.[1]
Table 2: Matrix Effect and Recovery for Tacrolimus in Whole Blood [1]
| Parameter | Analyte (Tacrolimus) | Deuterated IS (TAC ¹³C,D₂) | Structural Analog IS (Ascomycin) |
| Matrix Effect (%) | -16.04 to -29.07 | -16.64 | -28.41 |
| Absolute Recovery (%) | 74.89 - 76.36 | 78.37 | 75.66 |
| Process Efficiency (%) | 64.11 - 53.12 | 65.35 | 54.18 |
The deuterated internal standard showed a matrix effect and recovery profile more similar to the analyte, leading to better compensation.[1]
Table 3: Performance for Everolimus Quantification [2]
| Parameter | Deuterated IS (Everolimus-d4) | Structural Analog IS (32-desmethoxyrapamycin) |
| Slope of the calibration curve | Closer to 1 | Deviated from 1 |
| Standard Deviation of Bias (%) | 7.6% | 8.6% |
The variance with the deuterated internal standard was significantly lower, and the accuracy was improved.[2][3]
Regulatory Landscape: FDA and EMA Guidelines
Both the FDA and EMA, through the harmonized International Council for Harmonisation (ICH) M10 guideline, provide recommendations for bioanalytical method validation.[4][5] When using deuterated internal standards, key considerations include:
-
Isotopic Purity: The deuterated standard must have high isotopic purity to avoid interference from any unlabeled analyte.[4][5]
-
No Isotope Exchange: It is crucial to ensure that no isotope exchange reaction occurs during sample processing and storage.[4][6]
-
Internal Standard Response Monitoring: The IS response should be monitored to ensure the reliability of the bioanalytical data.[7]
Experimental Protocols
A comprehensive validation of a bioanalytical method is essential to ensure its reliability for the intended application.[1] The following are detailed protocols for key validation experiments when using a deuterated internal standard, in line with FDA and EMA guidelines.[2][8]
Stock and Working Solution Preparation
-
Objective: To prepare accurate and stable stock and working solutions of the analyte and the deuterated internal standard.[4]
-
Protocol:
-
Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent.[4]
-
Prepare separate working solutions for calibration standards and quality control (QC) samples by diluting the analyte stock solution.[4]
-
Prepare a working solution of the deuterated internal standard at a constant concentration to be added to all samples.[4]
-
Verify the stability of stock and working solutions under intended storage conditions.[4]
-
Selectivity and Specificity
-
Objective: To ensure the analytical method can differentiate and quantify the analyte in the presence of other components in the sample.[2]
-
Protocol:
-
Analyze at least six different sources of the blank biological matrix.[2]
-
Each blank sample should be tested for interferences at the retention time of the analyte and the deuterated internal standard.[2] The response of any interfering peak in the blank samples should not be more than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte and 5% for the internal standard.[2]
-
Linearity
-
Objective: To demonstrate the direct proportionality of the analytical response to the concentration of the analyte over a defined range.[2]
-
Protocol:
-
Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte. A typical calibration curve consists of a blank, a zero sample (matrix with internal standard), and 6-8 non-zero concentrations.[2]
-
Add a constant concentration of the deuterated internal standard to all calibration standards.[2]
-
Process and analyze the samples and plot the peak area ratio of the analyte to the deuterated internal standard against the nominal concentration of the analyte.[2]
-
Perform a linear regression analysis. The correlation coefficient (r) should be close to 1.0.[2]
-
Accuracy and Precision
-
Objective: To assess the closeness of the measured concentration to the true concentration (accuracy) and the degree of scatter between a series of measurements (precision).[2]
-
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels: low, medium, and high, within the calibration range.[2]
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.[8]
-
Acceptance Criteria: Intra-run and Inter-run Precision (%CV) should be ≤ 15% (≤ 20% for LLOQ), and Accuracy (% bias) should be within ±15% of the nominal values (±20% for LLOQ).[6][8]
-
Matrix Effect
-
Objective: To investigate the effect of matrix components on the ionization of the analyte and the deuterated internal standard.[2]
-
Protocol:
Visualizing the Workflow
To better illustrate the key processes, the following diagrams are provided.
Caption: A high-level workflow for bioanalytical method validation.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Citric Acid-d4
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Citric acid-d4, offering procedural, step-by-step guidance to foster a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, a deuterated form of citric acid, it is crucial to use appropriate Personal Protective Equipment (PPE) to prevent exposure.[1][2] The primary hazards associated with citric acid are eye, skin, and respiratory tract irritation.[3][4][5]
Minimum PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against dust particles and potential splashes. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemical-resistant gloves are required. Nitrile or neoprene gloves are suitable choices. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A lab coat or an acid-resistant apron should be worn to protect against spills.
-
Respiratory Protection: In well-ventilated areas, respiratory protection is not typically required. However, if dust is generated and ventilation is inadequate, a dust mask or a respirator with a particulate filter should be used.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects eyes from dust and splashes. |
| Face shield (in addition to goggles) | Recommended for procedures with a high risk of splashing. | |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | Prevents skin contact with the acid. |
| Body Protection | Lab coat or acid-resistant apron | Protects skin and clothing from spills. |
| Respiratory | Dust mask or respirator with particulate filter | Required if dust is generated in poorly ventilated areas. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound minimizes risks. The following steps outline the safe handling of this compound from preparation to use.
1. Preparation:
-
Ensure the work area, typically a laboratory bench or a fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible and operational.
-
Don all required PPE as specified in the table above.
2. Handling:
-
Handle this compound in a well-ventilated area to minimize dust inhalation.
-
When weighing the solid, do so carefully to avoid generating dust.
-
If creating a solution, always add the acid to the solvent (e.g., water) slowly; never the other way around, to avoid splashing.
-
Keep containers of this compound closed when not in use.
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials such as strong bases, metals, and oxidizing agents.
-
Ensure the container is properly labeled.
Emergency and Disposal Plans
Accidents can happen, and a clear plan for emergencies and proper disposal is crucial for laboratory safety.
Emergency Procedures
| Scenario | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Minor Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated waste container. Clean the spill area with water. |
| Major Spill | Evacuate the area and alert others. If the spill is large or in a poorly ventilated area, contact your institution's environmental health and safety department. |
Disposal Plan
-
Unused Product: Dispose of unused this compound as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain unless permitted by local ordinances.
-
Contaminated Materials: Any materials, such as gloves or paper towels, that come into contact with this compound should be placed in a sealed bag and disposed of as chemical waste.
-
Empty Containers: Empty containers should be rinsed thoroughly with a suitable solvent (e.g., water). The rinsate should be collected and treated as chemical waste. Once cleaned, the container can be disposed of according to institutional guidelines.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
